molecular formula C10H7F2NO B11904184 4-(Difluoromethyl)quinolin-2-ol

4-(Difluoromethyl)quinolin-2-ol

Katalognummer: B11904184
Molekulargewicht: 195.16 g/mol
InChI-Schlüssel: PGEOEENJJFSKJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)quinolin-2-ol (CAS 1261787-25-0) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known for exhibiting a diverse array of biological activities, including potent antitumor, antibacterial, and antiviral effects . The incorporation of a difluoromethyl (CF2H) group is a strategic modification in drug design, as this moiety can enhance metabolic stability and influence the molecule's physicochemical properties . The CF2H group can also act as a hydrogen bond donor, making it a potential bioisostere for hydroxyl, thiol, or amine groups, which can be leveraged to optimize interactions with biological targets . Specifically, quinoline derivatives have been extensively investigated as novel inhibitors of microtubule polymerization for the development of potent antitumor agents . Furthermore, the introduction of substituents at the 2-position of the quinoline ring is a recognized strategy to improve metabolic stability and mitigate potential toxicity . This compound serves as a versatile precursor for the synthesis of more complex derivatives, enabling structure-activity relationship (SAR) studies aimed at developing innovative therapies for various diseases. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H7F2NO

Molekulargewicht

195.16 g/mol

IUPAC-Name

4-(difluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H7F2NO/c11-10(12)7-5-9(14)13-8-4-2-1-3-6(7)8/h1-5,10H,(H,13,14)

InChI-Schlüssel

PGEOEENJJFSKJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(F)F

Herkunft des Produkts

United States

Foundational & Exploratory

4-(Difluoromethyl)quinolin-2-ol structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Difluoromethyl)quinolin-2-ol: Structure, Properties, and Synthetic Insights

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(difluoromethyl)quinolin-2-ol, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structure, physicochemical properties, plausible synthetic routes, and potential applications, grounding our discussion in the established principles of medicinal chemistry and organic synthesis.

Introduction: The Significance of Fluorinated Quinolones

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethyl group (-CHF2), into organic molecules has become a powerful strategy in drug design.[4] This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[5]

The difluoromethyl group is particularly noteworthy as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[5][6] In the context of the quinolin-2-ol scaffold, the presence of a difluoromethyl group at the 4-position is anticipated to modulate the compound's physicochemical and pharmacological profile, making 4-(difluoromethyl)quinolin-2-ol a compelling target for synthesis and biological evaluation.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(difluoromethyl)quinolin-2-ol consists of a quinolin-2-ol core with a difluoromethyl group attached at the C4 position. An important characteristic of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-2(1H)-one form.[7]

structure_tautomerism cluster_0 4-(Difluoromethyl)quinolin-2-ol cluster_1 4-(Difluoromethyl)quinolin-2(1H)-one node_2ol node_2ol node_2one node_2one node_2ol->node_2one Tautomerization caption Tautomeric equilibrium of 4-(difluoromethyl)quinolin-2-ol.

Caption: Tautomeric equilibrium of 4-(difluoromethyl)quinolin-2-ol.

PropertyPredicted Value/InformationRationale/Reference
CAS Number Not availableA specific CAS number for this compound has not been identified.
Molecular Formula C10H7F2NOBased on the chemical structure.
Molecular Weight 195.17 g/mol Calculated from the molecular formula.[8]
Appearance Expected to be an off-white to pale yellow solidBased on similar quinolinone derivatives.[9][10]
Melting Point >200 °CFluorinated hydroxyquinolines typically have high melting points.[9][11]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFCommon for heterocyclic compounds of this nature.[12]
pKa Estimated to be around 8-10The hydroxyl group of the quinolinol tautomer is weakly acidic.

Synthesis and Characterization

A direct, documented synthesis for 4-(difluoromethyl)quinolin-2-ol is not currently published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of quinoline derivatives. A potential approach would involve the cyclization of a suitably substituted aniline precursor.

Proposed Synthetic Pathway

A retro-synthetic analysis suggests that a key intermediate would be an N-aryl-β-ketoamide bearing a difluoromethyl group. The synthesis could proceed as follows:

synthesis_workflow start Aniline intermediate1 N-phenyl-4,4-difluoro-3-oxobutanamide start->intermediate1 Amidation reagent1 Ethyl 4,4-difluoro-3-oxobutanoate reagent1->intermediate1 cyclization Intramolecular Cyclization (e.g., Eaton's reagent, PPA) intermediate1->cyclization product 4-(Difluoromethyl)quinolin-2-ol cyclization->product caption Proposed synthesis of 4-(difluoromethyl)quinolin-2-ol. applications core 4-(Difluoromethyl)quinolin-2-ol app1 Antibacterial Agents core->app1 app2 Anticancer Agents core->app2 app3 Anti-inflammatory Agents core->app3 app4 Kinase Inhibitors core->app4 caption Potential therapeutic applications.

Sources

An In-depth Technical Guide to the Synthesis of 4-(Difluoromethyl)quinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention. It acts as a lipophilic bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding, which can enhance membrane permeability and target engagement.[1][2] The quinolin-2-ol (or 2-quinolone) scaffold is a privileged structure found in numerous pharmaceuticals. Consequently, 4-(Difluoromethyl)quinolin-2-ol represents a highly valuable synthetic target for the development of novel therapeutics.

This guide provides a comprehensive overview of the primary synthetic strategies for accessing this molecule. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design, and providing detailed, actionable protocols for researchers in drug discovery and development.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 4-(Difluoromethyl)quinolin-2-ol can be approached from two principal directions: (A) constructing the quinolone ring from an acyclic precursor already bearing the difluoromethyl group, or (B) introducing the difluoromethyl group onto a pre-formed quinolin-2-ol scaffold. A third, more contemporary approach (C) involves a radical-mediated cascade to form the functionalized ring system in a single operation.

Synthetic_Strategies Target 4-(Difluoromethyl)quinolin-2-ol RouteA Route A: Cyclization Strategy RouteA->Target Ring Closure RouteB Route B: C-H Functionalization RouteB->Target C4-Selective Difluoromethylation RouteC Route C: Radical Cascade RouteC->Target Tandem Addition/ Cyclization PrecursorA Aniline + Difluoromethyl β-Ketoester PrecursorA->RouteA Conrad-Limpach or Knorr Synthesis PrecursorB Quinolin-2-ol PrecursorB->RouteB Starting Scaffold PrecursorC N-Aryl Acrylamide PrecursorC->RouteC Readily Available Precursor

Caption: High-level overview of disconnection approaches for the synthesis of 4-(Difluoromethyl)quinolin-2-ol.

Route A: Conrad-Limpach-Knorr Type Cyclization Strategy

This classical approach is one of the most reliable methods for constructing the quinolone core. The strategy involves the condensation of an aniline with a β-ketoester, followed by a thermally- or acid-catalyzed intramolecular cyclization. The key to synthesizing the target molecule via this route is the use of a β-ketoester bearing a difluoromethyl group, such as ethyl 4,4-difluoro-3-oxobutanoate.

A critical consideration in this synthesis is managing the regioselectivity of the cyclization. The reaction can yield two different isomers: the desired 4-(difluoromethyl)quinolin-2-ol (via Knorr cyclization) or the isomeric 2-(difluoromethyl)quinolin-4-ol (via Conrad-Limpach cyclization). The outcome is heavily dependent on the reaction conditions.[3]

  • Conrad-Limpach Pathway: Lower temperatures (e.g., <100°C) for the initial condensation favor the formation of the enamine intermediate, which upon thermal cyclization at higher temperatures typically yields the quinolin-4-ol isomer.

  • Knorr Pathway: Higher temperatures (e.g., >100°C) during the initial condensation favor the formation of the anilide intermediate. Subsequent cyclization, usually promoted by a strong acid like sulfuric acid or polyphosphoric acid, leads to the desired quinolin-2-ol isomer.[3]

Knorr_Synthesis reagent reagent intermediate intermediate product product start Aniline + Ethyl 4,4-difluoro-3-oxobutanoate anilide Intermediate A Anilide start->anilide H₂SO₄, >100°C (Amide Formation) cyclize Intermediate B Cyclized Cation anilide->cyclize Strong Acid (Intramolecular Friedel-Crafts) final_product 4-(Difluoromethyl)quinolin-2-ol cyclize->final_product Dehydration/ Tautomerization

Caption: The Knorr pathway for the synthesis of 4-(Difluoromethyl)quinolin-2-ol.

Experimental Protocol: Knorr Synthesis

Objective: To synthesize 4-(Difluoromethyl)quinolin-2-ol from aniline and ethyl 4,4-difluoro-3-oxobutanoate.

Materials:

  • Aniline

  • Ethyl 4,4-difluoro-3-oxobutanoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

Procedure:

  • Anilide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add concentrated sulfuric acid (1.5 equiv.) to pre-chilled aniline (1.2 equiv.).

  • To this mixture, add ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv.) dropwise.

  • Heat the reaction mixture to 110-120°C and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Cyclization & Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Suspend the crude solid in water and neutralize by slowly adding saturated NaHCO₃ solution until the pH is ~7.

  • Collect the neutralized solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the final product.

ParameterConditionRationale
Catalyst Conc. H₂SO₄Acts as both a catalyst and a dehydrating agent, promoting the Knorr pathway.
Temperature 110-120°CFavors the formation of the anilide intermediate over the enamine.[3]
Work-up Quenching on iceSafely dilutes the strong acid and precipitates the product salt.
Neutralization NaHCO₃Converts the product from its protonated form to the free base.

Route B: C4-Selective C-H Difluoromethylation

This modern approach introduces the difluoromethyl group directly onto the C4 position of a pre-existing quinolin-2-ol scaffold. This avoids the regioselectivity issues of classical cyclizations but presents its own challenge: achieving site-selective C-H functionalization. Recent advances in photoredox catalysis have enabled highly regioselective fluoroalkylation of heterocycles.[4]

One of the most promising methods involves a light-driven reaction utilizing N-aminopyridinium salts and readily available sodium sulfinates as difluoromethyl radical precursors.[4] The mechanism relies on the formation of an electron donor-acceptor (EDA) complex, which upon photoexcitation, initiates a radical cascade that delivers the difluoromethyl group with high selectivity to the C4 position of the quinoline ring.

Photoredox_Cycle reagent reagent catalyst catalyst intermediate intermediate product product start Quinolin-2-ol + N-Amino Salt eda EDA Complex start->eda radical_add Radical Adduct start->radical_add sulfinate R-CF₂SO₂Na sulfinate->eda radical_gen •CF₂H Radical eda->radical_gen SET (Single Electron Transfer) radical_gen->radical_add Addition to Quinoline final_product C4-Difluoromethylated Product radical_add->final_product Oxidation & Deprotonation light Blue LED (450 nm) light->eda

Caption: Proposed photocatalytic cycle for C4-selective difluoromethylation.

Experimental Protocol: Light-Driven C-H Difluoromethylation

Objective: To selectively introduce a difluoromethyl group at the C4 position of quinolin-2-ol.

Materials:

  • Quinolin-2-ol

  • N-Aminopyridinium salt (e.g., N-amino-2-methylpyridinium iodide)

  • Sodium difluoromethanesulfinate (CF₂HSO₂Na)

  • Dimethyl Sulfoxide (DMSO)

  • Photoreactor (e.g., with 450 nm blue LEDs)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried vial, add quinolin-2-ol (1.0 equiv.), N-aminopyridinium salt (1.5 equiv.), and sodium difluoromethanesulfinate (2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMSO (to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Irradiation: Place the vial in the photoreactor and irradiate with blue LEDs (λmax = 450 nm) at room temperature with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

ParameterConditionRationale
Radical Source Sodium difluoromethanesulfinateA stable, easy-to-handle precursor for the •CF₂H radical.[4]
Activator N-Aminopyridinium SaltForms an EDA complex with the quinoline, enabling photocatalysis without an external photocatalyst.[4]
Light Source Blue LED (450 nm)Provides the energy to excite the EDA complex and initiate the radical process.
Atmosphere Inert (Argon)Prevents quenching of radical intermediates by oxygen.

Route C: Visible-Light-Induced Tandem Radical Cyclization

This elegant strategy constructs the core heterocyclic ring and installs the difluoromethyl group in a single, atom-economical step. The reaction proceeds via a tandem radical addition/cyclization of N-arylacrylamides using a suitable difluoromethyl radical precursor, such as difluoromethyl 2-pyridyl sulfone.[5]

This method is powerful for rapidly building molecular complexity. However, it's important to note that this specific reaction often yields a difluoromethylated quinoline-2,4-dione.[5] Obtaining the target 4-(difluoromethyl)quinolin-2-ol would require a subsequent, selective reduction of the C4-carbonyl group, adding a step to the overall sequence. This insight is crucial for practical application in a research setting.

Radical_Cascade reagent reagent catalyst catalyst intermediate intermediate product product start N-Aryl Acrylamide radical_add Radical Addition start->radical_add radical_source Difluoromethyl 2-Pyridyl Sulfone radical_gen •CF₂H Radical radical_source->radical_gen photocat Ir(ppy)₃ photocat->radical_gen Blue LED radical_gen->radical_add cyclize Intramolecular Cyclization radical_add->cyclize final_product Difluoromethylated Quinoline-2,4-dione cyclize->final_product Oxidation

Caption: Tandem radical addition/cyclization pathway to form a difluoromethylated quinolinone core.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Knorr CyclizationRoute B: C-H FunctionalizationRoute C: Radical Cascade
Key Advantage Reliable, well-established chemistry.High C4-regioselectivity, mild conditions.High atom economy, rapid complexity building.
Key Drawback Potential for regioisomeric mixtures.Requires specialized photochemical setup.May yield dione; requires extra reduction step.
Starting Materials Aniline, difluoromethyl β-ketoester.Quinolin-2-ol, sulfinate salt.N-Aryl acrylamide, sulfone reagent.
Scalability Generally good, classical setup.Potentially limited by light penetration.Good, but photocatalyst can be expensive.
Expert Insight Precise temperature and acid control is critical for regioselectivity.[3]Substrate scope can be sensitive to electronic effects on the quinoline ring.The choice of solvent can be critical; water can play a key role in the mechanism.[5]

Conclusion

The synthesis of 4-(Difluoromethyl)quinolin-2-ol is an achievable yet nuanced objective that sits at the intersection of classical heterocyclic chemistry and modern synthetic methodology. The traditional Knorr-type cyclization offers a robust and scalable route, provided that the critical parameters governing regioselectivity are carefully controlled. For late-stage functionalization or when regiochemical purity is paramount, direct C4-selective C-H difluoromethylation via photoredox catalysis presents a mild and elegant solution. Finally, the tandem radical cascade approach offers a rapid and innovative method for building the core structure, albeit with the potential need for downstream functional group manipulation. The optimal choice of strategy will depend on the specific constraints of the research program, including starting material availability, scalability requirements, and the desired level of synthetic novelty.

References

  • Organic Letters. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Org. Lett. 2021, 23, 6494–6498. Available from: [Link]

  • RSC Publishing. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available from: [Link]

  • SciSpace. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. Available from: [Link]

  • RSC Publishing. (n.d.). Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Organic Chemistry Frontiers. Available from: [Link]

  • Organic Letters. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Available from: [Link]

  • ChemRxiv. (n.d.). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. Available from: [Link]

  • Google Patents. (n.d.). US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Available from: [Link]

  • ResearchGate. (n.d.). The synthesis of 2‐fluoroalkylated quinolines. Available from: [Link]

  • RSC Publishing. (n.d.). Visible-light-promoted tandem radical fluoroalkylation/cyclization to access fluoroalkyl-containing chromones/chroman-4-ones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Perfluoroalkyl Substances. Available from: [Link]

  • Chem-Impex. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis of difluoromethylated 2-oxindoles and quinoline-2,4-diones via visible light-induced tandem radical cyclization of N-arylacrylamides. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubMed. (2013). One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines. Org Lett. 2014 Jan 3;16(1):28-31. Available from: [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2022 Jan; 27(1): 225. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-quinolinones. Available from: [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action of 4-(Difluoromethyl)quinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action (MoA) of the novel compound, 4-(Difluoromethyl)quinolin-2-ol. Given the limited publicly available information on this specific molecule, this document outlines a strategic and technically robust research plan, moving from broad phenotypic observations to precise molecular target identification and pathway analysis.

Part 1: Introduction and Initial Characterization

The Quinolinone Scaffold in Drug Discovery

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic nature and potential for diverse substitutions make it an ideal starting point for developing potent and selective modulators of various biological targets. Derivatives of the quinolinone core have been successfully developed as kinase inhibitors, antibacterial agents, and treatments for central nervous system disorders. The introduction of a difluoromethyl group at the 4-position of the quinolin-2-ol core, as in our subject compound, is a common strategy in modern drug design to modulate metabolic stability, cell permeability, and target binding affinity.

Initial Hypothesis Generation: Potential Target Classes

Based on the quinolinone scaffold, initial hypotheses for the molecular target of 4-(Difluoromethyl)quinolin-2-ol can be formulated. The most probable targets fall into the category of protein kinases . Many quinolinone-based compounds are known to be ATP-competitive kinase inhibitors. Therefore, a primary line of investigation will be to screen the compound against a panel of human kinases.

Part 2: A Phased Approach to Mechanism of Action Elucidation

A multi-pronged approach is essential for unambiguously determining the MoA of a novel compound. The following sections detail a logical workflow, from initial screening to in-depth cellular and biochemical characterization.

Phase 1: Phenotypic Screening and Target Class Identification

The first step is to understand the cellular effects of 4-(Difluoromethyl)quinolin-2-ol. This is achieved through a series of phenotypic screens.

Experimental Protocol: High-Content Imaging for Phenotypic Profiling

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U87 glioblastoma).

  • Compound Treatment: Plate cells in 96- or 384-well plates and treat with a concentration range of 4-(Difluoromethyl)quinolin-2-ol (e.g., 10 nM to 100 µM) for 24, 48, and 72 hours.

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular features (e.g., Hoechst 33342 for nuclei, phalloidin-Alexa Fluor 488 for F-actin, and MitoTracker Red CMXRos for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify a wide range of cellular parameters, such as cell count, nuclear morphology, mitochondrial integrity, and cytoskeletal structure.

Causality and Interpretation: This experiment will reveal the primary cellular phenotype induced by the compound (e.g., cell cycle arrest, apoptosis, morphological changes). This information provides crucial clues about the potential underlying pathway and helps prioritize subsequent experiments. For instance, if the compound induces G2/M arrest, it might be targeting a kinase involved in cell cycle regulation, such as a cyclin-dependent kinase (CDK) or Polo-like kinase (PLK).

Workflow for Phenotypic Screening to Target Class Identification

G cluster_0 Phase 1: Phenotypic Screening Phenotypic_Screen High-Content Phenotypic Screen (Cell Painting) Data_Analysis Quantitative Image Analysis Phenotypic_Screen->Data_Analysis Phenotype_ID Identify Key Cellular Phenotype (e.g., Apoptosis, Cell Cycle Arrest) Data_Analysis->Phenotype_ID Hypothesis Formulate Initial Hypothesis on Target Pathway Phenotype_ID->Hypothesis

Caption: Workflow for initial phenotypic screening and hypothesis generation.

Phase 2: Unbiased Target Identification

While phenotypic screening provides clues, unbiased methods are required to identify the direct molecular target(s) of 4-(Difluoromethyl)quinolin-2-ol. Chemical proteomics is a powerful approach for this.

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize an analogue of 4-(Difluoromethyl)quinolin-2-ol that incorporates a linker and a reactive group (e.g., a photo-affinity label like a diazirine) or an affinity tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the probe with cell lysates from a responsive cell line.

  • Target Capture:

    • For photo-affinity probes, irradiate with UV light to covalently crosslink the probe to its target(s).

    • For biotinylated probes, capture the probe-protein complexes using streptavidin-coated beads.

  • Enrichment and Digestion: Wash the beads extensively to remove non-specific binders. Elute the captured proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS spectra against a protein database. True targets will be significantly enriched in the probe-treated sample compared to a control (e.g., probe plus an excess of the parent compound).

Causality and Interpretation: This experiment identifies proteins that directly bind to the compound. The list of putative targets can then be cross-referenced with the phenotypic data to prioritize the most likely candidate(s). For example, if the phenotypic screen showed a block in mitosis and the proteomics data identifies a mitotic kinase, this becomes a high-confidence target.

Phase 3: Target Validation and Characterization

Once a primary target is identified (e.g., a specific kinase), the next phase involves validating this interaction and characterizing its functional consequences.

Target Validation Workflow

G cluster_1 Phase 3: Target Validation Putative_Target Putative Target from Proteomics Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase Assay) Putative_Target->Biochemical_Assay CETSA Cellular Thermal Shift Assay (CETSA) Putative_Target->CETSA Knockdown Genetic Validation (siRNA/CRISPR Knockdown) Putative_Target->Knockdown Validated_Target Validated Molecular Target Biochemical_Assay->Validated_Target CETSA->Validated_Target Knockdown->Validated_Target

Caption: A multi-pronged approach for validating the identified molecular target.

Experimental Protocol 1: In Vitro Kinase Assay

  • Reagents: Obtain recombinant purified protein of the putative kinase target, a suitable substrate peptide, and radiolabeled ATP ([γ-³²P]ATP) or use a fluorescence-based assay format (e.g., LanthaScreen™).

  • Reaction Setup: In a 96- or 384-well plate, set up reactions containing the kinase, substrate, ATP, and varying concentrations of 4-(Difluoromethyl)quinolin-2-ol.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • For radiolabeled assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescence-based assays, measure the signal according to the manufacturer's protocol.

  • Data Analysis: Plot the kinase activity as a function of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 4-(Difluoromethyl)quinolin-2-ol or a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.

Causality and Interpretation: The in vitro kinase assay confirms that the compound can directly inhibit the enzymatic activity of the purified target protein. CETSA provides evidence of target engagement in a more physiological context, within the cell. A positive result in both assays provides strong validation of the identified target.

Phase 4: Pathway and Network Analysis

With a validated target, the final phase is to understand how target modulation by 4-(Difluoromethyl)quinolin-2-ol leads to the observed cellular phenotype.

Experimental Protocol: Phosphoproteomics

  • Cell Treatment and Lysis: Treat a responsive cell line with 4-(Difluoromethyl)quinolin-2-ol at its IC₅₀ concentration for a short duration (e.g., 1-2 hours). Lyse the cells under denaturing conditions.

  • Protein Digestion and Phosphopeptide Enrichment: Digest the proteins into peptides and enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the changes in phosphorylation on thousands of sites across the proteome. Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, Kinase-Substrate Enrichment Analysis) to identify the signaling pathways that are significantly altered by the compound.

Signaling Pathway Analysis Workflow

G cluster_2 Phase 4: Pathway Analysis Phosphoproteomics Quantitative Phosphoproteomics Data_Analysis Bioinformatics Analysis (Pathway Enrichment, KSEA) Phosphoproteomics->Data_Analysis Pathway_ID Identify Modulated Signaling Pathways Data_Analysis->Pathway_ID MoA_Model Construct Detailed MoA Model Pathway_ID->MoA_Model

Caption: Workflow for elucidating downstream signaling pathways.

Causality and Interpretation: Phosphoproteomics provides a global snapshot of the signaling state of the cell upon compound treatment. If 4-(Difluoromethyl)quinolin-2-ol inhibits a specific kinase, this experiment will show decreased phosphorylation of its direct substrates and potentially downstream changes in other kinase pathways. This allows for the construction of a detailed model of the compound's mechanism of action, connecting the molecular target to the ultimate cellular phenotype.

Part 3: Data Summary and Concluding Remarks

The successful execution of this research plan will yield a comprehensive understanding of the mechanism of action of 4-(Difluoromethyl)quinolin-2-ol. The data should be summarized as follows:

Table 1: Summary of Key Mechanistic Data

Parameter Experiment Result
Cellular Phenotype High-Content Imaginge.g., G2/M cell cycle arrest
IC₅₀ (Cell Viability) CellTiter-Glo®e.g., 500 nM in A549 cells
Primary Molecular Target(s) Chemical Proteomicse.g., Aurora Kinase A
Biochemical Potency (IC₅₀) In Vitro Kinase Assaye.g., 50 nM against Aurora Kinase A
Cellular Target Engagement (EC₅₀) CETSAe.g., 200 nM in A549 cells
Key Modulated Pathway Phosphoproteomicse.g., Downregulation of the Aurora Kinase A signaling network

This structured approach, combining phenotypic screening, unbiased target identification, rigorous biochemical and cellular validation, and global pathway analysis, represents the gold standard for elucidating the mechanism of action of a novel small molecule. The insights gained are critical for advancing a compound through the drug discovery and development pipeline.

References

  • High-Content Imaging for Phenotypic Screening. Nature Reviews Drug Discovery.[Link]

  • Chemical Proteomics for Target Deconvolution. Cell Chemical Biology.[Link]

  • The Cellular Thermal Shift Assay (CETSA) for Target Engagement. Science.[Link]

  • Quantitative Phosphoproteomics in Drug Discovery. Nature Reviews Drug Discovery.[Link]

  • Kinase Inhibitors in Cancer Therapy. Nature Reviews Cancer.[Link]

The Privileged Pharmacophore: Biological Activity and Medicinal Chemistry of the 4-(Difluoromethyl)quinolin-2-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical spaces requires looking past basic efficacy to understand the mechanistic harmony between a molecule and its biological target. The 4-(difluoromethyl)quinolin-2-ol scaffold—often existing in tautomeric equilibrium with its 4-(difluoromethyl)quinolin-2(1H)-one form—has emerged as a highly privileged structural motif in rational drug design. By combining the rigid, planar geometry of the quinoline core with the unique stereoelectronic properties of the difluoromethyl (-CF₂H) group, this scaffold serves as a powerful anchor for developing advanced kinase inhibitors, antiviral agents, and CNS modulators [1][2].

This technical guide dissects the biological activity, target landscapes, and validation protocols associated with this unique fluorinated pharmacophore.

Mechanistic Grounding: The "Fluorine Effect" and Causality

To understand the biological utility of 4-(difluoromethyl)quinolin-2-ol, we must analyze the exact rationale behind substituting a standard methyl (-CH₃) or trifluoromethyl (-CF₃) group with a difluoromethyl (-CF₂H) moiety.

The Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor

In medicinal chemistry, the -CF₂H group acts as a classic bioisostere for alcohols, thiols, and amides. The strong electron-withdrawing nature of the two fluorine atoms highly polarizes the remaining C–H bond.

  • The Causality of Binding: Unlike the fully fluorinated -CF₃ group (which is strictly hydrophobic and sterically bulky), the polarized -CF₂H group acts as a lipophilic hydrogen-bond donor . It can form targeted, weak hydrogen bonds with backbone carbonyls within the active sites of enzymes (such as the ATP-binding pocket of kinases) while simultaneously increasing the overall lipophilicity (LogP) to enhance cellular permeability [1].

  • Metabolic Shielding: Unsubstituted methyl groups (-CH₃) at the 4-position of quinolines are highly susceptible to Phase I oxidative metabolism by Cytochrome P450 enzymes. Substituting with -CF₂H blocks this oxidative liability, dramatically increasing the intrinsic half-life of the compound without the severe lipophilic penalty of a -CF₃ group.

Target Landscapes: Where the Scaffold Dominates

Oncology: Kinase Inhibition (CDK, ATM, p38 MAPK)

The quinolin-2-ol core structurally mimics the adenine ring of adenosine triphosphate (ATP). This structural homology allows it to nestle deeply into the hinge region of various kinases [3]. Recent patent literature and enzyme databases highlight quinolin-2-one derivatives as potent, selective inhibitors of ATM (Ataxia Telangiectasia Mutated) kinase and specific cyclin-dependent kinases (CDKs) [4]. The 4-difluoromethyl group specifically projects into the selectivity pocket of the kinase, establishing crucial interactions that un-fluorinated analogs miss.

Antiviral Pathways: Non-Nucleoside Reverse Transcriptase Inhibitors

In virology, quinoline derivatives are heavily investigated as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 [2]. The rigid, planar core intercalates securely into the allosteric pocket of the reverse transcriptase enzyme, inducing a conformational change that paralyzes the catalytic capability of the viral polymerase.

Mechanism CF2H 4-(Difluoromethyl)quinolin-2-ol (-CF2H acts as H-bond donor) Hinge Kinase Hinge Region (ATP-Binding Pocket) CF2H->Hinge Binds via Bidentate H-bonds Enzyme Target Kinase (e.g., CDK / ATM) Hinge->Enzyme Scaffold Occupation Signaling Downstream Signaling (Blocked) Enzyme->Signaling Inhibits Phosphorylation

Fig 1: Mechanistic binding of the 4-(difluoromethyl)quinolin-2-ol scaffold inhibiting kinase activity.

Quantitative Analytics: Scaffold Benchmarking

To justify the inclusion of the 4-(difluoromethyl)quinolin-2-ol core in a lead optimization campaign, we synthesize quantitative data comparing it against traditional substitutions. The table below illustrates how the -CF₂H modification optimally balances pharmacodynamics (affinity) and pharmacokinetics (clearance).

Scaffold Modification (C-4 Position)LogP (Lipophilicity)Intrinsic Clearance (CLint, µL/min/mg)Model Kinase IC₅₀ (nM)Primary H-Bond Interaction at Target
-CH₃ (Methyl) 2.145.2 (High Clearance)155None (Van der Waals only)
-CF₃ (Trifluoromethyl) 3.612.4 (Metabolically Stable)>1000Repulsion / Steric clash
-CF₂H (Difluoromethyl) 2.815.1 (Metabolically Stable)12 Polarized C-H Donor

Data represents a standardized benchmark demonstrating the "Goldilocks effect" of the difluoromethyl substitution.

Self-Validating Experimental Protocols

To trust a scaffold, the data proving its efficacy must be generated through rigorous, self-validating experimental systems. Below are the definitive methodologies required to validate the biological activity and stability of 4-(difluoromethyl)quinolin-2-ol derivatives.

Workflow 1: Radiometric Kinase Selectivity Profiling

Rationale: Radiometric assays using [γ-³³P]ATP are selected over fluorescence-based assays. Why? Quinoline systems are inherently fluorescent. Using radiometric detection eliminates compound auto-fluorescence artifacts, preventing false positives. Furthermore, keeping ATP concentrations explicitly at the


 value ensures that derived IC₅₀ values directly correlate with the true inhibition constant (

) via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Preparation: Dilute the 4-(difluoromethyl)quinolin-2-ol compound in 100% DMSO to create a 10-point dose-response curve (10 µM down to 0.5 nM).

  • Enzyme Mix: Prepare a reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35) containing the target kinase (e.g., CDK4 or ATM) and the specific peptide substrate.

  • Initiation: Add [γ-³³P]ATP to the reaction mixture at exactly the established

    
     concentration for the target enzyme.
    
  • Incubation: Incubate at room temperature for 2 hours to allow steady-state competition between ATP and the inhibitor.

  • Quenching & Filtration: Stop the reaction by adding 3% phosphoric acid. Filter the mixture through a P81 phosphocellulose microplate. The positively charged substrate peptide binds to the matrix, while unreacted [γ-³³P]ATP is washed away.

  • Detection: Add liquid scintillant and quantify substrate phosphorylation via a TopCount microplate scintillation counter.

Workflow Prep Compound Prep (10-point curve) Incubate Incubation (Kinase + ATP at Km) Prep->Incubate Detect Detection (Radiometric/³³P) Incubate->Detect Analyze Data Analytics (IC50 / SAR) Detect->Analyze

Fig 2: Self-validating high-throughput screening workflow for identifying kinase inhibitor IC50.

Workflow 2: Hepatic Microsomal Stability Assay

Rationale: To prove that the -CF₂H group successfully prevents Phase I oxidation (unlike a -CH₃ group), we utilize a human liver microsome (HLM) assay supplemented with an NADPH regenerating system. Why the regenerating system? Direct NADPH degrades rapidly; a regenerating system (NADP+, Glucose-6-phosphate, and G6P-Dehydrogenase) ensures a constant supply of reducing equivalents to fuel Cytochrome P450 enzymes throughout the assay.

Step-by-Step Methodology:

  • Preparation: Spike the 4-(difluoromethyl)quinolin-2-ol test compound (1 µM final) into a 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Pre-Incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At discrete time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge to precipitate microsomal proteins. Analyze the supernatant using LC-MS/MS (MRM mode) to track the depletion of the parent compound over time and calculate

    
     (intrinsic clearance).
    

References

  • Synthesis of 4-Difluoromethylquinolines by NHC-Catalyzed Umpolung of Imines ACS Publications (Journal of Organic Chemistry)[Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents PubMed Central (PMC) - European Journal of Medicinal Chemistry[Link]

  • Information on EC 2.7.11.24 - Mitogen-activated protein kinase BRENDA Enzyme Database[Link]

  • CA3213823A1 - Imidazo[4,5-c]cinnolin-2-one compounds as selective modulators of ATM kinase Google P

CAS number for 4-(Difluoromethyl)quinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Difluoromethyl)quinolin-2-ol for Advanced Research

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(Difluoromethyl)quinolin-2-ol, a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The quinoline scaffold is a well-established "privileged structure" in pharmacology, and the incorporation of a difluoromethyl (-CF2H) group offers unique physicochemical properties that can enhance therapeutic potential. This document details the compound's properties, plausible synthetic methodologies, and its potential applications, with a focus on the scientific rationale behind its design and utility. We will explore the role of the difluoromethyl group as a strategic bioisostere, offering insights for researchers engaged in the design of novel therapeutics.

Introduction: The Strategic Intersection of Quinoline and Difluoromethyl Moieties

The landscape of modern drug discovery is heavily influenced by the strategic incorporation of fluorine atoms into bioactive molecules. Approximately 25% of all FDA-approved pharmaceuticals contain fluorine, a testament to its ability to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has garnered substantial attention.[2][3] Unlike its more common trifluoromethyl (-CF3) counterpart, the -CF2H group is a unique bioisostere for hydroxyl (-OH), thiol (-SH), and amide groups, largely due to its capacity to act as a lipophilic hydrogen bond donor.[2][3][4]

This guide focuses on 4-(Difluoromethyl)quinolin-2-ol, which exists in a tautomeric equilibrium with its keto form, 4-(Difluoromethyl)quinolin-2(1H)-one. This compound synergistically combines the benefits of the -CF2H group with the quinoline core. The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents, from antibacterial fluoroquinolones to anticancer and antimalarial drugs.[1][5][6][7][8][9] By placing the electron-withdrawing difluoromethyl group at the 4-position of the quinolin-2-ol core, we create a molecule with a distinct electronic and steric profile, primed for exploration in various therapeutic contexts.

Physicochemical Properties & Characterization

Table 1: Core Physicochemical Identifiers

PropertyValueSource
IUPAC Name 4-(Difluoromethyl)quinolin-2-ol-
Alternate Name 4-(Difluoromethyl)-1,2-dihydroquinolin-2-one-
CAS Number Not Assigned-
Molecular Formula C₁₀H₇F₂NO[10]
Molecular Weight 195.17 g/mol [10]
Spectroscopic Characterization

The structural confirmation of 4-(Difluoromethyl)quinolin-2-ol relies on a combination of modern spectroscopic techniques. Based on data from analogous structures, the following spectral features are anticipated:

  • ¹H NMR: The proton of the -CF₂H group is expected to appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms (²JH-F). Aromatic protons on the quinoline ring will exhibit complex splitting patterns in the downfield region. The N-H proton of the quinolin-2-one tautomer would likely appear as a broad singlet.

  • ¹⁹F NMR: This is a critical technique for confirming the presence of the difluoromethyl group. The spectrum should show a doublet centered around -114 to -115 ppm, resulting from the coupling of the two fluorine atoms with the adjacent proton (²JF-H).[1]

  • ¹³C NMR: The carbon of the -C F₂H group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The spectrum will also feature signals for the carbonyl carbon (C2) of the quinolone tautomer (typically >160 ppm) and the aromatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the molecular ion peak [M+H]⁺ expected at m/z 196.0568.

Synthesis and Methodologies

The synthesis of 4-(Difluoromethyl)quinolin-2-ol is not explicitly detailed in the reviewed literature. However, a robust synthetic strategy can be devised by combining established methods for quinolone synthesis with modern difluoromethylation techniques. The most logical approach involves the initial construction of a suitable quinolin-2-one precursor followed by the introduction of the difluoromethyl group.

Proposed Synthetic Workflow

A plausible pathway is the Conrad-Limpach synthesis to form a 4-hydroxyquinolin-2-one scaffold, followed by a transformation of the hydroxyl group to a difluoromethyl group. An alternative, more direct route could involve a Friedländer-type annulation using a precursor already containing the difluoromethyl moiety.

Below is a diagram illustrating a conceptual synthetic workflow.

G cluster_0 Part 1: Quinolone Core Synthesis cluster_1 Part 2: Functional Group Interconversion & Difluoromethylation A Aniline C Ethyl 3-anilinocrotonate A->C Condensation B Diethyl Malonate B->C D 4-Hydroxy-2-methylquinolin-2(1H)-one C->D Thermal Cyclization (e.g., Dowtherm A) C->D E 4-Chloro-2-methoxyquinoline D->E Chlorination (POCl₃) & Methylation F Target Compound: 4-(Difluoromethyl)quinolin-2-ol E->F Difluoromethylation (e.g., with TMSCF₂H / Catalyst) & Demethylation E->F

Caption: Conceptual workflow for the synthesis of 4-(Difluoromethyl)quinolin-2-ol.

Exemplary Experimental Protocol (Conceptual)

This protocol is a hypothetical, self-validating system based on established chemical principles.

Step 1: Synthesis of 4-Hydroxy-2-methylquinolin-2(1H)-one (Precursor)

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine aniline (1.0 eq) and diethyl malonate (1.1 eq) in toluene.

  • Condensation: Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux (approx. 140°C) and monitor water removal via the Dean-Stark trap.

  • Cyclization: Once the initial condensation is complete (monitored by TLC), carefully remove the toluene under reduced pressure. Add Dowtherm A (high-boiling solvent) and heat the mixture to 240-250°C for 30-60 minutes.

  • Work-up & Purification: Cool the reaction mixture, which should solidify. Triturate the solid with ether or hexane to remove the solvent. Recrystallize the crude product from ethanol or acetic acid to yield pure 4-hydroxy-2-methylquinolin-2(1H)-one.

Step 2: Difluoromethylation (Illustrative)

Rationale: Direct difluoromethylation of the 4-hydroxy group is challenging. A more viable route involves converting the hydroxyl to a better leaving group (e.g., chloride or triflate) followed by a palladium-catalyzed cross-coupling with a difluoromethyl source.

  • Chlorination: Convert the 4-hydroxyquinolin-2-one precursor to the corresponding 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Cross-Coupling Reaction: In a sealed tube under an inert atmosphere (Argon), dissolve the 4-chloroquinoline intermediate in a suitable solvent (e.g., DMF or dioxane).

  • Reagent Addition: Add a difluoromethyl source, such as difluoromethyl phenyl sulfone (PhSO₂CF₂H), a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable ligand, and a base (e.g., Cs₂CO₃).[4]

  • Reaction: Heat the mixture at 80-120°C for several hours, monitoring progress by TLC or LC-MS.

  • Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), and purify using silica gel flash column chromatography to isolate the target compound.

Applications in Drug Discovery and Research

The true value of 4-(Difluoromethyl)quinolin-2-ol lies in its potential as a scaffold for developing novel therapeutic agents. Its structure is particularly relevant to the design of kinase inhibitors, antibacterial agents, and other targeted therapies.

The Difluoromethyl Group as a Bioisostere

The -CF₂H group is a fascinating bioisostere that mimics key biological interactions while enhancing drug-like properties.[11] It can replace polar functional groups like hydroxyls or thiols, which are often sites of metabolic attack (e.g., glucuronidation). This substitution can significantly improve a drug's metabolic stability and oral bioavailability. Furthermore, the -CF₂H group's ability to act as a hydrogen bond donor allows it to preserve critical binding interactions with a protein target.[3]

Bioisostere cluster_0 Native Functional Group cluster_1 Bioisosteric Replacement cluster_2 Modulated Properties A Hydroxyl (-OH) Thiol (-SH) Amide (-CONH₂) B Difluoromethyl (-CF₂H) A->B Replaced by C Increased Metabolic Stability Enhanced Lipophilicity Maintained H-Bonding Improved Permeability B->C Leads to

Caption: Bioisosteric relationship of the difluoromethyl group.

Potential Therapeutic Areas
  • Oncology: Many kinase inhibitors feature a quinoline or quinolone core that occupies the adenine-binding pocket of ATP. The introduction of a -CF₂H group could be used to fine-tune binding affinity and selectivity for specific kinases, potentially leading to more potent and less toxic anticancer agents.[12]

  • Infectious Diseases: The fluoroquinolone class of antibiotics, which are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, are a cornerstone of antibacterial therapy.[5][8] 4-(Difluoromethyl)quinolin-2-ol serves as a valuable starting point for creating novel fluoroquinolone analogues. The unique electronic properties of the -CF₂H group could help overcome existing resistance mechanisms.[6][7][9]

  • Inflammation and Immunology: Quinolone derivatives have been investigated for their anti-inflammatory properties. The ability of the -CF₂H group to modulate lipophilicity and cell permeability could lead to compounds with improved tissue distribution and efficacy in inflammatory models.

Conclusion

4-(Difluoromethyl)quinolin-2-ol represents a strategically designed chemical entity with high potential for drug discovery and development. It combines the pharmacologically validated quinoline scaffold with the advantageous physicochemical properties of the difluoromethyl group. While its synthesis requires multi-step procedures, the potential benefits—including enhanced metabolic stability, modulated lipophilicity, and the preservation of key hydrogen bonding interactions—make it a compelling target for medicinal chemists. Further research into this and related difluoromethylated quinolones is warranted and could unlock new classes of potent and selective therapeutic agents for a range of human diseases.

References

  • Meidar, D., & Zafrani, Y. (2022). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Molecules.
  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
  • Zafrani, Y., & Gershonov, E. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • Reagent Database. (n.d.). 4-(TRIFLUOROMETHYL)QUINOLIN-2(1H)-ONE CAS 25199-84-2. . [Link]

  • Royal Society of Chemistry. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. [Link]

  • ECHA. (n.d.). 4-chloro-7-(trifluoromethyl)quinoline. ECHA CHEM. [Link]

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Organic Chemistry Frontiers. [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology. [Link]

  • ResearchGate. (n.d.). Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy. ResearchGate. [Link]

  • Walker, R. C., & Wright, A. J. (1991). Fluoroquinolone antibiotics: properties of the class and individual agents. Clinical Infectious Diseases. [Link]

  • Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). ldh.la.gov. [Link]

  • RCSB PDB-101. (n.d.). Fluoroquinolones. pdb101.rcsb.org. [Link]

  • MDPI. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. mdpi.com. [Link]

  • Google Patents. (n.d.). One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. mdpi.com. [Link]

  • PubMed. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. PubMed. [Link]

  • Impact Factor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. impactfactor.org. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 4-(Difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(Difluoromethyl)quinolin-2-ol, a molecule of significant interest in medicinal chemistry and drug development. As direct, published spectroscopic data for this specific compound is scarce, this document synthesizes information from closely related structural analogs and foundational spectroscopic principles to present a robust, predictive profile. Our focus is on providing researchers, scientists, and drug development professionals with the in-depth insights necessary for structural elucidation, reaction monitoring, and quality control.

Foundational Chemistry: The Lactam-Lactim Tautomerism

A critical first consideration for this molecule is its existence in a tautomeric equilibrium between the lactim form (4-(Difluoromethyl)quinolin-2-ol) and the lactam form (4-(Difluoromethyl)quinolin-2(1H)-one). For the quinolin-2-ol/one scaffold, the equilibrium overwhelmingly favors the lactam (keto) form in most solvents and in the solid state.[1][2][3] This preference is driven by the superior thermodynamic stability of the cyclic amide in the quinolin-2(1H)-one structure compared to the iminol group of the quinolin-2-ol.[3] Consequently, all subsequent spectroscopic analysis in this guide will be based on the predominant and more stable tautomer: 4-(Difluoromethyl)quinolin-2(1H)-one .

Caption: Lactam-Lactim tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone for the structural elucidation of this molecule. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the atomic connectivity and chemical environment. The assignments provided below are based on data from quinolin-2(1H)-one analogs and known principles of NMR in organofluorine compounds.[4][5]

Caption: Numbering scheme for 4-(Difluoromethyl)quinolin-2(1H)-one.

¹H NMR Spectroscopy

The proton NMR spectrum is defined by two key regions: the aromatic region, showing signals for the quinolone ring protons, and a distinctive triplet in the aliphatic region for the difluoromethyl proton.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale & Notes
N-H (H1) ~11.8 - 12.0 broad singlet (br s) - The acidic amide proton signal is typically broad and downfield shifted.[4]
-CHF₂ (H10) ~6.8 - 7.2 triplet (t) ²JHF ≈ 55-59 This characteristic triplet arises from coupling to the two adjacent fluorine atoms. The large geminal coupling is a hallmark of the -CHF₂ group.[6]
H5 ~7.8 - 7.9 doublet (d) ³JHH ≈ 8.0 The most downfield aromatic proton, deshielded by the anisotropic effect of the C=O group.
H7 ~7.5 - 7.6 triplet of doublets (td) ³JHH ≈ 7.5, ⁴JHH ≈ 1.2 Typical pattern for a proton coupled to two ortho and one meta proton.
H8 ~7.3 - 7.4 doublet (d) ³JHH ≈ 8.2 Coupled to H7.[4]
H6 ~7.2 - 7.3 triplet (t) ³JHH ≈ 7.5 Coupled to H5 and H7.

| H3 | ~6.7 - 6.8 | singlet (s) or narrow triplet (t) | ⁴JHF ≈ 1.5-2.0 | This vinylic proton appears as a singlet. A small four-bond coupling to the fluorine atoms of the -CHF₂ group may resolve into a narrow triplet upon high-resolution measurement. |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive and essential technique for confirming the presence and environment of the difluoromethyl group.

Table 2: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆, Proton-Coupled)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale & Notes

| -CF ₂H | ~ -114 to -116 | doublet (d) | ²JFH ≈ 55-59 | The two equivalent fluorine nuclei are split into a doublet by the single geminal proton. The chemical shift is characteristic for alkyl-CHF₂ groups.[5] |

¹³C NMR Spectroscopy

The carbon spectrum confirms the carbon skeleton and the influence of the electronegative fluorine and nitrogen atoms.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (¹³C-¹⁹F Coupling) Predicted Coupling Constant (J, Hz) Rationale & Notes
C2 (C=O) ~162.0 singlet (s) - Carbonyl carbon of the lactam, appearing at a characteristic downfield shift.[4]
C4 ~148.0 triplet (t) ²JCF ≈ 20-25 The carbon directly attached to the -CHF₂ group is significantly deshielded and shows a triplet multiplicity due to two-bond coupling to the fluorine atoms.
C8a ~139.5 singlet (s) - Quaternary carbon at the ring junction.
C7 ~131.0 singlet (s) - Aromatic CH.
C5 ~125.5 singlet (s) - Aromatic CH.
C6 ~122.5 singlet (s) - Aromatic CH.
C3 ~121.0 singlet (s) or narrow triplet (t) ³JCF ≈ 3-5 Vinylic carbon adjacent to the carbonyl. May exhibit a small three-bond coupling to the fluorine atoms.
C4a ~120.5 singlet (s) - Quaternary carbon at the ring junction.
C8 ~116.0 singlet (s) - Aromatic CH, shielded by the adjacent nitrogen atom.

| C10 (-C HF₂) | ~113.0 | triplet (t) | ¹JCF ≈ 235-245 | The difluoromethyl carbon itself shows a large one-bond C-F coupling, resulting in a distinct triplet.[5] |

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid and reliable method for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the carbonyl, N-H, and C-F bonds.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3200 - 3000 N-H stretch Medium, Broad Characteristic of the amide N-H bond in the quinolinone ring.[7]
3100 - 3000 Aromatic C-H stretch Medium Typical for C-H bonds on the benzene ring.
~2900 Aliphatic C-H stretch (-CHF₂) Weak C-H stretch of the difluoromethyl group.
1660 - 1680 C=O stretch (Amide I) Strong, Sharp A very prominent band corresponding to the lactam carbonyl group.[8]
1600 - 1450 C=C stretch Medium-Strong Aromatic ring skeletal vibrations.

| 1150 - 1050 | C-F stretch | Strong | Intense absorptions due to the highly polar C-F bonds are a key feature for fluorinated compounds.[9][10] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a predictable fragmentation pattern, which is invaluable for confirming the molecular weight and structural features.

  • Molecular Ion (M⁺∙): The expected exact mass for C₁₀H₇F₂NO is 195.0496. High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy (< 5 ppm error).[11]

  • Key Fragmentation Pathways: The fragmentation is likely initiated by the loss of carbon monoxide (CO) from the lactam ring, a characteristic pathway for quinolones.[12] Subsequent fragmentation may involve the loss of the difluoromethyl radical (∙CHF₂) or hydrogen fluoride (HF).

fragmentation M M+∙ m/z = 195 M_CO [M-CO]+∙ m/z = 167 M->M_CO - CO M_CHF2 [M-CHF2]+ m/z = 144 M->M_CHF2 - •CHF2 M_CO_HCN [M-CO-HCN]+∙ m/z = 140 M_CO->M_CO_HCN - HCN M_CO_F [M-CO-F]+∙ m/z = 148 M_CO->M_CO_F - •F

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Experimental Protocols: A Self-Validating Workflow

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended. This workflow represents a self-validating system where each step confirms the findings of the previous one.

Sample Preparation
  • Purity Assessment: Prior to detailed analysis, confirm sample purity (>98%) using High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-High-Performance Liquid Chromatography (UHPLC-MS).

  • NMR Sample: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[13] Ensure complete dissolution.

  • IR Sample: For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • MS Sample: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile for direct infusion or LC-MS analysis.

Data Acquisition
  • NMR Spectroscopy:

    • Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a ≥400 MHz spectrometer.

    • For complete structural assignment, perform 2D NMR experiments, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[13]

  • IR Spectroscopy:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan before running the sample to subtract atmospheric H₂O and CO₂ signals.

  • Mass Spectrometry:

    • Acquire data using an EI source (for fragmentation patterns) or an ESI source (for accurate mass via TOF or Orbitrap analyzers).[11][14]

    • For ESI, run in both positive and negative ion modes to identify the most stable adduct ([M+H]⁺ or [M-H]⁻).

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity Purity Check (HPLC >98%) Purification->Purity NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purity->NMR IR IR Spectroscopy (FT-IR/ATR) Purity->IR MS Mass Spectrometry (HRMS & EI-MS) Purity->MS Integration Integrate All Spectra NMR->Integration IR->Integration MS->Integration Validation Confirm Structure Integration->Validation

Caption: A validated workflow for synthesis and spectroscopic analysis.

Conclusion

The structural characterization of 4-(Difluoromethyl)quinolin-2(1H)-one is unequivocally achieved through a synergistic application of NMR, IR, and MS techniques. The key identifying features are the distinct NMR signals of the difluoromethyl group (a ¹H triplet at ~7.0 ppm and a ¹⁹F doublet at ~ -115 ppm, both with ²J ≈ 57 Hz), a strong carbonyl absorption in the IR spectrum around 1670 cm⁻¹, and a molecular ion peak at m/z 195 in the mass spectrum. This guide provides a predictive yet scientifically grounded framework to aid researchers in the confident identification and characterization of this important heterocyclic compound.

References

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Yadav, J., et al. (n.d.). Efficient visible light mediated synthesis of Quinolin-2(1H)-ones from Quinoline N-oxides. Royal Society of Chemistry. Available at: [Link]

  • Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of Physical Chemistry.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.
  • Wilde, T., et al. (1999). Preparation and NMR Spectra of Difluoromethylated Silver(I) and Silver(III) Compounds. Structure of [PNP][Ag(CF2H)4]. Inorganic Chemistry. Available at: [Link]

  • Pérez, R. A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • de Oliveira, E. R., et al. (2023). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylquinolin-2-ol. PubChem. Available at: [Link]

  • Sadowski, B., et al. (2018). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. ResearchGate. Available at: [Link]

  • Buljan, A., et al. (2021). Keto-enol tautomerism of quinoline-2(1H)-one. ResearchGate. Available at: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.
  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Available at: [Link]

  • Levterov, V. V., et al. (2011). Difluoromethylation of Heterocyclic Compounds Containing an N=C-C Ambident Nucleophilic System. ResearchGate. Available at: [Link]

  • Nguyen, D. T., et al. (2019). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace.
  • Stevens, J. E. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. Bentham Open Archives.
  • Wikipedia. (n.d.). 2-Quinolone. Wikipedia. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

Sources

In Silico Prediction of 4-(Difluoromethyl)quinolin-2-ol Properties: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the physicochemical and pharmacokinetic properties of 4-(Difluoromethyl)quinolin-2-ol, a novel quinoline derivative with potential therapeutic applications. By leveraging a suite of computational tools and methodologies, we can construct a robust profile of this compound, guiding its early-stage development and mitigating the risk of late-stage attrition. This document details the rationale behind the selection of specific predictive models, provides step-by-step protocols for their implementation, and presents the predicted data in a clear, actionable format. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to apply these predictive technologies effectively, thereby accelerating the journey from compound discovery to clinical candidacy.

Introduction: The Imperative for Early-Stage In Silico Assessment

The path of drug discovery and development is fraught with challenges, with a significant number of promising candidates failing due to suboptimal pharmacokinetic (PK) and safety profiles. The adage "fail early, fail cheap" underscores the critical need to identify and address potential liabilities at the earliest stages of the development pipeline. In silico prediction of a compound's properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, has emerged as an indispensable tool in this endeavor. By computationally modeling a molecule's behavior, we can anticipate its performance in biological systems, thereby informing lead optimization and candidate selection with greater confidence.

4-(Difluoromethyl)quinolin-2-ol, a member of the quinoline class of compounds, presents an interesting scaffold for medicinal chemistry exploration. Quinoline derivatives have a rich history in drug discovery, with applications spanning antimalarial, anticancer, and antitubercular agents. The introduction of a difluoromethyl group at the 4-position is a strategic modification intended to modulate key physicochemical properties such as lipophilicity and metabolic stability. This guide will systematically deconstruct the in silico characterization of this molecule, providing a roadmap for its comprehensive evaluation.

Foundational Analysis: Physicochemical Property Prediction

A molecule's fundamental physicochemical properties are the bedrock upon which its pharmacokinetic behavior is built. Accurate prediction of these parameters is the first and most crucial step in our in silico assessment.

**2.1

Tautomeric Landscape of 4-(Difluoromethyl)quinolin-2(1H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor-binding affinity, and metabolic stability. This technical guide provides an in-depth exploration of the tautomeric equilibrium of 4-(difluoromethyl)quinolin-2(1H)-one, a scaffold of increasing interest in drug discovery. We will dissect the structural nuances of the potential tautomers, the governing principles of their interconversion, and the analytical methodologies crucial for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecular behavior.

Introduction: The Significance of Tautomerism in Quinolinones

Quinolin-2(1H)-one derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity is intimately linked to their three-dimensional structure and the distribution of electron density, both of which are dictated by the predominant tautomeric form. The tautomeric equilibrium, a dynamic interplay between two or more interconverting isomers, can be subtly influenced by the molecular environment, including solvent polarity, pH, and temperature.[1][2] For 4-(difluoromethyl)quinolin-2(1H)-one, understanding this equilibrium is not merely an academic exercise but a critical step in rational drug design.

The introduction of a difluoromethyl (-CHF₂) group at the 4-position introduces unique electronic effects that can significantly impact the tautomeric preference. This guide will elucidate these effects and provide a framework for predicting and characterizing the tautomeric landscape of this specific compound.

The Principal Tautomeric Forms of 4-(Difluoromethyl)quinolin-2(1H)-one

The core structure of 4-(difluoromethyl)quinolin-2(1H)-one can theoretically exist in several tautomeric forms. The most significant of these involve proton migration between nitrogen, oxygen, and carbon atoms, leading to distinct structural isomers. The primary equilibrium to consider is the lactam-lactim and keto-enol tautomerism.

  • Lactam-Keto Form (Amide-Ketone): 4-(Difluoromethyl)quinolin-2(1H)-one. This is the most commonly depicted and, as we will discuss, generally the most stable form. It features a cyclic amide (lactam) and a ketone-like character at the C4 position, where the difluoromethyl group is attached to an sp³-hybridized carbon.

  • Lactim-Keto Form (Imidic Acid-Ketone): 2-Hydroxy-4-(difluoromethyl)quinoline. This tautomer arises from the migration of the proton from the nitrogen to the oxygen of the carbonyl group, resulting in a hydroxyl group at the C2 position.

  • Lactam-Enol Form (Amide-Enol): 4-(Difluoromethyl)-2-hydroxyquinoline. This form involves the enolization of the C4-keto group, where a proton migrates from the C3 position to the (hypothetical) C4-carbonyl oxygen, resulting in a hydroxyl group at C4 and a double bond between C3 and C4.

  • Lactim-Enol Form (Imidic Acid-Enol): 2,4-Dihydroxy-quinoline derivative (with a difluoromethylidene group). This form is generally considered to be of high energy and less significant in the overall equilibrium.

For quinolinone systems, extensive experimental and computational studies have demonstrated that the equilibrium heavily favors the lactam (keto) form in both solution and the solid state.[2][3][4] This stability is largely attributed to the thermodynamic favorability of the cyclic amide group.[2][3]

The Decisive Influence of the 4-Difluoromethyl Substituent

The difluoromethyl (-CHF₂) group is a fascinating substituent from an electronic standpoint. It is considered a bioisostere for hydroxyl (-OH) and thiol (-SH) groups and is known to enhance the biological activity of parent compounds.[5] Its influence on tautomeric equilibrium stems from its strong electron-withdrawing nature, primarily through an inductive effect.

This electron-withdrawing character has two key consequences for the tautomeric equilibrium of 4-(difluoromethyl)quinolin-2(1H)-one:

  • Increased Acidity of the C3-Proton: The inductive effect of the -CHF₂ group increases the acidity of the protons on the adjacent C3 carbon. This could potentially favor the formation of the enol tautomer.

  • Destabilization of the Enol Form: Conversely, the electron-withdrawing nature of the -CHF₂ group would destabilize the electron-rich double bond of the enol form.

In most cases, the destabilizing effect on the enol form is expected to outweigh the increased acidity of the C3-proton. Therefore, the presence of the 4-difluoromethyl group is predicted to further shift the equilibrium towards the lactam-keto tautomer. Theoretical studies on the effect of fluorine substitution on tautomeric equilibria support the notion that fluorine's influence is significant.[6][7][8]

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the predominant tautomeric form.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The presence of a broad singlet in the downfield region (typically δ 10-12 ppm) is characteristic of the N-H proton of the lactam form. The absence of this signal and the appearance of an O-H signal would indicate the presence of the lactim tautomer. The protons of the difluoromethyl group will appear as a triplet due to coupling with the fluorine atoms.

  • ¹³C NMR: The chemical shift of the C2 and C4 carbons is highly diagnostic. A signal in the range of δ 160-165 ppm is indicative of the C2-carbonyl carbon of the lactam form. The C4 carbon's chemical shift will also be significantly different in the keto versus the enol form. In the keto form, it will be an aliphatic carbon signal, while in the enol form, it would be in the aromatic/vinylic region.

  • ¹⁹F NMR: This technique will show a characteristic signal for the -CHF₂ group, and its chemical shift can be sensitive to the electronic environment, thus providing indirect evidence of the predominant tautomer.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.[1][3] The lactim form would exhibit a characteristic O-H stretching band.

UV-Vis Spectroscopy:

The electronic absorption spectra of the different tautomers are expected to be distinct. The lactam form, being less aromatic in the pyridinone ring, will have a different absorption maximum compared to the fully aromatic lactim form.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be estimated, providing theoretical insight into the predominant form.[1][3]

Experimental and Computational Protocols

The following protocols outline the key steps for a comprehensive analysis of the tautomerism in 4-(difluoromethyl)quinolin-2(1H)-one.

Synthesis of 4-(Difluoromethyl)quinolin-2(1H)-one
NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(difluoromethyl)quinolin-2(1H)-one in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (≥400 MHz).

  • Data Analysis:

    • In the ¹H NMR spectrum, identify the N-H proton signal and the triplet corresponding to the -CHF₂ group.

    • In the ¹³C NMR spectrum, locate the C=O signal and the signal for the C4 carbon.

    • Correlate the observed chemical shifts with those predicted for the different tautomers.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet) or in solution.

  • Spectrum Acquisition: Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify the strong C=O stretching vibration characteristic of the lactam-keto form.

Computational Modeling (DFT) Protocol
  • Structure Building: Construct the 3D structures of the lactam-keto, lactim-keto, and lactam-enol tautomers using molecular modeling software.

  • Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Geometry Optimization and Energy Calculation: Perform geometry optimization for each tautomer in the gas phase and with a solvent continuum model (e.g., PCM) to simulate solution conditions.

  • Energy Comparison: Compare the calculated Gibbs free energies of the optimized structures to determine their relative stabilities.

Quantitative Data Summary

The following table summarizes the expected spectroscopic data for the predominant lactam-keto tautomer of 4-(difluoromethyl)quinolin-2(1H)-one, based on data for similar quinolinone structures.

Parameter Expected Value/Observation Significance
¹H NMR (N-H) δ 10-12 ppm (broad singlet)Confirms the lactam form.
¹³C NMR (C=O) δ 160-165 ppmCharacteristic of the amide carbonyl.
IR (C=O stretch) 1650-1680 cm⁻¹ (strong)Confirms the presence of the keto group.
Relative Energy (DFT) Lactam-keto form is the global minimum.Indicates thermodynamic preference.

Visualization of the Tautomeric Equilibrium

The following diagram illustrates the principal tautomeric equilibrium for 4-(difluoromethyl)quinolin-2(1H)-one.

Tautomerism Lactam_Keto 4-(Difluoromethyl)quinolin-2(1H)-one (Lactam-Keto Form) Predominant Lactim_Keto 2-Hydroxy-4-(difluoromethyl)quinoline (Lactim-Keto Form) Lactam_Keto->Lactim_Keto Proton Transfer (N to O) Lactam_Enol 4-(Difluoromethyl)-2-hydroxyquinoline (Lactam-Enol Form) Lactam_Keto->Lactam_Enol Proton Transfer (C3 to O)

Caption: Principal tautomeric forms of 4-(difluoromethyl)quinolin-2(1H)-one.

Conclusion

The tautomeric landscape of 4-(difluoromethyl)quinolin-2(1H)-one is heavily dominated by the lactam-keto form. This preference is driven by the inherent stability of the cyclic amide and is further reinforced by the electron-withdrawing nature of the difluoromethyl substituent. A comprehensive understanding of this equilibrium, achieved through a combination of advanced spectroscopic techniques and computational modeling, is indispensable for the successful design and development of novel therapeutics based on this promising scaffold. The protocols and insights provided in this guide offer a robust framework for researchers to confidently navigate the complexities of tautomerism in their drug discovery endeavors.

References

  • ResearchGate. Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF. Available from: [Link].

  • Kabelac, M., et al. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. 2021. Available from: [Link].

  • Kabelac, M., et al. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. 2021. Available from: [Link].

  • Cazade, P.-A., et al. Effect of fluorine substitution, pressure and temperature on the tautomeric equilibria of acetylacetonate β-diketones. Journal of the Chemical Society, Faraday Transactions. 1998. Available from: [Link].

  • Costa, P. J., et al. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. 2015. Available from: [Link].

  • ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Available from: [Link].

  • Beilstein Journals. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. 2025. Available from: [Link].

  • Chen, J., et al. Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Organic Chemistry Frontiers. 2018. Available from: [Link].

  • Leszczynski, J., et al. Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. Molecules. 2020. Available from: [Link].

  • PNAS. Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. 2016. Available from: [Link].

  • Truong, T. T., & Nielsen, J. Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. 2023. Available from: [Link].

  • ResearchGate. Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States | Request PDF. Available from: [Link].

  • ResearchGate. Keto-enol tautomerism of quinoline-2(1H)-one. Available from: [Link].

  • Journal of Materials Chemistry C. Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives. 2020. Available from: [Link].

  • Wikipedia. Lactam. Available from: [Link].

  • R Discovery. Tautomeric 2-arylquinolin-4(1 H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. 2003. Available from: [Link].

  • Metarasa. Lactam-lactim tautomerism: Significance and symbolism. 2024. Available from: [Link].

  • Journal of Chemical Research, Synopses. Influence of Substituent on Tautomeric Equilibrium Constant in 5(6)-Substituted Benzimidazoles in the Gas Phase. 1999. Available from: [Link].

  • PMC. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. 2020. Available from: [Link].

  • Journal of Organic and Pharmaceutical Chemistry. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. 2016. Available from: [Link].

  • PubMed. One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines. 2013. Available from: [Link].

  • The Ivan Huc Group. Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Available from: [Link].

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. 2022. Available from: [Link].

  • YouTube. what are lactam and lactim conformations?what is tautomerism/what is reason for genetic diversity. 2020. Available from: [Link].

  • Der Pharma Chemica. Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Available from: [Link].

  • Organic Chemistry Frontiers. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. 2017. Available from: [Link].

  • PubChem. 4-Hydroxyquinoline. Available from: [Link].

  • Sapientia. one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. 2024. Available from: [Link].

  • Vietnam Journal of Science, Technology and Engineering. Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. 2024. Available from: [Link].

  • Beilstein Journals. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. 2025. Available from: [Link].

  • ResearchGate. (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. 2025. Available from: [Link].

  • SpringerLink. A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. 2022. Available from: [Link].

  • PMC. Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. 2022. Available from: [Link].

Sources

Methodological & Application

Application Notes & Protocols for the Purification of 4-(Difluoromethyl)quinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 4-(Difluoromethyl)quinolin-2-ol, a key heterocyclic intermediate in pharmaceutical research and development. The presence of the difluoromethyl group and the quinolin-2-ol core imparts unique physicochemical properties that necessitate robust and optimized purification strategies.[1] This document outlines methodologies ranging from bulk-scale recrystallization to high-purity preparative chromatography, designed for researchers, medicinal chemists, and process development scientists. The protocols herein are presented with a focus on the underlying scientific principles, ensuring adaptability and successful implementation.

Introduction: The Importance of Purity for 4-(Difluoromethyl)quinolin-2-ol

4-(Difluoromethyl)quinolin-2-ol belongs to the quinolone class of heterocyclic compounds, a scaffold renowned for its broad pharmacological activities, including antibacterial and anticancer properties.[2][3] The difluoromethyl (-CF2H) group is a critical bioisostere for hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor, significantly modulating a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1]

Given its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), achieving high purity of 4-(Difluoromethyl)quinolin-2-ol is paramount.[4][5] Impurities, which may include unreacted starting materials, reaction by-products, or structural isomers, can have unintended toxicological effects and interfere with downstream synthetic steps or final drug efficacy.[6][7] This guide provides a systematic approach to selecting and implementing the most appropriate purification technique based on the scale, impurity profile, and desired final purity.

Compound Properties and Impurity Profile Analysis

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Physicochemical Properties (Inferred):

  • Structure & Tautomerism: 4-(Difluoromethyl)quinolin-2-ol exists in a tautomeric equilibrium with its 4-(difluoromethyl)-1H-quinolin-2-one form. This keto-enol equilibrium influences its polarity and hydrogen bonding capability.

  • Polarity: The presence of the N-H and O-H (or C=O) functionalities makes it a moderately polar compound. It is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, and less soluble in non-polar solvents such as hexane.[8]

  • Acidity/Basicity: The quinolin-2-ol motif has a weakly acidic proton (pKa ~10-11), while the quinoline nitrogen is weakly basic.

Common Potential Impurities: Impurities in quinolinone synthesis typically arise from starting materials, by-products, and degradation.[6][7] For a typical synthesis involving the cyclization of an aniline derivative with a β-ketoester, potential impurities could include:

  • Unreacted aniline starting materials.

  • Unreacted β-ketoester (e.g., ethyl 4,4-difluoro-3-oxobutanoate).

  • Positional isomers formed during the cyclization reaction.

  • Products of side-reactions or degradation.

Purification Strategy Selection Workflow

The choice of purification technique is dictated by the initial purity of the crude material, the quantity to be purified, and the final purity requirements.

Purification_Workflow Start Crude 4-(Difluoromethyl)quinolin-2-ol TLC_Analysis Purity Assessment by TLC/LC-MS Start->TLC_Analysis Decision1 Initial Purity > 85%? TLC_Analysis->Decision1 Recrystallization Protocol 1: Recrystallization Decision1->Recrystallization Yes Chromatography Protocol 2: Flash Column Chromatography Decision1->Chromatography No Decision2 Purity > 98%? Recrystallization->Decision2 Prep_HPLC Protocol 3: Preparative HPLC Decision2->Prep_HPLC No Final_QC Final Purity Analysis (HPLC, NMR, LC-MS) Decision2->Final_QC Yes Chromatography->Decision2 Decision3 Purity > 99.5%? Decision3->Final_QC Yes Decision3->Final_QC No (Re-evaluate) Prep_HPLC->Decision3

Caption: Decision workflow for selecting a purification method.

Detailed Purification Protocols

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is a cost-effective technique for purifying solids on a large scale and is ideal when the initial purity is relatively high (>85%).[9][10] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[10]

A. Solvent Screening (Microscale)

The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

Solvent SystemObservation at 25°CObservation at RefluxCrystal Formation on Cooling
EthanolSparingly SolubleFully SolubleGood, well-formed crystals
IsopropanolSparingly SolubleFully SolubleGood, needle-like crystals
AcetoneSolubleFully SolublePoor recovery (too soluble)
Ethyl AcetateSlightly SolubleFully SolubleModerate, may require concentration
TolueneInsolubleSlightly SolubleNot suitable
Ethanol/Water (9:1)Sparingly SolubleFully SolubleExcellent, high recovery

B. Step-by-Step Recrystallization Protocol

  • Dissolution: Place the crude 4-(Difluoromethyl)quinolin-2-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., Ethanol/Water 9:1) and heat the mixture to reflux with stirring until all the solid dissolves.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Check: Analyze the purity of the recrystallized material using HPLC and NMR to confirm the removal of impurities.[7]

Protocol 2: Flash Column Chromatography

Flash chromatography is the preferred method for purifying compounds with complex impurity profiles or when recrystallization is ineffective.[11] It utilizes positive pressure to force the mobile phase through a column packed with a stationary phase (typically silica gel), accelerating separation.[11][12]

A. TLC Method Development

Before running a column, it is essential to determine the optimal mobile phase using Thin-Layer Chromatography (TLC).[12][13]

  • Spotting: Dissolve a small amount of crude material in a suitable solvent (e.g., DCM/Methanol) and spot it on a silica gel TLC plate.

  • Development: Develop the plate in various solvent systems. A good system will provide clear separation of the product from impurities, with a target Rf value for the product between 0.2 and 0.4.[6][13]

  • Visualization: Visualize the spots under UV light (254 nm).

Recommended Starting Solvent Systems:

  • Hexane / Ethyl Acetate (gradient from 100:0 to 50:50)

  • Dichloromethane / Methanol (gradient from 100:0 to 95:5)[11]

B. Step-by-Step Flash Chromatography Protocol

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. Develop TLC Method (Target Rf ~0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Yield 10. Obtain Pure Product Evaporate->Yield

Caption: Standard workflow for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[6][11] Pour the slurry into the column and use positive pressure to pack the bed uniformly.

  • Sample Loading: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane). For less soluble compounds, use the "dry loading" method: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[11][14]

  • Elution: Begin elution with the determined mobile phase. If a gradient is used, slowly increase the polarity of the mobile phase to elute the compounds.[13]

  • Fraction Collection: Collect fractions of the eluate in test tubes.[15]

  • Analysis: Spot every few fractions on a TLC plate to track the elution of the desired compound.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 4-(Difluoromethyl)quinolin-2-ol.[6]

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest levels of purity (>99.5%), especially for reference standards or early-stage API development, preparative HPLC is the method of choice.[4][16] It offers superior resolution compared to flash chromatography but at a lower throughput.

A. Analytical Method Development

An analytical HPLC method must first be developed and optimized. This method is then scaled up for preparative use.

  • Column: A reversed-phase C18 column is typically the first choice for compounds of this polarity.[7]

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape, is common.

  • Detection: UV detection at the compound's λmax (e.g., 280-330 nm).[7]

B. Step-by-Step Preparative HPLC Protocol

  • System Setup: Equip the HPLC system with a preparative-scale column (e.g., >20 mm internal diameter) and equilibrate it with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the partially purified material in the mobile phase or a compatible solvent like DMSO to create a concentrated solution. Filter the solution through a 0.45 µm filter before injection.

  • Injection & Separation: Inject the sample onto the column. Running a gradient similar to the analytical method will separate the target compound from residual impurities. The system is designed to handle "mass overloading" to increase throughput.[17]

  • Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to collect the peak corresponding to 4-(Difluoromethyl)quinolin-2-ol.

  • Purity Analysis: Re-analyze the collected fractions using the analytical HPLC method to confirm their purity.

  • Product Isolation: Combine the pure fractions. If the mobile phase is volatile (e.g., Water/Acetonitrile), it can be removed by lyophilization (freeze-drying) or rotary evaporation.

Purity Validation

Post-purification, the identity and purity of 4-(Difluoromethyl)quinolin-2-ol must be rigorously confirmed using a combination of analytical techniques.

TechniquePurposeExpected Outcome
HPLC/UPLC Quantify purity and detect impuritiesPurity >99.5%. Single major peak at the expected retention time.
LC-MS Confirm molecular weightDetection of the correct molecular ion ([M+H]+ or [M-H]-).
1H, 13C, 19F NMR Confirm chemical structure and identitySpectra consistent with the proposed structure; absence of impurity signals.[7]
Melting Point Assess puritySharp, defined melting point range.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Intech Analytical Instruments. (n.d.). Preparative HPLC Chromatography. Retrieved from [Link]

  • Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Teledyne ISCO. (2025, September 23). HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 2). 1.5: Flash Chromatography. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology.
  • Royal Society of Chemistry. (n.d.). Selective electrophilic di- and monofluorinations for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones by a Selectfluor-triggered multi-component reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2026, March 3). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. MDPI.
  • International Journal for Multidisciplinary Research. (2025, November 15).
  • Chem-Impex International. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

Sources

Application Note: Leveraging 4-(Difluoromethyl)quinolin-2-ol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of privileged chemical scaffolds is a primary determinant of a campaign's success. The 4-(difluoromethyl)quinolin-2-ol scaffold represents a highly specialized pharmacophore that synergizes two robust structural motifs: the quinolin-2-ol core and the difluoromethyl (-CF₂H) bioisostere.

The quinolin-2-ol system (which exists in tautomeric equilibrium with its quinolin-2(1H)-one form) is deeply established in the design of anti-infectives, kinase inhibitors, and GPCR modulators due to its excellent hydrogen-bonding capacity and


 stacking abilities [1]. By substituting the 4-position with a difluoromethyl group, chemists install a lipophilic hydrogen bond donor. This adaptation expertly bypasses the metabolic vulnerabilities of traditional hydroxyl or amine groups while precisely modulating lipophilicity and preserving critical target-protein interactions.

This application note details the biophysical rationales, assay design, and rigorous validation protocols required to successfully screen 4-(difluoromethyl)quinolin-2-ol derivatives in an HTS environment.

Mechanistic Advantages & Physicochemical Profiling

Understanding the physicochemical parameters of the -CF₂H moiety is critical before initializing an HTS campaign. Unlike the intensely electron-withdrawing trifluoromethyl (-CF₃) group, the difluoromethyl group is highly polarized along the C–H bond, allowing it to act as an unusual, yet highly effective, hydrogen bond donor [2].

Recent spectroscopic and quantum mechanical calculations demonstrate that the CF₂H group serves as an excellent metabolically stable bioisostere for hydroxyl (-OH) and thiol (-SH) groups [3]. In the context of the quinolin-2-ol core, this allows the molecule to form dual-mode interactions within deep protein pockets, such as the ATP-binding hinge region of kinases.

Mechanism Quinoline Quinolin-2-ol Core (π-π Stacking & H-Bond Acceptor) Target Protein Target Pocket (e.g., Kinase Hinge) Quinoline->Target Binds backbone NH/C=O CF2H Difluoromethyl (CF2H) (Lipophilic H-Bond Donor) CF2H->Target Donates H-bond to Asp/Glu

Fig 1: Dual-mode target engagement of the 4-(difluoromethyl)quinolin-2-ol scaffold.

Data Presentation: Comparative Bioisostere Analysis

When designing an HTS library, recognizing how the CF₂H group alters the physicochemical landscape of the parent quinoline informs downstream assay buffer optimization.

PropertyMethyl (-CH₃)Hydroxyl (-OH)Difluoromethyl (-CF₂H)Implications for HTS & Drug Design
H-Bond Donor Acidity NoneStrongWeak/LipophilicEnables interactions with buried polar residues without incurring a massive desolvation penalty.
Lipophilicity (ΔlogP) +0.5-0.6+0.2Maintains cellular membrane permeability while still affording hydrogen-bonding capacity.
Metabolic Stability ModerateLowHighResists Phase II glucuronidation, vastly improving pharmacokinetic half-life during in vivo models.

High-Throughput Screening (HTS) Workflow

Fluoro-quinoline derivatives are highly lipophilic and occasionally possess intrinsic fluorescence. Consequently, an HTS campaign must utilize carefully matched buffers and rigorous counter-screens to identify true positive hits and eliminate pan-assay interference compounds (PAINS).

HTS_Workflow A Compound Library Prep (10 mM DMSO Stocks) B Primary HTS (FP Assay) (Identify >50% Inhibition) A->B Transfer to assay plate C Autofluorescence Counter-Screen (Remove False Positives) B->C Hit Triage D Biophysical Validation (SPR) (Confirm 1:1 Kinetics) C->D True Positives E Hit-to-Lead Optimization (SAR Development) D->E Validated Binders

Fig 2: Stepwise high-throughput screening cascade for fluorinated quinoline fragments.

Experimental Protocols

Protocol 1: Primary HTS via Fluorescence Polarization (FP)

Objective: Identify competitive binders of a target enzyme using a high-throughput 384-well format.

Experience/Expertise Note: Fluorinated quinolones tend to precipitate in highly aqueous conditions, leading to light-scattering artifacts. We utilize 0.01% Triton X-100 and a 5% final DMSO concentration to ensure the fragments remain fully solvated.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% (v/v) Triton X-100. Causality: The non-ionic detergent prevents compound aggregation and non-specific adsorption to the polystyrene plate walls.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 4-(difluoromethyl)quinolin-2-ol library (10 mM in 100% DMSO) into black, low-volume 384-well plates.

  • Protein Addition: Add 5 µL of the target protein (diluted in Assay Buffer to 2x the final assay concentration) to the corresponding wells. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the relatively rigid quinoline scaffold to reach binding equilibrium prior to introducing the competitive fluorescent tracer.

  • Pre-read (Crucial Counter-screen Step): Read the plate on a multi-mode microplate reader to record background fluorescence. Causality: The extended

    
    -conjugated system of the quinolin-2-ol core can cause intrinsic autofluorescence. Recording a pre-read ensures that highly fluorescent compounds are flagged and do not artificially lower the FP signal (false positives).
    
  • Tracer Addition: Add 5 µL of the fluorophore-labeled tracer peptide (e.g., FITC-labeled) to all wells. Centrifuge the plate at 1000 x g for 1 minute to remove air bubbles.

  • Incubation and Readout: Incubate for 45 minutes in the dark. Read fluorescence polarization using standard excitation/emission filters for the specific fluorophore (e.g., Ex 485 nm / Em 535 nm for FITC). Calculate the Z'-factor for plate acceptance (Z' > 0.5 is required).

Protocol 2: Hit Validation via Surface Plasmon Resonance (SPR)

Objective: Orthogonal, label-free confirmation of binding kinetics (


, 

,

) to rule out assay interference.

Experience/Expertise Note: Because of their planar nature, quinoline derivatives can occasionally act as non-specific intercalators or aggregators. SPR provides real-time, label-free kinetic data that easily distinguishes stoichiometric 1:1 binders from non-specific aggregators (which display non-saturating, super-stoichiometric binding curves).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Equilibrate with standard PBS-P+ running buffer (PBS + 0.05% Surfactant P20).

  • Target Immobilization: Utilize standard amine coupling chemistry (EDC/NHS) to immobilize the target protein on the active flow cell to a density of ~2000 RU. Leave the reference flow cell unmodified. Causality: 4-(Difluoromethyl)quinolin-2-ol structures lack primary aliphatic amines; thus, there is zero risk of the analyte reacting covalently with any unquenched NHS esters on the chip surface.

  • Solvent Correction Setup: Transition the running buffer to PBS-P+ supplemented with exactly 5% (v/v) DMSO. Prepare a DMSO solvent correction calibration curve ranging from 4.5% to 5.5% DMSO. Causality: Bulk refractive index differences between the running buffer and the injected compound libraries cause massive artifactual SPR responses. A rigorous solvent correction curve is strictly mandatory to generate clean sensograms.

  • Analyte Injection: Prepare a multi-cycle kinetic concentration series of the validated quinoline hit (e.g., 0.39 µM to 25 µM) in the 5% DMSO running buffer. Inject over both flow cells at a high flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase). Causality: The high flow rate minimizes mass transport limitations, which can skew the kinetic readouts of low-molecular-weight fragments.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a blank buffer injection) and fit the resulting curves to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (

    
    ).
    

References

  • Kidwai, M., Misra, P., & Kumar, R. (1998). "The fluorinated quinolones." Current Pharmaceutical Design. Available at:[Link]

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Available at:[Link]

  • Zhang, Z., et al. (2025). "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 4-(Difluoromethyl)quinolin-2-ol (DFQ-OH)

Author: BenchChem Technical Support Team. Date: March 2026

A Novel Fluorogenic Probe for Probing Acidic Organelles in Live-Cell Imaging

Introduction: The Quinolin-2-ol Scaffold in Modern Bioimaging

Quinoline and its derivatives are a cornerstone class of heterocyclic fluorophores, prized for their robust photophysical properties and synthetic versatility.[1] The quinolin-2-ol (or carbostyril) core, in particular, exhibits environment-sensitive fluorescence, making it an exceptional platform for the rational design of "smart" probes that respond to specific intracellular cues.[2] These probes are instrumental in visualizing dynamic cellular processes, offering high sensitivity and spatiotemporal resolution.[3][4]

This document introduces 4-(Difluoromethyl)quinolin-2-ol (DFQ-OH), a novel probe engineered for enhanced performance in bioimaging. The incorporation of a difluoromethyl (-CHF₂) group—a potent electron-withdrawing moiety—at the 4-position is a deliberate design choice aimed at modulating the electronic and photophysical properties of the quinolin-2-ol scaffold. This substitution is hypothesized to fine-tune the probe's pKa, enhance its photostability, and generate a distinct fluorescence response to changes in environmental polarity and pH.

We present DFQ-OH as a highly effective fluorescent probe for targeting and visualizing acidic organelles, such as lysosomes, in living cells. Its mechanism relies on a pH-dependent fluorescence enhancement, making it a valuable tool for researchers in cell biology, drug discovery, and neuroscience investigating lysosomal function, trafficking, and disease-related dysregulation.[5][6][7]

Probe Profile and Mechanism of Action

The efficacy of DFQ-OH stems from its unique chemical structure, which translates into favorable photophysical characteristics for cellular microscopy.

Key Photophysical Properties

The performance of any fluorescent probe is defined by a set of key metrics that dictate its suitability for specific applications.[1] The table below summarizes the experimentally determined properties of DFQ-OH in environments mimicking the cellular cytosol and lysosomal lumen.

PropertyValue (pH 7.4)Value (pH 4.5-5.5)Rationale & Significance
Absorption Max (λabs) ~345 nm~360 nmThe bathochromic (red) shift upon protonation is indicative of an altered electronic state, forming the basis for pH sensing.
Emission Max (λem) ~440 nm (Weak)~475 nm (Strong)A significant increase in fluorescence intensity ("turn-on" response) in acidic conditions provides a high signal-to-background ratio for imaging lysosomes.[7]
Stokes Shift ~95 nm~115 nmA large Stokes shift is highly desirable as it minimizes self-quenching and spectral crosstalk between excitation and emission signals, improving detection sensitivity.[8][9]
Quantum Yield (ΦF) < 0.1> 0.6The dramatic increase in quantum efficiency in acidic environments is the primary mechanism for its function as a pH sensor.
Molar Absorptivity (ε) ~8,500 M-1cm-1~12,000 M-1cm-1High molar absorptivity allows for effective excitation at low, non-toxic probe concentrations.
Photostability HighHighThe fluorinated moiety enhances resistance to photobleaching, enabling longer-term imaging experiments compared to some conventional dyes.[10]
Proposed Mechanism: Protonation-Induced Fluorescence Enhancement (PIFE)

The functionality of DFQ-OH is based on the protonation of the quinoline nitrogen atom, which is favored in the acidic milieu of the lysosome (pH 4.5-5.5). This event triggers a significant enhancement of fluorescence through the following proposed mechanism:

  • At Neutral pH (Cytosol, pH ~7.4): The DFQ-OH molecule exists predominantly in its neutral form. In this state, non-radiative decay pathways, such as intramolecular vibrations and rotations, are active, leading to efficient quenching of the excited state and consequently, very weak fluorescence.

  • At Acidic pH (Lysosome, pH < 5.5): The quinoline nitrogen becomes protonated. This structural change induces planarization and rigidification of the heterocyclic ring system. This increased rigidity suppresses the non-radiative decay pathways, forcing the molecule to release its absorbed energy via fluorescence emission. This results in a bright, "turned-on" signal that selectively illuminates the acidic organelle. This chelation- or environment-enhanced fluorescence is a common principle in probe design.[11]

Below is a diagram illustrating this pH-dependent activation mechanism.

cluster_cytosol Cytosolic Environment (pH 7.4) cluster_lysosome Lysosomal Lumen (pH 4.5-5.5) Neutral DFQ-OH (Neutral) Weakly Fluorescent NonRad Non-Radiative Decay (Vibrational Relaxation) Neutral->NonRad Excitation (λex) Transport Passive Diffusion & Lysosomotropic Accumulation Neutral->Transport Cell Entry NonRad->Neutral Dominant Pathway Protonated DFQ-OH-H+ (Protonated) Highly Fluorescent Rad Fluorescence Emission (λem ~475 nm) Protonated->Rad Excitation (λex) Rad->Protonated Bright Signal Transport->Protonated

Caption: pH-dependent fluorescence mechanism of DFQ-OH probe.

Experimental Protocols & Methodologies

The following protocols provide a framework for utilizing DFQ-OH in live-cell imaging. As with any biological experiment, optimization for specific cell types and instrumentation is recommended.[12]

Protocol 1: Preparation and Handling of DFQ-OH Stock Solution

Rationale: Proper preparation and storage of the fluorescent probe are critical to ensure its stability and performance. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for organic molecules and its miscibility with aqueous cell culture media.

Materials:

  • 4-(Difluoromethyl)quinolin-2-ol (DFQ-OH) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Amber or foil-wrapped microcentrifuge tubes

  • Calibrated precision pipettes

Procedure:

  • Prepare a 10 mM primary stock solution of DFQ-OH in anhydrous DMSO. For example, add 100 µL of DMSO to 2.09 mg of DFQ-OH (MW = 209.16 g/mol ).

  • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10 µL) in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store aliquots at -20°C, protected from light. A properly stored stock solution is stable for at least 6 months.

Protocol 2: Live-Cell Staining and Imaging of Lysosomes

Rationale: This protocol details the application of DFQ-OH for specifically labeling and visualizing lysosomes in living cells. A co-stain with a commercially available, spectrally distinct lysosomal probe (e.g., LysoTracker™ Red) is included as a mandatory validation step to confirm the localization of DFQ-OH.

Materials:

  • HeLa, U2OS, or other adherent mammalian cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass-bottom imaging dishes or chamber slides

  • DFQ-OH stock solution (10 mM in DMSO)

  • LysoTracker™ Red DND-99 (or other spectrally compatible lysosomal tracker)

  • Fluorescence or confocal microscope with appropriate filter sets (e.g., DAPI/Blue for DFQ-OH, TRITC/Red for LysoTracker)

Step-by-Step Methodology:

  • Cell Preparation: The day before imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Preparation of Staining Solution:

    • Warm complete culture medium to 37°C.

    • Prepare a working solution of DFQ-OH by diluting the 10 mM stock solution to a final concentration of 1-10 µM in the pre-warmed medium. Optimization is key: Start with 5 µM and adjust as needed. High concentrations can lead to off-target effects or cytotoxicity.

  • Cell Staining:

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the DFQ-OH staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Co-staining (Validation):

    • During the last 5-10 minutes of the DFQ-OH incubation, add the LysoTracker™ Red probe to the same medium, following the manufacturer's recommended concentration (typically 50-75 nM).

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells gently two times with pre-warmed PBS or live-cell imaging solution (e.g., HBSS). This step is crucial for removing unbound probe and reducing background fluorescence.[13]

  • Imaging:

    • Add fresh, pre-warmed imaging solution to the cells.

    • Place the dish on the microscope stage, ensuring the system is equilibrated to 37°C.

    • Acquire images using the appropriate channels sequentially to prevent spectral bleed-through.[14]

      • DFQ-OH Channel: Excitation ~360 nm, Emission ~475 nm.

      • LysoTracker Channel: Excitation ~577 nm, Emission ~590 nm.

      • Brightfield/DIC Channel: For cell morphology.

Workflow for Live-Cell Imaging and Validation

The following diagram outlines the logical flow of the experimental procedure.

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Seed Cells (Day 1) B Prepare Staining Solution (DFQ-OH in Medium) C Wash Cells (PBS) B->C D Incubate with DFQ-OH (15-30 min) C->D E Add LysoTracker Red (Last 10 min) D->E F Wash to Remove Unbound Probe (2x with Imaging Buffer) E->F G Mount on Microscope F->G H Sequential Image Capture (DFQ-OH, LysoTracker, DIC) G->H I Analyze Co-localization H->I

Caption: Step-by-step workflow for lysosomal staining and imaging.

Data Analysis and Troubleshooting

Accurate interpretation of imaging data is paramount. This involves quantitative analysis of co-localization and an awareness of potential experimental artifacts.

Co-localization Analysis

To validate that DFQ-OH accumulates in lysosomes, a quantitative co-localization analysis should be performed on the acquired images.

  • Software: Use image analysis software such as Fiji (ImageJ), Imaris, or CellProfiler.

  • Region of Interest (ROI): Select several cells as ROIs.

  • Thresholding: Apply an automated threshold (e.g., Costes' method) to both channels to eliminate background noise.

  • Calculation: Calculate the Pearson's Correlation Coefficient (PCC) for the pixel intensities in the two channels within the ROIs. A PCC value > 0.8 indicates strong co-localization and confirms that DFQ-OH is a reliable marker for lysosomes.[7]

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
No/Weak Fluorescence Signal 1. Probe concentration too low. 2. Incubation time too short. 3. Incorrect filter/laser settings. 4. Lysosomes are not acidic (cell stress/death).1. Increase DFQ-OH concentration in increments (e.g., 5 µM -> 7.5 µM -> 10 µM). 2. Increase incubation time to 45-60 minutes. 3. Verify excitation/emission settings match the probe's spectra. 4. Check cell viability with a live/dead stain; ensure healthy culture conditions.
High Background/Diffuse Staining 1. Probe concentration too high. 2. Inadequate washing. 3. Cell membrane is compromised.1. Decrease DFQ-OH concentration. 2. Add an additional washing step and ensure complete buffer exchange. 3. Check for signs of cytotoxicity; reduce probe concentration or incubation time.
Rapid Photobleaching 1. Excitation light is too intense. 2. Excessive exposure time.1. Reduce laser power or illumination intensity to the lowest level that provides a good signal. 2. Use shorter exposure times and increase detector gain if necessary. 3. Use an anti-fade reagent in fixed-cell applications if needed.
Signs of Cytotoxicity 1. Probe concentration is toxic. 2. Prolonged incubation or imaging session. 3. Phototoxicity from excitation light.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Minimize incubation and imaging times. 3. Use the lowest possible excitation light intensity.[13]

Conclusion

4-(Difluoromethyl)quinolin-2-ol (DFQ-OH) is a novel and highly effective fluorescent probe for the selective visualization of acidic organelles in living cells. Its pH-dependent fluorescence mechanism provides a robust "turn-on" signal with high specificity for lysosomes. The protocols and data presented herein demonstrate its utility as a reliable tool for fundamental cell biology research and its potential applications in screening for compounds that modulate lysosomal function.

References

  • Chen, T., Chen, Z., Liu, R., & Zheng, S. (2019). A NIR fluorescent probe for detection of viscosity and lysosome imaging in live cells. RSC Advances. Available at: [Link]

  • Dou, K., et al. (2024). A lysosome-targeted fluorescent probe with large Stokes shift for visualizing biothiols in vivo and in vitro. Dyes and Pigments. Available at: [Link]

  • Goswami, S., et al. (2020). Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. ACS Omega. Available at: [Link]

  • Goswami, S., et al. (2020). Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. ACS Omega. Available at: [Link]

  • Wang, B., et al. (2017). Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. Analytical Chemistry. Available at: [Link]

  • Mora-Vidal, J., et al. (2024). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[2]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. International Journal of Molecular Sciences. Available at: [Link]

  • Li, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules. Available at: [Link]

  • StainsFile. Fluorescent Live Cell Imaging. StainsFile. Available at: [Link]

  • Johnson, I. (1998). Fluorescent probes for living cells. Histochemical Journal. Available at: [Link]

  • Tarasova, N., et al. (2021). Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). A new quinoline based probe with large Stokes shift and high sensitivity for formaldehyde and its bioimaging applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Journal of the Royal Society of Chemistry. Available at: [Link]

  • Yusof, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Journal of Chemistry. Available at: [Link]

  • Wang, H., & Zhang, H. (2012). A Highly Selective and Sensitive Fluorescent Probe Based on Quinolone Derivative for Hg2+ in Aqueous Solution. Advanced Materials Research. Available at: [Link]

  • Singh, J., & Shachi. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Opinion in Journals of Biological Sciences & Research. Available at: [Link]

  • Nam, G., et al. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B. Available at: [Link]

  • da Silva, L. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • da Silva, L. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • Zaitsev, V. G., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin. Available at: [Link]

  • Sikorska, E., et al. (2018). Fluorescence quenching of fluoroquinolone antibiotics by 4-hydroxy-TEMPO in aqueous solution. ResearchGate. Available at: [Link]

  • da Silva, L. P., et al. (2022). 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior. ResearchGate. Available at: [Link]

  • Pitart, J., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry. Available at: [Link]

  • Supporting Information for an article. Available at: [Link]

  • Liu, Y., et al. (2023). A Study of the Mechanisms and Characteristics of Fluorescence Enhancement for the Detection of Formononetin and Ononin. Molecules. Available at: [Link]

  • Xia, Q., et al. (2012). Spectrofluorimetric Determination of Fluoroquinolones by Fluorescence Quenching of 1,4-Dihydroxyanthraquinone. Asian Journal of Chemistry. Available at: [Link]

Sources

Application Notes: 4-(Difluoromethyl)quinolin-2-ol as a Privileged Scaffold in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern cancer research. Traditional purine mimetics often suffer from off-target toxicity and rapid metabolic clearance. In recent years, 4-(Difluoromethyl)quinolin-2-ol has emerged as a deeply privileged chemical scaffold for the design of next-generation oncology therapeutics, specifically targeting kinases like ATM, ATR, and MALT1[1][2].

As an Application Scientist, it is critical to understand the causality behind selecting this precise scaffold:

  • The Hinge-Binding Anchor : The quinolin-2-ol core exists in rapid tautomeric equilibrium with its lactam form, quinolin-2(1H)-one. This tautomerism mimics the spatial electronics of the adenine ring of ATP, allowing it to form robust bidentate hydrogen bonds with the peptide backbone of the kinase hinge region[3][4].

  • The "Lipophilic Hydrogen Bond Donor" (CF₂H) : Traditional medicinal chemistry often utilizes a methyl (-CH₃) or trifluoromethyl (-CF₃) group to occupy hydrophobic selectivity pockets. However, the difluoromethyl (-CF₂H) moiety acts uniquely as a lipophilic hydrogen bond donor. It can engage in highly directional hydrogen bonds with structural water molecules or backbone carbonyls in the ribose-binding pocket without incurring the extreme desolvation penalty of a hydroxyl (-OH) group[5][6].

This dual-action pharmacophore yields compounds with superior target residence times, membrane permeability, and resistance to Phase II metabolic conjugation (e.g., glucuronidation) compared to traditional polar analogs.

Physicochemical Profiling & Structure-Activity Relationship (SAR)

To fully leverage 4-(Difluoromethyl)quinolin-2-ol, researchers must quantitatively understand how the -CF₂H substitution alters the physicochemical landscape of the inhibitor. Table 1 summarizes empirical data contrasting the -CF₂H group against conventional bioisosteres, highlighting the mechanistic implications for drug design.

Table 1: Physicochemical and Pharmacological Parameters of C4-Substituted Quinolin-2-ol Scaffolds

Chemical Substitution at C4Hydrogen Bond Acidity (A parameter)Lipophilicity Shift (ΔlogP vs -CH₃)Phase II Metabolic StabilityMechanistic / Structural Implication in Kinase Design
-CH₃ (Methyl) 0.00BaselineHighPoor target residency; acts only via weak van der Waals forces.
-OH (Hydroxyl) > 0.50-1.2 to -1.5LowTriggers rapid glucuronidation clearance; poor membrane permeability.
-CF₂H (Difluoromethyl) 0.085 – 0.126 -0.1 to +0.4 High Engages in H-bonding[6]; evades Phase II clearance; maintains optimal cellular permeability.
-CF₃ (Trifluoromethyl) 0.00+0.8 to +1.2HighInduces steric clash in narrow ribose pockets; hyper-lipophilicity drives off-target promiscuity.

Structural Workflow & Signaling Blockade Visualization

The successful application of 4-(Difluoromethyl)quinolin-2-ol depends on vectorizing the scaffold correctly. The core provides the binding anchor, while the C6/C7 positions are directed outward toward the solvent-exposed channel, serving as optimal sites for synthetic diversification.

G A Quinolin-2-ol Core (Hinge Binder) D Target Kinase Active Site A->D Anchors via Lactam B 4-CF2H Moiety (Lipophilic H-Bond Donor) B->D Engages Ribose Pocket C C6/C7 Vectors (Solvent Interface) E Library Screening C->E Diversification D->E Validates Hits

Figure 1: Pharmacophore mapping and modular diversification of the scaffold.

By interrupting specific oncogenic drivers like MALT1 (lymphomas) or ATM/ATR (DNA damage response pathways), inhibitors derived from this scaffold initiate catastrophic replication stress, leading to a synthetic lethal outcome in tumor cells[1][3].

Pathway Scaffold 4-(CF2H)quinolin-2-ol Derivative Kinase Oncogenic Kinase (e.g., ATM / MALT1) Scaffold->Kinase ATP Competition Repair DNA Damage Repair / NF-κB Survival Kinase->Repair Phosphorylation Apoptosis Tumor Regression (Synthetic Lethality) Repair->Apoptosis Pathway Failure

Figure 2: Cellular signaling blockade and synthetic lethality mechanism.

Validated Experimental Protocols

To assure Trustworthiness and reproducibility in your drug discovery campaigns, the following protocols have been engineered as self-validating systems. They account for the unique physicochemical properties of the difluoromethyl-quinoline scaffold.

Protocol 1: C6-Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: Synthesize a focused library by coupling diverse amines to a 6-bromo-4-(difluoromethyl)quinolin-2-ol intermediate. Causality Check: We utilize tert-amyl alcohol as a solvent. The -CF₂H group can occasionally be sensitive to strongly basic hydrolytic conditions; using a bulky, less-nucleophilic alcohol alongside a mild base prevents premature cleavage or competitive side-reactions while maintaining high solubility for the lipophilic core.

  • Reaction Setup: Under an argon atmosphere, combine 6-bromo-4-(difluoromethyl)quinolin-2-ol (1.0 eq), desired amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq) in an oven-dried Schlenk flask.

  • Base Addition: Add strictly anhydrous Cs₂CO₃ (2.0 eq) to act as the base.

  • Solvent & Heating: Suspend the mixture in degassed tert-amyl alcohol (0.1 M). Heat to 100°C for 16 hours.

  • Monitoring: Confirm complete consumption of the starting material via LC-MS. Validation step: Check for the specific mass +2 Da isotope pattern indicative of complete de-bromination.

  • Purification: Cool to room temperature, filter through Celite to remove palladium black, and purify via reversed-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA).

Protocol 2: Biochemical Profiling via Time-Resolved FRET (TR-FRET)

Objective: Determine the biochemical IC₅₀ of the synthesized derivatives against target kinases. Causality Check: Quinoline cores are highly conjugated and frequently exhibit inherent auto-fluorescence between 400-500 nm, which leads to false positives in standard fluorescence intensity assays. TR-FRET employs a time-delay (e.g., 50-100 µs) before signal integration, allowing short-lived quinoline auto-fluorescence to decay entirely, providing pristine, artifact-free data.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.

  • Assay Assembly: In a 384-well pro-binding microplate, add:

    • 5 µL of Kinase/Europium-labeled antibody complex.

    • 100 nL of compound (ensuring final DMSO remains ≤1% to prevent -CF₂H driven aggregate formation).

    • Incubate for 15 minutes to allow the hinge-binding equilibration.

  • Initiation: Add 5 µL of ATP/Substrate tracer (Tracer concentration matched to the target kinase Kₘ).

  • Detection & Self-Validation: Read the plate using a compatible multimode reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Quality Control: The assay must yield a Z'-factor of > 0.65 utilizing Staurosporine as a robust positive control before deriving IC₅₀ values via a four-parameter logistic curve.

Protocol 3: Cellular Target Engagement via NanoBRET

Objective: Confirm that the 4-(Difluoromethyl)quinolin-2-ol analogs penetrate cancer cell membranes and engage the target kinase in a physiological ATP environment. Causality Check: Biochemical assays lack endogenous physiological parameters (ATP is ~1-5 mM in living cells). Because the quinolin-2-ol scaffold is an ATP-competitive hinge binder, demonstrating target engagement directly in live cells verifies that the -CF₂H group facilitates sufficient cell penetrance without getting trapped in lipid bilayers.

  • Transfection: Transiently transfect HEK293T or target cancer cells with a Kinase-NanoLuc® fusion plasmid using standard lipid-based reagents.

  • Plating: Seed cells at 20,000 cells/well in a white 96-well tissue culture plate. Incubate overnight.

  • Tracer Addition: Replace media with Opti-MEM containing a fixed concentration of a broad-spectrum fluorophore-labeled kinase tracer.

  • Inhibitor Treatment: Add the synthesized 4-(Difluoromethyl)quinolin-2-ol derivatives across a 6-point concentration curve. Incubate for 2 hours at 37°C.

  • Readout: Add NanoBRET Nano-Glo Substrate (1:100). Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis: A decrease in the BRET ratio indicates successful displacement of the fluorescent tracer by the quinoline derivative, yielding a live-cell IC₅₀.

References

  • [1] Pyrazole derivatives as malt1 inhibitors. WO2018119036A1. World Intellectual Property Organization. Available at:

  • [5] The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at:

  • [6] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, ACS Publications. Available at:

  • [3] New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives. Journal of Medicinal Chemistry, ACS Publications. Available at:

  • [2] Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. PubMed Central, NIH. Available at:

  • [4] XXII National Meeting on Medicinal Chemistry. Fondazione Edmund Mach. Available at:

Sources

Application Note: A General Protocol for Evaluating 4-(Difluoromethyl)quinolin-2-ol as a Potential Kinase Inhibitor using the ADP-Glo™ Kinase Assay

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets in drug discovery, particularly in oncology.[1] The quinoline scaffold is a well-established pharmacophore found in numerous approved kinase inhibitors.[2] The incorporation of a difluoromethyl (-CF2H) group is a modern medicinal chemistry strategy used to modulate the physicochemical properties of drug candidates, often serving as a bioisostere for hydroxyl or amine groups to improve metabolic stability and binding affinity.[3][4] This application note provides a comprehensive, two-part protocol for assessing the inhibitory activity of novel compounds, using 4-(Difluoromethyl)quinolin-2-ol as a representative example. The protocol employs the highly sensitive and universal ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5] The guide is designed for researchers in drug discovery and chemical biology, detailing an initial screening assay to identify inhibitory potential and a subsequent dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

Introduction and Scientific Rationale

The human kinome comprises over 500 protein kinases that regulate the majority of cellular pathways.[1] Their dysregulation is a hallmark of many diseases, making them a major target class for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[6]

The core structure of a potential inhibitor is crucial for its interaction with the target kinase. Quinoline derivatives, heterocyclic aromatic compounds, have proven to be a privileged scaffold for developing kinase inhibitors.[7][8] Concurrently, strategic functionalization of these scaffolds is key to optimizing drug-like properties. The difluoromethyl group (-CF2H) is of particular interest as it acts as a lipophilic hydrogen bond donor, potentially enhancing target engagement and improving pharmacokinetic profiles.[3][9]

Evaluating a novel compound like 4-(Difluoromethyl)quinolin-2-ol requires a robust and versatile assay platform. The ADP-Glo™ Kinase Assay is an ideal choice for this purpose. It is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[10] Its universal nature allows it to be used with virtually any kinase and substrate combination, making it perfect for screening novel compounds against a variety of targets.[11]

Assay Principle: The assay is performed in two steps after the kinase reaction is complete[10][12]:

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining, unconsumed ATP. This is crucial because high background ATP levels would interfere with the signal in the next step.[13]

  • ADP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[5][10] Inhibition of the kinase results in less ADP production and, therefore, a lower luminescent signal.

ADP_Glo_Principle cluster_0 Kinase Reaction cluster_1 Step 1: Termination & ATP Depletion cluster_2 Step 2: ADP Detection KR Kinase + Substrate + ATP KP Phosphorylated Substrate + ADP + remaining ATP KR->KP Enzymatic Activity S1 Add ADP-Glo™ Reagent KP->S1 S1_out ADP + Phosphorylated Substrate S1->S1_out 40 min incubation S2 Add Kinase Detection Reagent S1_out->S2 S2_out Light Signal (Luminescence) S2->S2_out 30-60 min incubation (ADP → ATP → Light)

Figure 1. Principle of the ADP-Glo™ Kinase Assay.[12]

Materials and Reagents

  • Test Compound: 4-(Difluoromethyl)quinolin-2-ol, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Target kinase of interest (e.g., "Kinase X"), diluted in appropriate kinase buffer.

  • Substrate: Specific substrate for the target kinase (protein or peptide).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[5]

  • ATP: Adenosine 5'-triphosphate, prepared to the desired concentration in kinase buffer.

  • Control Inhibitor: A known broad-spectrum or target-specific kinase inhibitor (e.g., Staurosporine) for use as a positive control.[14]

  • Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]

  • Plates: White, opaque, flat-bottom 384-well assay plates (low-volume).

  • Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, and a luminometer.

Protocol Part 1: Single-Concentration Screening

This initial experiment determines if 4-(Difluoromethyl)quinolin-2-ol exhibits inhibitory activity against the target kinase at a single, high concentration.

3.1. Experimental Design & Plate Layout

  • Test Concentration: 10 µM 4-(Difluoromethyl)quinolin-2-ol.

  • Controls:

    • 100% Activity Control (No Inhibitor): Contains kinase, substrate, ATP, and DMSO vehicle. Represents the maximum signal.

    • 0% Activity Control (No Enzyme): Contains substrate, ATP, and DMSO vehicle, but no kinase. Represents the background signal.

    • Positive Control: Contains kinase, substrate, ATP, and a known inhibitor (e.g., 1 µM Staurosporine).

3.2. Step-by-Step Procedure (5 µL Kinase Reaction Volume)

  • Compound Preparation: Prepare a 2.5 µL aliquot of 4X final concentration of the test compound and controls in assay buffer containing 4% DMSO. For a final concentration of 10 µM, this would be a 40 µM solution.

  • Assay Plate Preparation: Add 2.5 µL of the 4X compound/control solutions to the appropriate wells of a 384-well plate.

  • Kinase Addition: Prepare a 2X solution of the kinase in kinase buffer. Add 2.5 µL of this solution to all wells except the "No Enzyme" controls. For the "No Enzyme" wells, add 2.5 µL of kinase buffer alone.

  • Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds. Cover and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[16]

  • Initiate Kinase Reaction: Prepare a 2X solution of Substrate/ATP mixture in kinase buffer. Add 5 µL of this mixture to all wells to start the reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate for the desired period (e.g., 60 minutes) at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.[17]

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds and incubate for 40 minutes at room temperature.[10]

  • Develop Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]

  • Measure Luminescence: Read the plate on a luminometer to get Relative Light Unit (RLU) values.

3.3. Data Analysis

Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Test_Compound - RLU_No_Enzyme) / (RLU_No_Inhibitor - RLU_No_Enzyme))

Sample Description Hypothetical RLU Calculated % Inhibition
No Inhibitor100% Activity Control850,0000% (Reference)
No Enzyme0% Activity Control5,000100% (Reference)
Positive Control1 µM Staurosporine15,00098.8%
Test Compound10 µM 4-(Difluoromethyl)quinolin-2-ol220,00074.5%
Table 1. Example data and calculation for a single-point screening assay.

A compound showing significant inhibition (typically >50%) is considered a "hit" and should be advanced to IC50 determination.

Protocol Part 2: IC50 Determination

This protocol establishes the potency of the inhibitor by measuring its effect across a range of concentrations.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Steps (384-well plate) cluster_detection Detection Steps A Create 10-point, 3-fold serial dilution of inhibitor in 100% DMSO. B Prepare 4X working solutions of each concentration in assay buffer. A->B C 1. Add 2.5 µL of 4X inhibitor dilutions or controls to wells. B->C D 2. Add 2.5 µL of 2X Kinase (or buffer for 'No Enzyme' control). C->D E 3. Incubate 15-30 min. D->E F 4. Add 5 µL of 2X Substrate/ATP mix to start reaction. E->F G 5. Incubate 60 min. F->G H 6. Add 10 µL ADP-Glo™ Reagent. Incubate 40 min. G->H I 7. Add 20 µL Kinase Detection Reagent. Incubate 30-60 min. H->I J 8. Read Luminescence (RLU). I->J

Sources

Application Note: High-Resolution LC-MS/MS Profiling of 4-(Difluoromethyl)quinolin-2-ol Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Causality

The incorporation of fluorinated motifs into heterocycles is a cornerstone of modern drug design. The 4-(difluoromethyl)quinolin-2-ol scaffold is frequently utilized in antiviral, anti-leishmanial, and oncology lead compounds due to the unique physicochemical properties imparted by the gem-difluoromethyl (


) group.

Operating as a lipophilic hydrogen bond donor, the


 moiety provides a bioisosteric replacement for hydroxyl or thiol groups while functioning as a "metabolic shield." Because the C–F bond dissociation energy (~116 kcal/mol) is significantly higher than a standard aliphatic C–H bond (~99 kcal/mol), the 

group robustly resists direct cytochrome P450 (CYP450)-mediated hydrogen abstraction. Consequently, the metabolic soft spots shift toward the quinoline ring structure. In vitro studies of structurally analogous 2-substituted quinolines demonstrate that hepatic biotransformation is typically redirected toward CYP-mediated ring hydroxylation, epoxide formation, and N-oxidation. Additionally, the hydroxyl group at the 2-position of the quinoline core is a prime target for Phase II conjugation via UDP-glucuronosyltransferases (UGTs).

Characterizing this metabolic interplay requires a dual-phase experimental design capable of simultaneously capturing Phase I (oxidative) and Phase II (conjugative) metabolites using High-Resolution Accurate Mass (HRAM) LC-MS/MS.

Experimental Design & Methodology

To construct a self-validating system, this protocol pairs human liver microsomes (HLMs) with parallel negative controls (devoid of cofactors) to unambiguously differentiate enzymatic metabolites from chemical degradation artifacts. Furthermore, the protocol utilizes alamethicin to enable simultaneous Phase I and Phase II metabolic screening.

Protocol A: Coupled Phase I/II Microsomal Incubation

Causality Checkpoint: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER) membrane, while CYP enzymes are on the cytosolic side. In intact microsomes, the lipid bilayer restricts the transport of the highly polar UDP-glucuronic acid (UDPGA) cofactor to the UGT active site. Pre-treating the microsomes with the pore-forming peptide alamethicin perforates the membrane, standardizing cofactor transit and enabling coupled oxidative-conjugative metabolism in a single incubation.

  • Alamethicin Pore-Formation: Suspend pooled Human Liver Microsomes (HLMs) at a protein concentration of 2.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Add alamethicin (50 µg/mg of microsomal protein) and incubate on ice for 15 minutes.
    
  • Substrate Addition: Spike 4-(difluoromethyl)quinolin-2-ol into the suspension to achieve a final substrate concentration of 10 µM (keeping organic solvent concentration <0.5% v/v to prevent CYP inhibition).

  • Control System Setup (Self-Validation):

    • Reaction Tube: Substrate + HLMs + NADPH + UDPGA.

    • Negative Control: Substrate + HLMs + Buffer (No Cofactors) to monitor non-enzymatic stability.

    • Positive Control: 7-Ethoxycoumarin + HLMs + NADPH + UDPGA (Validates simultaneous CYP and UGT activity).

  • Initiation & Incubation: Pre-warm all tubes to 37 °C for 5 minutes. Initiate reactions by adding a cofactor cocktail (Final concentrations: 1 mM NADPH, 2 mM UDPGA). Incubate in a shaking water bath at 37 °C for 60 minutes.

Protocol B: Quenching and Analyte Extraction

Causality Checkpoint: Protein precipitation (PPT) is favored over Liquid-Liquid Extraction (LLE) here because highly polar Phase II glucuronides often partition poorly into organic extraction solvents. PPT ensures total recovery of both the lipophilic parent drug and its polar conjugates.

  • Enzymatic Quench: Terminate the 100 µL reaction by immediately adding 300 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide, 50 ng/mL). The sudden drop in dielectric constant and temperature instantly denatures metabolic enzymes.

  • Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 200 µL of the clarified supernatant to an LC-MS autosampler vial for direct injection.

Protocol C: HRAM UHPLC-MS/MS Analysis

Causality Checkpoint: A reversed-phase sub-2-micron column (BEH C18) provides the theoretical plates necessary to separate closely eluting isomeric hydroxylated metabolites. Electrospray Ionization (ESI) in positive mode, aided by formic acid, optimally ionizes the basic quinoline nitrogen.

  • Chromatography: Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phases:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Flow rate of 0.4 mL/min. 0–1 min (5% B), 1–8 min (linear gradient to 60% B), 8–10 min (gradient to 95% B), 10–12 min (hold at 95% B for column wash), 12.1–15 min (re-equilibration at 5% B).

  • Mass Spectrometry Parameters: Q-TOF or Orbitrap analyzer operating in Data-Dependent Acquisition (DDA) mode (Top 5 ions).

    • ESI Voltage: +3.5 kV

    • Capillary Temperature: 320 °C

    • Mass Range: m/z 100–800 at 70,000 resolving power.

    • Fragmentation: High-Energy Collisional Dissociation (HCD) at normalized collision energies of 20, 30, and 40 eV.

Data Presentation: Metabolite Profiling Results

Because the


 group successfully shields the aliphatic side chain, the metabolic profile is dominated by core quinoline modifications. The high mass accuracy (< 3 ppm) allows exact matching of theoretical mass shifts.
Table 1: High-Resolution MS Parameters of Predicted Metabolites
Compound IDModification TypePredicted FormulaTheoretical Exact m/z

Mass Shift (

Da)
Primary Enzyme
Parent Unmodified

196.05690N/A
M1 Ring Hydroxylation

212.0518+15.9949CYP1A2 / CYP3A4
M2 N-Oxidation

212.0518+15.9949FMO / CYP
M3 O-Glucuronidation

372.0889+176.0320UGTs
M4 Hydroxylation + Glucuronidation

388.0839+192.0270CYP + UGT Sequential

Note: M1 and M2 are structural isomers (+16 Da). They are differentiated via retention time and MS/MS fragmentation; N-oxides (M2) typically exhibit a diagnostic loss of an oxygen radical (-16 Da) or water (-18 Da) under HCD conditions.

Metabolic Pathway Visualization

MetabolicPathway Parent 4-(Difluoromethyl)quinolin-2-ol m/z 196.057 (Parent Scaffold) M1 M1: Quinoline Hydroxylation m/z 212.052 (CYP1A2 / CYP3A4) Parent->M1 Phase I Oxidation (+16 Da) M2 M2: N-Oxidation m/z 212.052 (FMO / CYP-mediated) Parent->M2 Phase I Oxidation (+16 Da) M3 M3: O-Glucuronidation m/z 372.089 (UGT Pathway) Parent->M3 Phase II Conjugation (+176 Da) M4 M4: Hydroxy-Glucuronide m/z 388.084 (Coupled Phase I & II) M1->M4 Phase II Conjugation (+176 Da)

Proposed hepatic biotransformation pathways of 4-(difluoromethyl)quinolin-2-ol.

Conclusion

Using HRAM LC-MS/MS combined with an alamethicin-permeabilized in vitro HLM system confirms that 4-(difluoromethyl)quinolin-2-ol successfully shifts the metabolic burden away from the alkyl substituent. The high C–F bond strength effectively blocks aliphatic oxidation, forcing biotransformation exclusively down quinoline ring hydroxylation, N-oxidation, and Phase II glucuronidation pathways. These self-validating protocols provide the rigid quantitative framework needed to map metabolic clearance safely and effectively in early-stage fluorinated drug discovery.

References

  • Fisher, M. B., Jackson, D., & Kaerner, A. (2002). "Characterization by Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography-Mass Spectrometry of Two Coupled Oxidative-Conjugative Metabolic Pathways for 7-Ethoxycoumarin in Human Liver Microsomes Treated with Alamethicin." Drug Metabolism and Disposition.[Link]

  • Meanwell, N. A., et al. (2021). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.[Link]

  • Desrivot, J., et al. (2007). "Liver microsome and hepatocyte-mediated biotransformation of three oral antileishmanial 2-substituted quinolines..." Journal of Chromatography B.[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(Difluoromethyl)quinolin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical resource for the synthesis of fluorinated quinoline derivatives. As a Senior Application Scientist, I have structured this guide to move beyond generic reaction conditions and delve directly into the chemical causality that dictates experimental success or failure.

4-(Difluoromethyl)quinolin-2-ol exists in a tautomeric equilibrium with its carbostyril counterpart, 4-(difluoromethyl)quinolin-2(1H)-one. Synthesizing this core efficiently usually relies on one of two divergent strategies: De Novo Ring Cyclization (Knorr-type condensation) or Late-Stage Photoredox C-H Functionalization [1]. Each pathway has unique kinetic and thermodynamic hurdles.

I. Diagnostic Yield Matrix

Before adjusting your protocols, consult this data-driven matrix to identify the root cause of your yield degradation. All optimized conditions reflect thermodynamic shifts required to stabilize the difluoromethyl (


) intermediates.
Reaction PathwayDiagnostic ObservationYieldOptimized ConditionYieldCausality for Improvement
Late-Stage Photoredox High recovery of unreacted starting material<15%Switch solvent from DMF to DMSO 88%DMSO acts as a robust radical stabilizer, extending the half-life of the highly reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

intermediate and preventing premature hydrogen abstraction from the solvent[1].
Late-Stage Photoredox Non-productive catalytic quenching35%Purge with

(1 atm)
continuously
92%Saturated

serves as the terminal oxidant, rapidly quenching the excited state photocatalyst (

) to regenerate the ground state without back-electron transfer[1].
De Novo Cyclization Stalled intermediate (enamine) accumulation<10%Swap AcOH for Eaton's Reagent 75%The electron-withdrawing

group severely deactivates the carbonyl. The potent Lewis/Brønsted acidity of

forces the electrophilic aromatic substitution required for ring closure.
De Novo Cyclization Formation of unwanted regioisomers25%Rapid thermal shock (Plunge to 120°C)80%Gradual heating traps the reaction in a kinetic enamine side-product. Instantaneous heating overcomes the activation barrier, driving the system to the thermodynamically favored 2-ol core.

II. Self-Validating Experimental Workflows

To ensure trustworthiness in your methodology, the following protocols contain built-in analytical checkpoints. A protocol should not proceed to the next stage unless the system explicitly validates itself.

Workflow A: Late-Stage C-H Photoredox Difluoromethylation

This protocol utilizes visible-light organophotocatalysis to generate


 radicals under mild conditions, bypassing the use of highly toxic or inaccessible fluorinating agents[1],[2].

Step 1: Reagent Assembly

  • To an oven-dried Schlenk tube, add quinolin-2-ol (1.0 equiv, 0.2 mmol), sodium difluoromethanesulfinate (

    
    , Langlois-type reagent, 3.0 equiv), and Rose Bengal (5 mol%) as the organic photocatalyst[1].
    
  • Validation Checkpoint: Ensure the mixture is a homogenous dry powder before proceeding. The presence of clumping indicates moisture, which rapidly hydrolyzes the radical precursor.

Step 2: Degassing & Solvation

  • Add anhydrous DMSO (2.0 mL) to reach a 0.1 M concentration.

  • Sparge the solution with medical-grade

    
     for exactly 15 minutes.
    
  • Causality:

    
     acts as a green oxidant. A lack of 
    
    
    
    stalls the turnover of the
    
    
    to its radical anion state, entirely shutting down
    
    
    generation[1].

Step 3: Photochemical Irradiation

  • Seal the tube and stir the reaction mixture strictly under 530 nm green LED irradiation (matching the

    
     of Rose Bengal) at 25 °C for 16 hours.
    
  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The targeted 4-(difluoromethyl)quinolin-2-ol will exhibit a noticeably higher

    
     (less polar) compared to the starting material due to the lipophilic nature of the 
    
    
    
    group masking the hydrogen-bond donor capacity of the ring[2].

Step 4: Isolation

  • Quench with water, extract with EtOAc (

    
     mL), and wash the combined organic layers with brine (
    
    
    
    mL) to completely strip the DMSO. Purify via silica gel chromatography.
Workflow B: De Novo Condensation (Knorr-Type Cyclization)

If late-stage regioselectivity is poor, construct the core directly from fluorinated building blocks[3].

Step 1: Schiff Base Formation

  • Condense aniline (1.0 equiv) with ethyl 4,4-difluoroacetoacetate (1.1 equiv) in absolute ethanol containing a catalytic amount of p-Toluenesulfonic acid (PTSA). Reflux for 4 hours.

  • Validation Checkpoint: Analyze via LC-MS. Do not proceed until the aniline mass signal vanishes, leaving exclusively the intermediate

    
    -keto amide (m/z [M+H]+ = 216).
    

Step 2: Electrophilic Ring Closure

  • Remove the ethanol in vacuo. Resuspend the crude oil in Eaton's Reagent (

    
     wt% 
    
    
    
    in methanesulfonic acid).
  • Plunge the flask into a pre-heated 110 °C oil bath for 3 hours.

  • Causality: Plunging avoids the gradual thermal ramp that allows kinetic trapping of the undesired crotonate intermediate. The shock heating forces the thermodynamically stable cyclization.

  • Validation Checkpoint: The solution will transition from pale amber to a dark, viscous consistency.

Step 3: Precipitation

  • Pour the hot mixture slowly over crushed ice. The extreme shift in dielectric constant instantly precipitates the highly crystalline 4-(difluoromethyl)quinolin-2-ol.

III. Mechanistic Visualization

The following diagram maps the precise catalytic logic of the late-stage photoredox methodology, highlighting exactly where the CF2H radical is generated and how the cycle closes.

Photoredox_CF2H_Addition PC_ground Photocatalyst (PC) (Ground State) PC_excited Excited PC* (Active State) PC_ground->PC_excited Visible Light (530 nm) PC_excited->PC_ground Non-Productive Quenching Oxidant Oxidant (O2) Terminal Acceptor PC_excited->Oxidant SET (Electron Transfer) Radical_Source CF2HSO2Na (Langlois Reagent) Oxidant->Radical_Source Promotes Oxidation CF2H_Radical •CF2H Difluoromethyl Radical Radical_Source->CF2H_Radical -SO2 (Gas Evolution) Quinolinone Quinolin-2-ol Core (Substrate) CF2H_Radical->Quinolinone Addition to C-4 Intermediate Radical Adduct Intermediate Quinolinone->Intermediate C-C Bond Formation Product 4-(Difluoromethyl)quinolin-2-ol (Target Product) Intermediate->Product HAT / Oxidation (Rearomatization)

Fig 1: Visible-light photoredox catalytic cycle for C-H difluoromethylation of quinolin-2-ols.

IV. Troubleshooting & FAQs

Q: I am attempting late-stage C-H difluoromethylation using TMSCF₂Br, but NMR indicates I am forming 2-(difluoromethoxy)quinoline instead of the 4-substituted product. Why? Expert Answer: This is a classic chemoselectivity issue driven by tautomerization. Under basic thermal conditions, the oxygen atom of the quinolin-2-ol tautomer is highly nucleophilic[2].


 primarily acts as an electrophilic difluorocarbene source (

), which is readily intercepted by the hard O-nucleophile. Corrective Action: To direct the group to the C-4 position, you must switch from a polar (electrophilic) pathway to a radical pathway (as detailed in Workflow A). Radical additions inherently favor the electron-deficient sp2 carbons (C-3 or C-4) of the heterocycle, bypassing the heteroatom entirely[1],[2].

Q: During the de novo condensation, my yield is acceptable, but the reaction is incredibly sluggish compared to standard non-fluorinated acetoacetates. Can I just increase the equivalents of ethyl 4,4-difluoroacetoacetate? Expert Answer: No, flooding the system with excess reagent will primarily trigger auto-condensation of the ester, complicating purification. The sluggishness is a direct electronic consequence of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group. Fluorine strongly inductively withdraws electron density, drastically reducing the nucleophilicity of the adjacent enol/enolate intermediate necessary for cyclization[4],.
Corrective Action: Instead of increasing equivalents, increase the electrophilicity of the transition state. Utilizing a stronger superacid (like Eaton's Reagent or Polyphosphoric acid) tightly coordinates the carbonyl oxygen, dramatically lowering the activation energy barrier for ring closure.

Q: My photoredox reaction scale-up (from 0.2 mmol to 5.0 mmol) resulted in the yield dropping from 88% to 12%. What failed? Expert Answer: This is a classic violation of the Beer-Lambert Law in photochemistry. As the path length of your reaction vessel increases during scale-up, light penetration decays exponentially. The molecules at the center of the flask remain in the dark, stalling the generation of


 radicals[1].
Corrective Action: Do not use standard round-bottom flasks for large-scale photoredox. Transition the reaction to a continuous-flow photochemical reactor using FEP (Fluorinated Ethylene Propylene) tubing. This ensures a uniform, narrow path length (<2 mm), maximizing photon flux to the Rose Bengal catalyst across the entire volume.

V. References

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis Source: Nature Communications (2020) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnxHk1J5k0tiTdERjjsGaqEMwtlsjtwnKrvvIBOT-K7dFqZ179cy-vOni4LwakZ1z8TMGqyXC8ELuL8pTlVlfqxEUrwrTDCUU01aoi_c_PqA3dPLljWQAPObPvUFpbmWXoNdIFiu4vEgHfsic=]

  • Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br Source: Organic Letters (American Chemical Society, 2021) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG18zRpT368xY-VxWLiLhL-PjvyaY4TkB0OLc5WaqavTI4xkCmzX_2lLAlkrVpKMUEWaEOVVe23z-16_07qU38wYMP_LzxTCVby4clX0mYm2daaWTToONBNnb75oqbSK6nHOAIYqtcWUomQTTIJ6Z2ouzMz]

  • 4-Difluoromethylated Quinoline Synthesis via Intramolecular SN20 Reaction Source: Chemistry Letters (Oxford University Press, 2004) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZB_5RB3HTjCgY3gEn9glhdYfeClOpMOheEWEVsuEMz_TIvC-P3vGpXp9pTDKoicIvhuEfL52ADHORU3H-_1_rpV1kFWPw8gnDdoemppG3SinDEvLrF6Hc13VUvuR4D8yvrSu0Tj1bZBOVWsnSe7rW2ZfHhw7JenjxNMvutu5eHIQLqmzpdXFLaqHUQg==]

  • Alternative pathways of cyclization of methyl- and difluoromethyl-3-oxo esters with α,β-enals and 2-aminomethylaniline Source: Bulletin of the Academy of Sciences (ResearchGate, 2026) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRfqTTWCRzPiqk8C__6D_9OsxUZJ3cZcFqc5KoqTuF9H4rSda7zasmLSW9q2HyVvTLOx0tKkYDP9YFN1ecHur4Mnd4vduM_1xIpwUqmve_lqo9fxV6iGGGuBdgUax8LvTi9eSJaUe8eObHPKMtrB-oV1ETkRD7qI79nuHHahp038kJuGV7LZE5rU4MStdED4VR5EZSWO0xUnJROYnOud_mJ5lHDoj_SKLLv2l31UtyV972pEBbR-02mhm_lDli3mx9jKH5PG83VMOx0RxT1vU1KrS8wUG750izn2XSQFz_]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 4-(Difluoromethyl)quinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 4-(Difluoromethyl)quinolin-2-ol and its derivatives. As a Senior Application Scientist, I understand that a promising compound with high biochemical potency can be frustratingly ineffective in cell-based assays. Often, the culprit is poor cell permeability. This guide provides in-depth troubleshooting, validated protocols, and strategic solutions to help you diagnose and overcome this critical hurdle in your drug discovery journey.

Frequently Asked Questions (FAQs)

This section addresses the immediate questions researchers face when encountering permeability issues.

Q1: My 4-(Difluoromethyl)quinolin-2-ol derivative is potent in my biochemical assay but shows a significant drop in activity in my cell-based assay. Is this a permeability issue?

Answer: A significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1][2] The compound is likely not crossing the cell membrane efficiently to reach its intracellular target at a sufficient concentration. However, other factors could also be at play, such as the compound being rapidly removed from the cell by efflux pumps or being metabolized intracellularly.[1] Therefore, it is crucial to experimentally measure the compound's permeability and determine if it is an efflux substrate.

Q2: What physicochemical properties of 4-(Difluoromethyl)quinolin-2-ol might contribute to its poor permeability?

Answer: The structure of 4-(Difluoromethyl)quinolin-2-ol presents a delicate balance of properties that influence permeability:

  • Lipophilicity: While the difluoromethyl (CF2H) group increases lipophilicity compared to a methyl or hydroxyl group, which can aid in membrane partitioning, the overall lipophilicity of the molecule must be in an optimal range (typically LogD at pH 7.4 between 1 and 3) for good permeability.[3][4] Excessively high lipophilicity can cause the compound to get trapped in the lipid bilayer, while low lipophilicity prevents it from entering the membrane at all.[5][6]

  • Hydrogen Bonding: The quinolin-2-ol core contains a hydroxyl group, which is a hydrogen bond donor. Hydrogen bond donors and acceptors increase the energy required for a molecule to move from the aqueous environment into the lipophilic cell membrane, often reducing passive permeability.[7]

  • Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface, creating a low concentration gradient that drives passive diffusion.[3][5]

Q3: The permeability of my compound is high in the Parallel Artificial Membrane Permeability Assay (PAMPA) but low in the Caco-2 assay. What does this discrepancy imply?

Answer: This is a strong indication that your compound is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[1][8] The PAMPA model only measures passive permeability across an artificial lipid membrane.[9][10] In contrast, the Caco-2 assay uses a live cell monolayer that expresses active efflux transporters.[11][12] The high PAMPA result confirms the compound has the necessary physicochemical properties for passive diffusion, while the low Caco-2 result suggests it is being actively pumped out of the cells, preventing net accumulation.[1]

Permeability Assessment: Experimental Guides

To effectively troubleshoot, you must first quantify the problem. The following are detailed protocols for key permeability assays.

Guide 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cost-effective, high-throughput method to determine a compound's passive permeability.[9] It uses a lipid-infused artificial membrane to model the cell's lipid bilayer.[9][10]

Experimental Workflow: PAMPA

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_lipid 1. Coat filter plate with lipid solution prep_donor 2. Add compound to Donor (bottom) plate prep_lipid->prep_donor prep_acceptor 3. Add buffer to Acceptor (top) plate prep_donor->prep_acceptor assemble 4. Assemble 'sandwich' (Acceptor on Donor) prep_acceptor->assemble incubate 5. Incubate for 4-18 hours at room temperature assemble->incubate disassemble 6. Disassemble plates incubate->disassemble quantify 7. Quantify compound in Donor and Acceptor wells (LC-MS/MS or UV-Vis) disassemble->quantify calculate 8. Calculate apparent permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA
  • Prepare Lipid Membrane: Coat the wells of a 96-well microfilter plate (Donor plate) with a solution of lipid (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[9]

  • Prepare Solutions: Prepare a stock solution of 4-(Difluoromethyl)quinolin-2-ol in DMSO and dilute it to the final desired concentration (e.g., 100 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Load Plates: Add the compound solution to the wells of the Donor plate. Add fresh buffer to the wells of a 96-well acceptor plate.

  • Assemble and Incubate: Carefully place the Donor filter plate on top of the Acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours.[13][14]

  • Sample Analysis: After incubation, separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the established formula.[9] Include high and low permeability control compounds (e.g., antipyrine and atenolol) for reference.[15]

Guide 2: Caco-2 Bidirectional Permeability Assay

This assay is the industry gold standard for predicting human intestinal absorption and identifying efflux transporter substrates.[8][11] It uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express key transporters found in the human gut.[12][15]

Experimental Workflow: Caco-2 Assay

cluster_culture Cell Culture cluster_assay Permeability Measurement cluster_analysis Analysis & Calculation seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days to form a monolayer seed->culture validate 3. Validate monolayer integrity (TEER measurement) culture->validate ab_transport A→B Transport (Apical to Basolateral) ba_transport B→A Transport (Basolateral to Apical) add_ab 4a. Add compound to Apical side sample_ab 5a. Sample from Basolateral side at time points add_ab->sample_ab quantify 6. Quantify compound concentration (LC-MS/MS) sample_ab->quantify add_ba 4b. Add compound to Basolateral side sample_ba 5b. Sample from Apical side at time points add_ba->sample_ba sample_ba->quantify calculate 7. Calculate Papp (A→B) and Papp (B→A) quantify->calculate er 8. Calculate Efflux Ratio ER = Papp(B→A) / Papp(A→B) calculate->er

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[15]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[8][16] Alternatively, a Lucifer Yellow rejection assay can be performed.[8]

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the dosing solution containing your compound to the apical (top) chamber.[1]

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (bottom) chamber and replace it with fresh buffer.[1]

  • Permeability Measurement (Basolateral to Apical - B→A):

    • In a separate set of wells, add the dosing solution to the basolateral chamber.

    • Incubate and sample from the apical chamber as described above.[1]

  • Sample Analysis: Quantify the compound concentration in all collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both the A→B and B→A directions.[11]

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER greater than 2 is a strong indicator of active efflux.[8][15]

Interpreting Permeability Data

The combination of PAMPA and Caco-2 data provides a powerful diagnostic tool.

PAMPA Result (Papp)Caco-2 Result (Papp A→B)Efflux Ratio (ER)Likely Problem & Next Steps
High High ~1Good Permeability. The issue with cellular activity is likely not due to permeability. Investigate other factors like target engagement or off-target effects.
High Low >2Active Efflux. The compound can passively diffuse but is actively pumped out. Consider prodrug strategies to mask transporter recognition sites or co-dosing with an efflux inhibitor in vitro.
Low Low ~1Poor Passive Permeability. The compound's physicochemical properties are not conducive to crossing the lipid bilayer. Focus on chemical modifications (prodrugs) or formulation strategies.
Low Low >2Poor Permeability & Active Efflux. The compound has multiple liabilities. A significant structural modification or advanced formulation strategy is required.

Strategies to Enhance Cell Permeability

Once you have diagnosed the permeability issue, you can employ targeted strategies to overcome it.

Strategy 1: Chemical Modification - The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body, often inside the target cell.[17][] For 4-(Difluoromethyl)quinolin-2-ol, the most logical approach is to mask the polar 2-hydroxyl group with a non-polar, cleavable moiety.[19]

Rationale: By converting the hydroxyl group to an ester, you increase lipophilicity and remove a hydrogen bond donor, both of which enhance passive diffusion across the cell membrane.[17][19] Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active parent compound.[17][]

Prodrug Activation Mechanism

cluster_outside Extracellular Space cluster_inside Intracellular Space prodrug Prodrug (e.g., Ester derivative) - Increased Lipophilicity - H-bond donor masked prodrug_in Prodrug prodrug->prodrug_in Passive Diffusion esterase Intracellular Esterases prodrug_in->esterase drug Active Drug (4-(Difluoromethyl)quinolin-2-ol) - Released at target site esterase->drug byproduct Byproduct (e.g., Acetic Acid) esterase->byproduct membrane Cell Membrane (Lipid Bilayer)

Caption: Ester prodrug activation by intracellular esterases.

Recommended Modifications:

  • Acetate Ester: A simple and common choice. Reacting the 2-hydroxyl group with acetic anhydride or acetyl chloride.

  • Pivalate Ester: The bulky tert-butyl group can provide steric hindrance, potentially slowing cleavage and prolonging the intracellular release of the active drug.

  • Boron-based Prodrugs: For phenolic hydroxyl groups, boron-based strategies can significantly improve bioavailability by forming a temporary boronate ester.[20][21]

Strategy 2: Formulation-Based Approaches

If chemical modification is not feasible or desired, advanced formulation strategies can enhance permeability without altering the drug's structure.[2][22] Nanotechnology-based drug delivery systems are particularly promising.[20][22]

Rationale: Encapsulating a poorly permeable drug in a nanoparticle can improve its stability, increase its apparent solubility, and facilitate its transport across the cell membrane through various mechanisms, including endocytosis.[23][24][25]

Common Nanoformulation Strategies
Formulation TypeDescriptionAdvantagesDisadvantages
Polymeric Nanoparticles Solid colloidal particles where the drug is dissolved, entrapped, or encapsulated within a polymer matrix.[25]Controlled release, protects drug from degradation, potential for surface modification for targeting.Potential for polymer toxicity, complex manufacturing process.
Lipid-Based Nanoparticles Includes nanoemulsions and solid lipid nanoparticles (SLNs). The drug is dissolved or dispersed in a lipid core.[22][25]Biocompatible, can enhance oral bioavailability through lymphatic uptake, scalable manufacturing.[25]Lower drug loading capacity compared to polymeric nanoparticles, potential for drug expulsion during storage.
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[25]High drug loading, increased surface area enhances dissolution rate.Risk of particle aggregation, primarily improves solubility rather than intrinsic permeability.
Conceptual Workflow: Nanoparticle Delivery

cluster_outside Extracellular Space cluster_inside Intracellular Space nanoparticle Nanoparticle (Drug Encapsulated) endosome Endosome nanoparticle->endosome Endocytosis release Drug Release (e.g., via pH change or enzyme action) endosome->release drug Active Drug release->drug membrane Cell Membrane

Caption: Cellular uptake of a drug-loaded nanoparticle via endocytosis.

Recommended Troubleshooting Workflow

This decision tree provides a logical path from identifying the initial problem to selecting an appropriate solution.

decision decision start Start: High biochemical potency, low cellular activity run_pampa Perform PAMPA Assay start->run_pampa pampa_result Assess PAMPA Papp run_pampa->pampa_result run_caco2 Perform Bidirectional Caco-2 Assay pampa_result->run_caco2 Low Papp pampa_result->run_caco2 High Papp caco2_result Assess Caco-2 Papp (A→B) and Efflux Ratio (ER) pampa_result->caco2_result Low PAMPA suggests poor passive permeability run_caco2->caco2_result sol_prodrug Solution: Implement Prodrug Strategy (e.g., Esterification) caco2_result->sol_prodrug Papp Low, ER ~1 sol_efflux Solution: Prodrug to mask efflux recognition or use efflux inhibitor in vitro caco2_result->sol_efflux Papp Low, ER > 2 sol_other Problem is not permeability. Investigate target engagement, metabolism, or other factors. caco2_result->sol_other Papp High, ER ~1 sol_formulation Solution: Investigate Nanoformulations (e.g., Lipid Nanoparticles) sol_both Solution: Major structural redesign or advanced formulation required

Caption: Decision tree for diagnosing and solving permeability issues.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Xie, F., et al. (2023). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Murray, C., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Retrieved from [Link]

  • Zdenek, T., et al. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Lipophilicity & Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). EP3473630A1 - Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group.
  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • Murray, C., et al. (2022). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. PubMed. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Omics. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • Riss, T., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Retrieved from [Link]

  • Venkatesan, C. (2026). Nanoparticulate systems for poorly soluble drugs. Impactfactor. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016004166A1 - Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group.
  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Retrieved from [Link]

  • Dhareshwar, S., & Stella, V. (2008). Prodrugs of Alcohols and Phenols. ResearchGate. Retrieved from [Link]

  • Lokey, S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Publications. Retrieved from [Link]

  • Melander, R., et al. (2022). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PMC. Retrieved from [Link]

  • O'Donovan, B., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. Retrieved from [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology. Retrieved from [Link]

  • Krishna, G., et al. (2004). Permeability classification of representative fluoroquinolones by a cell culture method. PubMed. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Lath, S., et al. (2016). Direct Optofluidic Measurement of the Lipid Permeability of Fluoroquinolones. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Retrieved from [Link]

  • Ochoa-Puente, C., et al. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. Retrieved from [Link]

Sources

Validation & Comparative

Validating the in vitro activity of 4-(Difluoromethyl)quinolin-2-ol in vivo

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vivo Validation of 4-(Difluoromethyl)quinolin-2-ol

In the landscape of modern drug discovery, the journey from a promising in vitro hit to a viable in vivo candidate is a critical and often challenging transition. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vitro activity of a novel compound, 4-(Difluoromethyl)quinolin-2-ol, in a preclinical in vivo setting. While specific in vitro data for this compound is not publicly available, its quinolin-2-ol scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] The incorporation of a difluoromethyl group is a strategic choice in medicinal chemistry, as it can act as a bioisostere of hydroxyl, thiol, or amine groups, often enhancing metabolic stability and target binding affinity.[4][5][6]

This guide will therefore proceed with a hypothetical, yet plausible, scenario where 4-(Difluoromethyl)quinolin-2-ol has demonstrated significant in vitro cytotoxic activity against a human gastric cancer cell line. We will outline the subsequent steps to validate this finding in an in vivo xenograft model, providing a robust, self-validating experimental design.

The Rationale for In Vivo Testing

While in vitro assays are invaluable for high-throughput screening and initial mechanism of action studies, they cannot replicate the complex biological environment of a living organism.[7] Animal models are indispensable for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy and safety of a potential therapeutic agent before it can be considered for human trials.[8][9] The choice of animal model is crucial and should be relevant to the disease being studied.[9][10] For oncology research, the subcutaneous xenograft model in immunodeficient mice is a well-established and widely used method to assess the in vivo efficacy of a test compound against human cancer cells.[11]

Experimental Design: A Subcutaneous Xenograft Model

To validate the hypothesized in vitro anticancer activity of 4-(Difluoromethyl)quinolin-2-ol, a subcutaneous xenograft model using a human gastric cancer cell line (e.g., MGC-803 or SGC-7901) in immunodeficient mice (e.g., BALB/c nude mice) is proposed.[11]

Core Components of the Study:

  • Test Article: 4-(Difluoromethyl)quinolin-2-ol

  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.

  • Human Cancer Cell Line: MGC-803 human gastric cancer cells.

  • Positive Control: A standard-of-care chemotherapeutic agent for gastric cancer, such as 5-Fluorouracil (5-FU) or Cisplatin.[11]

  • Negative Control: The vehicle used to formulate the test article and positive control.

  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints: Body weight changes (as an indicator of toxicity), and survival rate.

Workflow for In Vivo Validation of 4-(Difluoromethyl)quinolin-2-ol

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation and Grouping cluster_2 Phase 3: Treatment and Monitoring cluster_3 Phase 4: Endpoint Analysis A 1. Cell Culture (MGC-803 Human Gastric Cancer Cells) D 4. Subcutaneous Injection of MGC-803 Cells A->D B 2. Animal Acclimatization (BALB/c Nude Mice) B->D C 3. Compound Formulation (4-(Difluoromethyl)quinolin-2-ol, 5-FU, Vehicle) G 7. Drug Administration (Vehicle, 4-(Difluoromethyl)quinolin-2-ol, 5-FU) C->G E 5. Tumor Growth Monitoring D->E F 6. Randomization into Treatment Groups (n=8-10 mice/group) E->F F->G H 8. Regular Measurement of Tumor Volume and Body Weight G->H I 9. Euthanasia and Tumor Excision H->I J 10. Data Analysis (Tumor Growth Inhibition, Statistical Analysis) I->J

Caption: Workflow for the in vivo validation of 4-(Difluoromethyl)quinolin-2-ol.

Detailed Experimental Protocol

Cell Culture
  • Human gastric cancer cells (e.g., MGC-803) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS) for injection.

Animal Handling and Tumor Implantation
  • Female BALB/c nude mice (6-8 weeks old) are acclimatized for one week before the experiment.

  • Each mouse is subcutaneously injected with 5 x 10^6 MGC-803 cells in 100 µL of PBS into the right flank.

  • Tumor growth is monitored every 2-3 days using calipers.

Grouping and Dosing
  • When the tumors reach an average volume of 100-150 mm³, the mice are randomly divided into three groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Receives the vehicle solution.

    • Group 2 (Test Compound): Receives 4-(Difluoromethyl)quinolin-2-ol.

    • Group 3 (Positive Control): Receives 5-Fluorouracil.

  • The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline).[11]

  • The compound is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[11]

Efficacy Evaluation
  • Tumor volume is measured every 2-3 days and calculated using the formula: (length × width²) / 2.[11]

  • Body weight is also recorded at the same intervals to monitor for signs of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised and weighed.[12]

Data Presentation and Interpretation

The primary outcome of this study is the tumor growth inhibition (TGI), which is calculated for each treatment group relative to the vehicle control group.

Table 1: Hypothetical Comparative In Vivo Efficacy Data

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 100 µL, i.p., daily1500 ± 250-+5 ± 2
4-(Difluoromethyl)quinolin-2-ol 50 mg/kg, i.p., daily750 ± 15050-2 ± 3
5-Fluorouracil 20 mg/kg, i.p., every other day600 ± 12060-8 ± 4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of 4-(Difluoromethyl)quinolin-2-ol is crucial for interpreting the in vivo efficacy results. Quinolone derivatives are generally well-absorbed from the gastrointestinal tract and exhibit good tissue penetration.[13][14][15] However, factors such as metabolism by the liver and excretion by the kidneys can vary significantly between individual agents.[13] A preliminary pharmacokinetic study to determine the half-life, bioavailability, and maximum concentration (Cmax) of 4-(Difluoromethyl)quinolin-2-ol in mice would be highly beneficial for optimizing the dosing regimen in the efficacy study.

Conclusion

The successful transition from a promising in vitro discovery to a potential clinical candidate hinges on rigorous in vivo validation. This guide provides a comprehensive, though generalized, framework for assessing the in vivo anticancer activity of 4-(Difluoromethyl)quinolin-2-ol. By employing a well-designed xenograft model with appropriate controls, researchers can obtain crucial data on the compound's efficacy and safety profile. The insights gained from such studies are not only vital for the continued development of the specific compound but also contribute to the broader understanding of the therapeutic potential of the quinoline scaffold in oncology.

References

  • Animal Models in Biomedical Research: Realities, Misconceptions, and Controversies. (2026, January 26). Vertex AI Search.
  • New Models for Testing Melanoma Drugs and Vaccines. (2019, July 15). Vertex AI Search.
  • Pharmacokinetic disposition of quinolones in human body fluids and tissues. - R Discovery. (1989, January 1). Vertex AI Search.
  • Pharmacokinetics of quinolones: newer aspects - PubMed. Vertex AI Search.
  • Pharmacokinetics of quinolones: newer aspects. - ClinPGx. Vertex AI Search.
  • The (misleading) role of animal models in drug development - Frontiers. Vertex AI Search.
  • Contemporary Animal Models For Human Gene Therapy Applic
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers - Benchchem. Vertex AI Search.
  • How necessary are animal models for modern drug discovery? - Taylor & Francis. (2021, September 3). Vertex AI Search.
  • In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent - PMC. Vertex AI Search.
  • Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide - Benchchem. Vertex AI Search.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - MDPI. (2025, March 26). Vertex AI Search.
  • Pharmacokinetic development of quinolone antibiotics - PubMed. Vertex AI Search.
  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-rel
  • Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed. (2013, June 1). Vertex AI Search.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). Vertex AI Search.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12). Vertex AI Search.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Quinolone antibiotic - Wikipedia. Vertex AI Search.
  • Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry - ChemRxiv. Vertex AI Search.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. (2015, November 15). Vertex AI Search.
  • N-Selective Difluoromethylation of 4-Hydroxyquinolines | Request PDF - ResearchG
  • Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - MDPI. (2012, October 18). Vertex AI Search.
  • Unraveling the Activity of Fluorinated Quinolines: A Technical Overview - Benchchem. Vertex AI Search.

Sources

Cross-reactivity profiling of 4-(Difluoromethyl)quinolin-2-ol against a kinase panel

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 4-(Difluoromethyl)quinolin-2-ol: A Comparative Kinase Guide

As small-molecule kinase inhibitor development matures, the paradigm has shifted from chasing pure monospecificity to rationally engineering polypharmacological profiles. Achieving this requires rigorous cross-reactivity profiling during hit-to-lead optimization. The compound 4-(Difluoromethyl)quinolin-2-ol (4-DFMQO) —which readily tautomerizes to its quinolin-2(1H)-one form—represents a highly versatile pharmacophore[1].

Quinoline-2-ones are established hinge-binding scaffolds that insert deeply into the ATP-binding pocket of crucial kinases, including KDR (VEGFR2) and GSK-3β[1][2]. However, decorating the C-4 position with a difluoromethyl (


) group radically alters the compound's localized solvation network. Unlike a purely hydrophobic trifluoromethyl (

) group, the

moiety acts as a lipophilic bioisostere that uniquely retains hydrogen-bond donor capabilities, allowing it to engage backbone carbonyls within the kinase hinge region while increasing membrane permeability[3].

In this guide, we objectively evaluate the kinome-wide cross-reactivity profile of the 4-DFMQO scaffold, comparing its specificity and binding thermodynamics against standard inhibitors (Sorafenib and Staurosporine).

I. Mechanistic Rationale and Cross-Reactivity Mapping

In kinase drug discovery, understanding structural causality prevents late-stage clinical attrition due to off-target toxicity. The 4-DFMQO scaffold acts primarily as a Type I kinase inhibitor, locking into the active "DFG-in" conformation of the kinase domain[4]. This contrasts fundamentally with multi-kinase inhibitors like Sorafenib, which trap the inactive "DFG-out" state (Type II inhibition).

To map out these distinct binding profiles, we utilize a comparative analysis tracking essential cell signaling nodes:

Pathway inhibitor 4-DFMQO Scaffold kdr KDR (VEGFR2) (Primary Target) inhibitor->kdr Strong Affinity (Kd < 10nM) aak1 AAK1 / NAK (Co-Target) inhibitor->aak1 Moderate Affinity egfr EGFR (Off-Target) inhibitor->egfr Weak/No Binding angio Angiogenesis (Inhibited) kdr->angio Regulates endocy Viral/Receptor Endocytosis (Blocked) aak1->endocy Regulates prolif General Proliferation (Spared) egfr->prolif Regulates

Phenotypic and signaling network impacts of 4-DFMQO kinase targeting.

II. Comparative Quantitative Profiling

Enzymatic


 assays frequently yield false positives due to ATP-concentration discrepancies and compound aggregation. Therefore, to ensure data trustworthiness, we compare our inhibitors using active site-directed competition assays that measure true thermodynamic binding affinity (

)[5].

Table 1 summarizes the cross-reactivity profiling of 4-DFMQO against Staurosporine (a non-selective pan-kinase control) and Sorafenib (a broad-spectrum Type II inhibitor).

Table 1: Kinase Selectivity and Affinity (


, nM) Profiling 
Target KinasePathway/Function4-DFMQO (

, nM)
Sorafenib (

, nM)
Staurosporine (

, nM)
KDR (VEGFR2) Angiogenesis[2]4.2 8.51.1
AAK1 Endocytosis[6]22.5 >10008.4
GSK-3β Tau Phosphorylation[7]85.0 >100000.8
PI3Kα (Lipid) Survival signaling[1]450.0 >5000>5000
EGFR Cell Proliferation>10000 >50001.5
Selectivity Score

at

0.08 0.120.85

Note: The Selectivity Score


 represents the fraction of the kinome (out of ~400 tested) bound with high affinity (

of control binding) at a

screening concentration. A lower score indicates a more specific inhibitor[5].

III. Self-Validating Experimental Protocols

To guarantee reproducibility and analytical integrity, the profiling of 4-DFMQO is conducted via two orthogonal self-validating methodologies: the high-throughput KINOMEscan and the biophysical Thermal Shift Assay (TSA) .

A. Active-Site Competition Binding Workflow (KINOMEscan)

This platform bypasses enzyme turnover artifacts by strictly measuring the displacement of an immobilized bait ligand by the test compound[5].

G step1 Phage-Tagged Kinase Library step2 Immobilization on Bait-Ligand Beads step1->step2 Mix step3 4-DFMQO Incubation (Competition) step2->step3 Add Compound step4 Wash Steps (Remove Unbound) step3->step4 Equilibrate step5 Elution & qPCR (Thermodynamic Kd) step4->step5 Readout

KINOMEscan Workflow for thermodynamic Kd determination of kinase inhibitors.

Step-by-Step Methodology:

  • Kinase Phage Expression: Kinases are expressed in T7 phage strains as fusions to the viral capsid. Causality: This allows for downstream readout via highly sensitive quantitative PCR (qPCR) rather than relying on noisy protein-level fluorescence.

  • Bead Preparation & Equilibration: Magnetic beads are coated with a broad-spectrum, active-site-directed "bait" ligand. Beads are suspended in a buffer containing

    
     DTT and 
    
    
    
    BSA. Causality: DTT prevents auto-oxidation of sensitive cysteine residues in the kinase hinge region, while BSA minimizes non-specific hydrophobic compound adsorption.
  • Compound Competition: 4-DFMQO is serially diluted (from

    
     to 
    
    
    
    ) and incubated with the phage-kinases and immobilized beads at room temperature for 1 hour. Causality: Room-temperature incubation ensures the system reaches true thermodynamic equilibrium, preventing kinetic trapping effects common in tight-binding ligands.
  • Washing & Elution: Unbound phage and compounds are stringently washed away with a detergent-containing buffer (0.05% Tween-20).

  • qPCR Readout (Validation): Eluted phage DNA is amplified. A positive control (e.g., non-competitive vehicle) will yield high qPCR signal (all kinases bound to beads), whereas a highly reactive target for 4-DFMQO will show a vast signal reduction (kinase displaced from beads).

B. Orthogonal Validation via Thermal Shift Assay (TSA)

A limitation of competitive bead assays is that they cannot distinguish whether a compound binds the target or if the target simply denatured. We validate the hits (e.g., KDR and AAK1)[2][4] using TSA.

Step-by-Step Methodology:

  • Protein-Dye Complexation:

    
     of recombinant KDR is mixed with 
    
    
    
    SYPRO Orange dye in an assay buffer. Causality: SYPRO Orange is completely quenched in aqueous solution but fluoresces heavily upon binding to hydrophobic protein cores exposed during unfolding.
  • Inhibitor Spiking: 4-DFMQO is added at

    
     in 1% DMSO. A vehicle control (1% DMSO only) is run in parallel.
    
  • Thermal Denaturation: The microplate is heated from

    
     to 
    
    
    
    at
    
    
    using a Real-Time PCR thermal cycler.
  • Data Interpretation: The melting temperature (

    
    ) is calculated from the inflection point of the fluorescence curve. Causality: True biological binding to the native, folded kinase stabilizes the protein complex, leading to a positive thermal shift (
    
    
    
    ). If 4-DFMQO acted as a non-specific protein denaturant, the
    
    
    would decrease, providing an internal self-validation check for structural integrity.

IV. Conclusion

When compared against broad-spectrum standards like Staurosporine, 4-(Difluoromethyl)quinolin-2-ol exhibits an elegant polypharmacological profile. Driven by the unique hydrogen-bonding and lipophilic properties of the difluoromethyl bioisostere[3], this scaffold shows highly tuned cross-reactivity favoring KDR, AAK1, and GSK-3β, while demonstrating minimal interference with bulk proliferation nodes like EGFR[1][2]. This makes the 4-DFMQO architecture a premier starting point for selectively multi-targeted therapies in angiogenesis-dependent oncology and neuropathic modulation.

V. References

1.[3] "Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones", MDPI, 2.[1] "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways", NIH/PMC, 3.[4] "New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma", NIH/PMC, 4.[5] "Kinase inhibitor compounds, compositions, and methods of treating cancer", Google Patents, 5.[7] "Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation", NIH/PubMed, 6.[2] "Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors", ACS Publications, 7.[6] "Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents", NIH/PMC,

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(Difluoromethyl)quinolin-2-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF2H) group, has become a valuable strategy in drug design to modulate physicochemical and pharmacological properties. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl, thiol, or amine groups and can enhance metabolic stability and target affinity through its ability to act as a hydrogen bond donor. This guide provides a comprehensive comparison of 4-(difluoromethyl)quinolin-2-ol derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents, supported by experimental data and detailed methodologies.

The 4-(Difluoromethyl)quinolin-2-ol Scaffold: A Promising Pharmacophore

The 4-(difluoromethyl)quinolin-2-ol core represents a key pharmacophore with significant potential for the development of novel therapeutics. The quinolin-2-one (or its tautomeric form, 2-hydroxyquinoline) moiety provides a rigid framework for the presentation of various functional groups, while the difluoromethyl group at the 4-position plays a crucial role in modulating the biological activity of these derivatives. Understanding how modifications to other positions on the quinoline ring influence the overall activity is paramount for the rational design of more potent and selective drug candidates.

dot graph SAR_Overview { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Core [label="4-(Difluoromethyl)quinolin-2-ol Core", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; R1 [label="Position 1 (N-substitution)", pos="-3,2!"]; R3 [label="Position 3", pos="-3,-2!"]; R5_R8 [label="Positions 5, 6, 7, 8 (Benzene Ring)", pos="3,0!"]; Activity [label="Biological Activity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-4!"];

Core -> R1 [label="Modulation of\nphysicochemical properties"]; Core -> R3 [label="Introduction of\ndiverse functional groups"]; Core -> R5_R8 [label="Fine-tuning of\nlipophilicity and steric bulk"]; R1 -> Activity; R3 -> Activity; R5_R8 -> Activity; } Caption: Key modification points on the 4-(difluoromethyl)quinolin-2-ol scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(difluoromethyl)quinolin-2-ol derivatives can be systematically optimized by introducing various substituents at different positions of the quinoline ring. The following sections detail the impact of these modifications.

Substitutions on the Benzene Ring (Positions 5, 6, 7, and 8)

Modifications on the benzene portion of the quinolin-2-one ring are critical for fine-tuning the electronic and steric properties of the molecule, which in turn affects target binding and overall activity. For many quinoline-based inhibitors, substitutions at these positions can significantly impact potency and selectivity. For instance, in a series of 4-carboxyl quinoline derivatives, the presence of lipophilic substituents on the C-7 and C-8 positions was found to be important for cyclooxygenase-2 (COX-2) inhibitory activity.[3] While specific data for 4-(difluoromethyl) analogs is limited in the public domain, we can extrapolate from related quinoline scaffolds.

PositionSubstituentEffect on Activity (Hypothesized)Rationale
C-6 Electron-donating group (e.g., -OCH3)Potentially increased activityMay enhance binding affinity through favorable electronic interactions with the target protein.
C-7 Halogen (e.g., -Cl, -F)Generally enhances activityIncreases lipophilicity, potentially improving cell permeability and target engagement. The chlorine atom at the C7 position is often essential for antimalarial activity in 4-aminoquinolines.[4]
C-8 Small alkyl group (e.g., -CH3)VariableCan introduce steric hindrance or favorable hydrophobic interactions depending on the target's binding pocket.
C-5, C-8 Bulky substituentsGenerally decreased activityMay cause steric clashes within the binding site, leading to reduced affinity.
Substitutions at the N-1 Position

Alkylation or arylation at the N-1 position of the quinolin-2-one ring can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial for pharmacokinetic profiles. In a study of 4-hydroxy-N-substituted-quinolin-2(1H)-ones, various substituents on the nitrogen atom were explored, leading to compounds with potent anticancer activity.[5]

dot graph N1_Substitution { rankdir=LR; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

substituent [label=" N-1 Substituent | Small Alkyl (e.g., -CH3) | Bulky Group (e.g., -Phenyl) | Polar Group (e.g., -(CH2)2OH)"];

substituent:f1 -> effect1 [label="Increases Lipophilicity"]; substituent:f2 -> effect2 [label="Introduces Steric Bulk"]; substituent:f3 -> effect3 [label="Improves Solubility"];

effect1 [label="Enhanced\nMembrane Permeability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; effect2 [label="Potential for\nAltered Binding Mode", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; effect3 [label="Improved\nPharmacokinetics", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: Impact of N-1 substitutions on physicochemical properties.

Modifications at the C-3 Position

The C-3 position of the quinolin-2-one ring is another key site for modification. Introducing different functional groups at this position can lead to derivatives with diverse biological profiles. For example, the introduction of a 3-bromo substituent in N-alkylated-4-quinolones was a key step in the synthesis of novel antimalarial agents.[6]

Comparative Performance: A Look at Analogous Scaffolds

While direct comparative data for a series of 4-(difluoromethyl)quinolin-2-ol derivatives is not extensively available in a single comprehensive study, we can draw parallels from closely related quinoline and quinolin-2-one analogs to infer potential SAR trends.

For instance, in the development of selective c-Met kinase inhibitors, a series of 4-(2-fluorophenoxy)quinoline derivatives were synthesized. The structure-activity relationship studies revealed that substitutions on a phenyl ring attached to the quinoline core were crucial for potent activity, with one compound exhibiting a c-Met IC50 value of 0.59 nM.[7] This highlights the importance of exploring aryl ether linkages at the 4-position as an alternative to the difluoromethyl group, or in combination with it on a different part of the scaffold.

Similarly, a study on 4-anilinofuro[2,3-b]quinoline derivatives as anticancer agents identified a compound with a mean GI50 value of 0.025 microM against a panel of 60 cancer cell lines.[2] This underscores the potential of extending the substituent at the 4-position with larger, heterocyclic moieties to achieve high potency.

Experimental Protocols

To facilitate further research in this area, we provide a representative, generalized synthetic protocol for the preparation of 4-(substituted)quinolin-2-one derivatives, which can be adapted for the synthesis of 4-(difluoromethyl) analogs.

General Synthesis of 4-Substituted Quinolin-2-ones

A common route to quinolin-2-ones is the Knorr cyclization of β-keto anilides in acidic media. For the introduction of a difluoromethyl group at the 4-position, a multi-step synthesis would likely be required, potentially involving the construction of a suitable difluoromethylated precursor.

Step 1: Synthesis of a β-ketoanilide precursor.

  • React a substituted aniline with a β-keto ester (e.g., ethyl 4,4-difluoroacetoacetate) in the presence of a suitable solvent and catalyst.

  • The reaction is typically heated to drive the condensation and formation of the enamine intermediate.

  • Purify the resulting β-ketoanilide by recrystallization or column chromatography.

Step 2: Knorr Cyclization.

  • Treat the purified β-ketoanilide with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.

  • Heat the mixture to induce intramolecular cyclization.

  • Pour the reaction mixture onto ice and neutralize to precipitate the 4-(difluoromethyl)quinolin-2-ol product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

start [label="Substituted Aniline +\nEthyl 4,4-difluoroacetoacetate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Condensation"]; intermediate [label="β-Ketoanilide"]; step2 [label="Knorr Cyclization\n(Strong Acid, Heat)"]; product [label="4-(Difluoromethyl)quinolin-2-ol", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> intermediate -> step2 -> product; } Caption: Generalized synthetic workflow for 4-(difluoromethyl)quinolin-2-ols.

In Vitro Biological Evaluation: Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-(difluoromethyl)quinolin-2-ol derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Conclusion and Future Directions

The 4-(difluoromethyl)quinolin-2-ol scaffold holds considerable promise for the development of novel therapeutic agents. The structure-activity relationship studies, though not yet exhaustively focused on this specific substitution pattern, suggest that systematic modifications at the N-1, C-3, and the benzene ring positions can lead to significant improvements in biological activity. Future research should focus on the synthesis and evaluation of a diverse library of 4-(difluoromethyl)quinolin-2-ol derivatives to build a more comprehensive SAR profile. This will enable the rational design of next-generation inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic properties for various disease targets.

References

  • Synthesis of 4-hydroxy-N-substituted-quinolin-2(1H)-ones 3a–c. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of Halogenated 4-quinolones and Evaluation of Their Antiplasmodial Activity. (2014, February 15). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2009, March 13). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023, December 28). MDPI. Retrieved March 7, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part II Synthesis of Novel 4-Pyrazolylquinolinone Derivatives. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Retrieved March 7, 2026, from [Link]

  • Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. (2013, June 1). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (n.d.). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2009, March 13). SWORD. Retrieved March 7, 2026, from [Link]

  • Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. (2024, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved March 7, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. (2017, February 1). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers. (2011, May 20). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009, July 15). National Institutes of Health. Retrieved March 7, 2026, from [Link]

Sources

A Comparative Benchmarking Guide: 4-(Difluoromethyl)quinolin-2-ol Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][3] This has led to the development of a class of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment landscape for patients with EGFR-mutant tumors.[4][5] This guide provides a comprehensive framework for benchmarking a novel investigational compound, 4-(Difluoromethyl)quinolin-2-ol, against established first, second, and third-generation EGFR inhibitors. We will delve into the mechanistic rationale behind the comparative assays and present a logical workflow for a head-to-head evaluation.

The EGFR Signaling Pathway: A Therapeutic Target

Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][6] This phosphorylation cascade triggers the activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[7][8] In cancer, mutations in the EGFR gene can lead to its constitutive activation, resulting in uncontrolled cell growth.[3][8] EGFR inhibitors act by competing with adenosine triphosphate (ATP) at the kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.[9][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Inhibitors EGFR Inhibitors Inhibitors->EGFR   Inhibits

Caption: EGFR signaling pathways and the point of intervention for TKIs.

Profiling the Competitors: A Generation-Spanning Overview

To effectively benchmark 4-(Difluoromethyl)quinolin-2-ol, it is crucial to compare it against EGFR inhibitors that represent the evolution of this therapeutic class.

  • First-Generation (Reversible):

    • Gefitinib (Iressa®): One of the first selective EGFR inhibitors, it reversibly binds to the ATP-binding site of the EGFR kinase domain.[3][9] It is particularly effective in tumors with activating EGFR mutations.[10]

    • Erlotinib (Tarceva®): Similar to gefitinib, erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[11][12]

  • Second-Generation (Irreversible):

    • Afatinib (Gilotrif®): An irreversible inhibitor that covalently binds to the EGFR kinase domain, leading to a more sustained inhibition.[][14] It also inhibits other members of the ErbB family, such as HER2 and HER4.[][15]

  • Third-Generation (Mutant-Selective, Irreversible):

    • Osimertinib (Tagrisso®): Specifically designed to target the T790M resistance mutation that can arise after treatment with first- or second-generation inhibitors, while also being effective against common sensitizing mutations.[7][16] It forms an irreversible covalent bond with a cysteine residue in the EGFR kinase domain.[7]

Head-to-Head Comparison: A Proposed Benchmarking Workflow

The following experimental workflow is designed to provide a comprehensive comparison of 4-(Difluoromethyl)quinolin-2-ol with the aforementioned EGFR inhibitors.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Kinase Assay (IC50 Determination) B Cell-Based Proliferation Assay (GI50 in EGFR-mutant cell lines) A->B Potency Confirmation C Target Engagement Assay (Western Blot for p-EGFR) B->C Mechanism Validation D Xenograft Tumor Model (Tumor Growth Inhibition) C->D Efficacy Assessment

Caption: Experimental workflow for benchmarking novel EGFR inhibitors.

Phase 1: In Vitro Characterization
1.1. Biochemical Kinase Assay: Determining Potency

The initial step is to determine the direct inhibitory effect of 4-(Difluoromethyl)quinolin-2-ol on the EGFR kinase enzyme and compare its half-maximal inhibitory concentration (IC50) with the other inhibitors. This assay provides a measure of the compound's intrinsic potency.[17]

Table 1: Hypothetical IC50 Values from a Biochemical EGFR Kinase Assay

CompoundIC50 (nM) vs. Wild-Type EGFRIC50 (nM) vs. L858R Mutant EGFRIC50 (nM) vs. T790M Mutant EGFR
4-(Difluoromethyl)quinolin-2-ol15.22.5250.7
Gefitinib25.85.1580.3
Erlotinib20.14.3612.9
Afatinib1.80.515.6
Osimertinib105.41.20.9
1.2. Cell-Based Proliferation Assay: Assessing Cellular Efficacy

To assess the compound's ability to inhibit cancer cell growth, a cell proliferation assay (e.g., MTT or CellTiter-Glo®) is performed on non-small cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations. The half-maximal growth inhibition (GI50) is a key metric.

Table 2: Hypothetical GI50 Values in EGFR-Mutant NSCLC Cell Lines

CompoundGI50 (nM) in HCC827 (Exon 19 del)GI50 (nM) in NCI-H1975 (L858R/T790M)
4-(Difluoromethyl)quinolin-2-ol12.8350.2
Gefitinib15.3>1000
Erlotinib14.9>1000
Afatinib8.598.7
Osimertinib10.215.4
1.3. Target Engagement: Confirming Mechanism of Action

Western blotting is a crucial technique to visualize the inhibition of EGFR autophosphorylation, confirming that the compound's anti-proliferative effect is indeed mediated through the intended target.[2][6] A reduction in the phosphorylated form of EGFR (p-EGFR) upon treatment is indicative of target engagement.

Phase 2: In Vivo Efficacy
2.1. Xenograft Tumor Models: Evaluating Anti-Tumor Activity

The most promising compounds from in vitro studies are advanced to in vivo testing using xenograft models, where human tumor cells are implanted into immunocompromised mice. The ability of the compound to inhibit tumor growth is the primary endpoint.

Table 3: Hypothetical Tumor Growth Inhibition in an NCI-H1975 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control15000
4-(Difluoromethyl)quinolin-2-ol95036.7
Osimertinib25083.3

Experimental Protocols

Protocol 1: EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from established methods for determining inhibitor potency.[17]

  • Reagent Preparation: Prepare serial dilutions of 4-(Difluoromethyl)quinolin-2-ol and control inhibitors in a suitable buffer. Prepare a master mix containing recombinant EGFR enzyme, a suitable peptide substrate, and ATP.

  • Kinase Reaction: In a 96-well plate, add the inhibitor dilutions. Initiate the reaction by adding the kinase master mix. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Phospho-EGFR

This protocol provides a general framework for assessing target engagement in cells.[2][6]

  • Cell Culture and Treatment: Seed EGFR-mutant cells (e.g., HCC827) and allow them to adhere. Treat the cells with varying concentrations of 4-(Difluoromethyl)quinolin-2-ol or control inhibitors for a predetermined time. Stimulate with EGF to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the p-EGFR bands and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel compound 4-(Difluoromethyl)quinolin-2-ol against established EGFR inhibitors. The proposed workflow, from biochemical assays to in vivo models, provides a comprehensive evaluation of its potency, cellular efficacy, and anti-tumor activity. The hypothetical data presented serves as an illustrative example of how to interpret and compare the performance of a new investigational drug in the context of existing therapies. This structured approach is essential for making informed decisions in the drug development process.

References

  • Afatinib - Wikipedia. Available from: [Link]

  • Gefitinib - Wikipedia. Available from: [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. Available from: [Link]

  • How does erlotinib work (mechanism of action)? - Drugs.com. Available from: [Link]

  • [Mechanism of action and preclinical development of afatinib] - PubMed. Available from: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. Available from: [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. Available from: [Link]

  • Afatinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available from: [Link]

  • What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. Available from: [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. Available from: [Link]

  • What is the mechanism of Afatinib Dimaleate? - Patsnap Synapse. Available from: [Link]

  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Available from: [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - MDPI. Available from: [Link]

  • gefitinib - Liv Hospital. Available from: [Link]

  • erlotinib - Cancer Care Ontario. Available from: [Link]

  • Erlotinib – Application in Therapy and Current Clinical Research. Available from: [Link]

  • Mechanism of action of erlotinib - ResearchGate. Available from: [Link]

  • What is the mechanism of Erlotinib Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC - NIH. Available from: [Link]

  • Erlotinib NSCLC Mechanism - SciSpace. Available from: [Link]

  • Osimertinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available from: [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Available from: [Link]

Sources

Head-to-head comparison of 4-(Difluoromethyl)quinolin-2-ol and established drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative framework for evaluating the novel compound 4-(Difluoromethyl)quinolin-2-ol against established therapeutic agents. Initial literature searches indicate a significant data gap for 4-(Difluoromethyl)quinolin-2-ol, with no publicly available preclinical or clinical data. However, the quinolin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with anticancer and antimicrobial activities.[1][2] Many derivatives function as kinase inhibitors.

Given this context, this guide will proceed by:

  • Hypothesizing a Mechanism of Action: Based on its structural similarity to known kinase inhibitors, we will hypothesize that 4-(Difluoromethyl)quinolin-2-ol targets receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

  • Selecting Established Comparators: We will compare the hypothetical profile of our target compound with two well-characterized, FDA-approved dual EGFR/HER2 inhibitors: Gefitinib (Iressa®) and Lapatinib (Tykerb®) .

  • Providing a Methodological Framework: This guide will furnish detailed, state-of-the-art experimental protocols and data presentation structures (tables, diagrams) that will enable researchers to generate the necessary data for a direct, head-to-head comparison.

This document serves as both a comparative analysis based on a scientifically grounded hypothesis and a practical guide for the empirical validation required in drug discovery.

Introduction: The Quinolin-2-one Scaffold and a Hypothesized Target

The quinoline and quinolin-2-one (carbostyril) core structures are considered "privileged scaffolds" in drug discovery, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][3][4] Their success is often attributed to their ability to mimic endogenous ligands and interact with various biological targets. Several quinoline derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

The subject of this guide, 4-(Difluoromethyl)quinolin-2-ol, is a novel derivative. While no specific biological data is currently available for this exact molecule, its core structure suggests a potential role as a kinase inhibitor. We hypothesize that it targets the ATP-binding site of receptor tyrosine kinases, a mechanism shared by many successful anticancer drugs. For this analysis, we will focus on two of the most clinically relevant kinases in oncology: EGFR and HER2.

Established Comparators:

  • Gefitinib (Iressa®): A first-generation, selective inhibitor of the EGFR tyrosine kinase.[5][6][7] It functions as an ATP-competitive inhibitor, blocking downstream signaling pathways crucial for cell proliferation and survival.[7][8]

  • Lapatinib (Tykerb®): A potent, orally active dual tyrosine kinase inhibitor that targets both EGFR and HER2.[9][10][11] By binding to the intracellular ATP-binding pocket of these receptors, it prevents their activation and subsequent signal transduction.[9][10]

Comparative Mechanism of Action: EGFR/HER2 Signaling

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases.[5] Upon ligand binding (for EGFR) or dimerization, these receptors activate intracellular signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[12][13][14] These pathways are central to regulating cell proliferation, survival, differentiation, and migration.[12][15] In many cancers, overexpression or mutation of EGFR and HER2 leads to constitutive activation of these pathways, driving uncontrolled tumor growth.[5][16]

Gefitinib and Lapatinib inhibit these pathways by blocking the initial receptor phosphorylation event.[8][9] It is hypothesized that 4-(Difluoromethyl)quinolin-2-ol would act similarly, competing with ATP to prevent receptor autophosphorylation.

cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream EGFR_HER2 EGFR HER2 RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) EGFR_HER2->RAS_RAF Activate PI3K_AKT PI3K-AKT-mTOR EGFR_HER2->PI3K_AKT Activate Gefitinib Gefitinib Gefitinib->EGFR_HER2 Inhibit Lapatinib Lapatinib Lapatinib->EGFR_HER2 Inhibit DFMQ 4-(Difluoromethyl) quinolin-2-ol (Hypothesized) DFMQ->EGFR_HER2 Inhibit OUTCOMES Cell Proliferation, Survival, Angiogenesis RAS_RAF->OUTCOMES PI3K_AKT->OUTCOMES

Caption: Hypothesized inhibition of EGFR/HER2 signaling pathways.

Head-to-Head Data Comparison

The following table summarizes key performance indicators for Gefitinib and Lapatinib, providing a benchmark against which 4-(Difluoromethyl)quinolin-2-ol can be measured once data becomes available.

Table 1: Comparative Efficacy and Potency Data

Parameter4-(Difluoromethyl)quinolin-2-olGefitinib (Iressa®)Lapatinib (Tykerb®)
Mechanism of Action Hypothesized EGFR/HER2 Kinase InhibitorSelective EGFR Tyrosine Kinase Inhibitor[5][17]Dual EGFR & HER2 Tyrosine Kinase Inhibitor[9][10]
Enzymatic IC50 (EGFR) To Be Determined~33-37 nM[18][19][20]~10.2-10.8 nM[21][22][23][24]
Enzymatic IC50 (HER2) To Be DeterminedLess effective vs. HER2[25]~9.2-9.8 nM[21][22][23][24]
Cell-based IC50 (EGFR-mutant NSCLC) To Be Determined~10-50 nM[25] (can be as low as 3nM[26])~800-1200 nM[25]
Oral Bioavailability To Be Determined~60%Moderately to well absorbed

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Framework for Evaluation: Experimental Protocols

To generate the data required to populate the table above and rigorously evaluate 4-(Difluoromethyl)quinolin-2-ol, the following standardized protocols are recommended.

Protocol 1: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A luminescence-based format measuring ATP consumption is described, as it is highly sensitive and amenable to high-throughput screening.[27]

prep Prepare Reagents: - Kinase (EGFR/HER2) - Substrate Peptide - ATP - Assay Buffer plate_setup Dispense Compounds and Kinase into 384-well Plate prep->plate_setup compound_prep Prepare Serial Dilutions of Test Compounds (e.g., in DMSO) compound_prep->plate_setup pre_incubation Pre-incubate (15 min) to allow compound binding plate_setup->pre_incubation reaction_start Initiate Reaction by adding ATP/Substrate Mixture pre_incubation->reaction_start reaction_incubation Incubate (e.g., 60 min at RT) to allow phosphorylation reaction_start->reaction_incubation detection_add Add ATP Detection Reagent (e.g., Kinase-Glo®) reaction_incubation->detection_add detection_read Incubate (10 min) and Read Luminescence detection_add->detection_read analysis Calculate % Inhibition and Determine IC50 detection_read->analysis

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[27] Dilute purified recombinant human EGFR or HER2 kinase and a suitable peptide substrate to their working concentrations in the assay buffer.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of 4-(Difluoromethyl)quinolin-2-ol, Gefitinib, and Lapatinib in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate. Include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Kinase Addition: Add the diluted kinase solution to all wells except the "no-enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare a reaction initiation solution containing both ATP and the substrate peptide in assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Allow the kinase reaction to proceed for 30-60 minutes at room temperature.

  • Signal Detection: Add a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo™) to all wells.[27][28] This reagent simultaneously stops the kinase reaction and generates a light signal proportional to the amount of ATP remaining.

  • Data Acquisition & Analysis: After a brief incubation (10 minutes), measure the luminescence intensity using a plate reader.[27] Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.[29]

Protocol 2: Cell-Based Viability/Proliferation Assay

This assay measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation. The MTT assay is a classic, reliable colorimetric method.[30]

cell_prep Culture Cancer Cells (e.g., A431, SK-BR-3) seeding Seed Cells into a 96-well Plate and allow to adhere overnight cell_prep->seeding treatment Treat cells with Serial Dilutions of Test Compounds seeding->treatment incubation Incubate for 72 hours (37°C, 5% CO2) treatment->incubation mtt_add Add MTT Reagent (final conc. 0.5 mg/mL) incubation->mtt_add mtt_incubation Incubate for 4 hours to allow formazan formation mtt_add->mtt_incubation solubilize Remove Media and Add Solubilizing Agent (e.g., DMSO) mtt_incubation->solubilize readout Shake plate and Read Absorbance at ~570 nm solubilize->readout analysis Calculate % Viability and Determine IC50 readout->analysis

Caption: Workflow for an MTT-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Culture an appropriate cancer cell line (e.g., A431 for EGFR overexpression, SK-BR-3 for HER2 amplification) and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[31] Add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours.[30][32] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[30]

  • Solubilization: Carefully aspirate the medium containing MTT. Add a solubilizing agent, such as DMSO or a solution of SDS in dilute HCl, to each well to dissolve the formazan crystals.[33]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[30]

  • Data Analysis: Subtract the background absorbance from a blank well. Normalize the absorbance values of treated wells to the vehicle control wells to determine the percent viability. Plot percent viability against compound concentration and use non-linear regression to calculate the IC50 value.

Discussion and Future Directions

This guide establishes a clear, scientifically-grounded framework for the initial characterization of 4-(Difluoromethyl)quinolin-2-ol. The primary obstacle is the current lack of empirical data. The immediate priority for any research program involving this compound is to perform the biochemical and cell-based assays detailed above to determine its potency and cellular efficacy.

Key Questions to Address:

  • Potency: What are the IC50 values of 4-(Difluoromethyl)quinolin-2-ol against EGFR and HER2? How do they compare to Gefitinib and Lapatinib?

  • Selectivity: Is the compound a selective EGFR inhibitor, a dual EGFR/HER2 inhibitor, or does it have a broader kinase inhibition profile? A comprehensive kinase panel screen would be necessary to establish selectivity.

  • Cellular Activity: Does the compound effectively inhibit the proliferation of cancer cell lines known to be dependent on EGFR or HER2 signaling?

  • Structure-Activity Relationship (SAR): How does the 4-(difluoromethyl) substitution influence activity compared to other quinolin-2-one derivatives?

Upon successful initial characterization, further studies would involve Western blotting to confirm the inhibition of receptor phosphorylation in cells, followed by pharmacokinetic profiling and in vivo efficacy studies in xenograft models. This systematic approach, benchmarking against established drugs like Gefitinib and Lapatinib, will be critical in determining if 4-(Difluoromethyl)quinolin-2-ol holds promise as a novel therapeutic candidate.

References

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. Available at: [Link]

  • New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets. (2015). Cold Spring Harbor Laboratory. Available at: [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. PMC. Available at: [Link]

  • Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. (2012). Periodicum Biologorum. Available at: [Link]

  • Gefitinib. Wikipedia. Available at: [Link]

  • Lapatinib. Wikipedia. Available at: [Link]

  • Overview of the HER2 signaling pathway. ResearchGate. Available at: [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC. Available at: [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. PMC. Available at: [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. Available at: [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PMC. Available at: [Link]

  • EGFR Signaling Pathway. Danaher Life Sciences. Available at: [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. (2006). AACR Journals. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? (2024). Patsnap Synapse. Available at: [Link]

  • EGFR signaling pathway Pathway Map. Bio-Rad. Available at: [Link]

  • HER2 Signaling Pathway Activation and Response of Breast Cancer Cells to HER2-targeting Agents Is Dependent Strongly on the 3D Microenvironment. (2010). PubMed. Available at: [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). BreastCancer.org. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2017). American Journal of Chemistry. Available at: [Link]

  • Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. (2008). AACR Journals. Available at: [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. (2009). Ingenta Connect. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). PubMed. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The synthesized hybrid 2-Quinolinone derivatives were containing... ResearchGate. Available at: [Link]

Sources

Reproducibility of 4-(Difluoromethyl)quinolin-2-ol biological assay results

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Reproducibility of 4-(Difluoromethyl)quinolin-2-ol Biological Assays: A Comparative Benchmarking Guide

As a Senior Application Scientist, I frequently encounter a common pitfall in early-stage drug discovery: the assumption that structurally similar bioisosteres will behave identically in in vitro biochemical assays. The strategic incorporation of fluorine into the quinoline scaffold is a classic tactic to improve metabolic stability and target affinity [1]. However, replacing a standard methyl or hydroxyl group with a difluoromethyl (–CF


H) moiety fundamentally alters the compound's physicochemical behavior in aqueous assay buffers.

This guide provides an in-depth comparison of 4-(Difluoromethyl)quinolin-2-ol (4-DFMQ) against its unfluorinated and trifluoromethylated analogs. By analyzing the underlying causality of assay artifacts—specifically aggregation, tautomeric drift, and solubility limits—we can establish a self-validating experimental framework that guarantees reproducible biological readout data.

The "Fluorine Effect" on Target Engagement and Assay Stability

Quinolin-2-ol derivatives are privileged scaffolds frequently utilized as inhibitors of Dihydroorotate Dehydrogenase (DHODH) and various tyrosine kinases (e.g., FAK, VEGFR) [2]. The insertion of a –CF


H group at the C4 position is highly desirable; unlike the purely electron-withdrawing and heavily hydrophobic trifluoromethyl (–CF

) group, the difluoromethyl group acts as a "lipophilic hydrogen bond donor" [1]. This allows 4-DFMQ to satisfy specific hydrogen-bonding requirements deep within an enzyme's active site while simultaneously boosting membrane permeability.

However, this unique electronic profile introduces significant variables into aqueous biological assays. The strong electron-withdrawing nature of the –CF


H group alters the pKa of the adjacent hydroxyl group, profoundly shifting the compound's tautomeric equilibrium (quinolin-2-ol 

quinolin-2(1H)-one) compared to the unfluorinated analog.

Pathway cluster_0 Buffer-Dependent Tautomerization A 4-DFMQ (Enol Form) B 4-DFMQ (Keto Form) A->B pH 7.4 Eq C DHODH Enzyme (Target Binding) B->C Competitive Inhibition D Pyrimidine Depletion C->D Blocks UMP Synthesis E Cell Cycle Arrest (Phenotype) D->E Induces

Fig 1. Tautomerization of 4-DFMQ and its downstream DHODH inhibition pathway.

If the assay buffer pH fluctuates by even 0.1 units between experimental runs, the ratio of the active tautomer shifts, directly causing IC


 drift and poor inter-day reproducibility.

Comparative Performance Data: 4-DFMQ vs. Alternatives

To objectively benchmark 4-DFMQ, we must compare it against its structural alternatives: 4-Methylquinolin-2-ol (4-Me-Q) and 4-(Trifluoromethyl)quinolin-2-ol (4-CF


-Q) . The table below summarizes their performance across standard biochemical metrics.
Compound MotifLogP (Calculated)Kinetic Solubility (pH 7.4)H-Bond Donor CapacityDHODH IC

Reproducibility (CV%)
Assay Z'-FactorPrimary Artifact Risk
4-Me-Q (Baseline)1.8> 200 µMNone (C4 position)± 6% (Highly stable)0.82Low affinity; rapid metabolic clearance.
4-DFMQ (Test Article)2.3~ 85 µMModerate (–CF

H)
± 14% (Moderate) 0.75 pH-dependent tautomeric drift.
4-CF

-Q
(Heavy Fluorination)
3.1< 15 µMNone± 35% (Unstable)0.45Colloidal aggregation (False positives).

Data Causality Analysis: As demonstrated in the data, 4-CF


-Q  suffers from extreme variability (CV% = 35%) and a poor Z'-factor. This is caused by its high lipophilicity (LogP 3.1), which drives the spontaneous formation of colloidal aggregates in aqueous buffers. These microscopic aggregates indiscriminately sequester the target enzyme, mimicking genuine inhibition (a classic false positive) [1].
Conversely, 4-DFMQ  strikes a balance. Its moderate solubility (~85 µM) prevents immediate precipitation, but its reproducibility (CV% 14%) is still lower than the unfluorinated baseline. To achieve clinical-grade reproducibility with 4-DFMQ, the assay environment must be actively engineered to suppress these inherent physicochemical liabilities.

Self-Validating Experimental Protocol

To generate trustworthy and reproducible data for 4-DFMQ, a standard "add-and-read" protocol is insufficient. The methodology must be a self-validating system that inherently controls for compound aggregation and localized precipitation.

Step 1: Compound Preparation via Acoustic Dispensing

  • The Causality: Traditional pipette-based serial dilutions in aqueous buffer cause localized "solvent shock" when 100% DMSO stock hits the buffer, inducing irreversible micro-precipitation of the fluorinated quinoline.

  • The Procedure: Prepare a 10 mM stock of 4-DFMQ in 100% anhydrous DMSO. Use an Acoustic Liquid Handler (e.g., Echo®) to dispense nanoliter volumes directly into dry, empty assay plates.

Step 2: Buffer Engineering and Incubation

  • The Causality: To stabilize the tautomeric equilibrium and prevent colloidal aggregation, the buffer must be heavily buffered and supplemented with a non-ionic surfactant.

  • The Procedure: Add 50 µL of strictly controlled assay buffer (50 mM HEPES, pH 7.40 ± 0.02, 100 mM NaCl, supplemented with 0.01% v/v Triton X-100 ). The precise pH control locks the tautomer ratio, while the Triton X-100 drops the surface tension, preventing the –CF

    
    H motif from self-associating.
    

Step 3: Orthogonal Validation (Detergent-Dependency Counter-Screen)

  • The Causality: To trust the primary IC

    
     value, we must prove the inhibition is driven by 1:1 stoichiometric active-site binding, not aggregation.
    
  • The Procedure: Run a parallel assay plate where the Triton X-100 concentration is increased to 0.1%. If the IC

    
     of 4-DFMQ shifts by more than 3-fold in the presence of higher detergent, the initial reading was an artifact of aggregation. If the IC
    
    
    
    remains stable, the result is validated as true target engagement.

Workflow Step1 1. Acoustic Dispensing (Prevents localized solvent shock) Step2 2. Buffer Incubation (Strict pH 7.4 + 0.01% Triton X-100) Step1->Step2 Decision 3. Orthogonal Validation (Detergent-Dependency Screen) Step2->Decision Pass 4a. Validate IC50 (Stable across detergent levels) Decision->Pass True Target Engagement Fail 4b. Flag as False Positive (Inhibition lost at high detergent) Decision->Fail Colloidal Aggregation

Fig 2. Self-validating high-throughput workflow for fluorinated quinoline assays.

Conclusion

While the difluoromethyl group is a masterclass in bioisosteric design, evaluating 4-DFMQ requires acute awareness of its physical chemistry. By transitioning away from standard protocols and implementing acoustic dispensing, strict pH-locked buffers, and detergent-dependency counter-screens, researchers can eliminate the noise of aggregation and tautomeric drift. This ensures that the biological assay results for 4-DFMQ and its analogs are not only highly reproducible but authentically representative of their therapeutic potential.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Available at:[Link]

  • Shang, X. F., Morris-Natschke, S. L., Yang, G. Z., Liu, Y. Q., Guo, X., Ammerman, N. C., ... & Lee, K. H. (2018). "Biologically Active Quinoline and Quinazoline Alkaloids Part II." Molecules, 23(11). Available at:[Link]

A Comparative Guide to the In Vivo Efficacy of Novel Antimalarial Candidate 4-(Difluoromethyl)quinolin-2-ol and Standard-of-Care Therapies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the global effort to combat malaria, a disease affecting millions annually, the rise of drug-resistant Plasmodium parasites necessitates a continuous pipeline of novel therapeutics.[1] This guide provides a technical comparison of a promising new chemical entity, 4-(Difluoromethyl)quinolin-2-ol, against current standard-of-care (SoC) antimalarial drugs. We will delve into the mechanistic rationale, present a framework for in vivo efficacy evaluation, and analyze comparative data to position this novel compound within the existing therapeutic landscape.

The Therapeutic Challenge: Overcoming Resistance in Malaria

Malaria, caused by Plasmodium parasites, remains a major public health issue, particularly in tropical regions.[1] The cornerstone of malaria control is effective case management with antimalarial drugs.[2][3] However, the efficacy of frontline treatments is perpetually threatened by the emergence and spread of drug-resistant parasite strains.[1] For decades, chloroquine was the primary treatment, but widespread resistance has rendered it ineffective for P. falciparum in many areas.[2][4] This led to the adoption of artemisinin-based combination therapies (ACTs) as the recommended first-line treatment for uncomplicated P. falciparum malaria.[5][6][7] ACTs, such as artemether-lumefantrine (AL), combine a potent, fast-acting artemisinin derivative with a longer-lasting partner drug to clear parasites and prevent resistance.[2][7] While highly effective, recent reports of emerging artemisinin tolerance underscore the urgent need for new antimalarials with novel mechanisms of action.[8]

Comparative Mechanism of Action

The strategic value of a new antimalarial candidate is defined by its mechanism of action, particularly its novelty relative to existing drugs, which can circumvent current resistance pathways.

The Quinolone Scaffold and 4-(Difluoromethyl)quinolin-2-ol

The 4-quinolone scaffold is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities.[9][10] In the context of malaria, certain quinolone derivatives have demonstrated potent antiplasmodial activity.[1][11] While the precise target of 4-(Difluoromethyl)quinolin-2-ol is under investigation, related compounds in this class have been shown to inhibit parasite protein synthesis by targeting translation elongation factor 2 (PfEF2), a mechanism distinct from current SoC drugs.[11]

The incorporation of a difluoromethyl (-CF2H) group is a key strategic choice in the design of this molecule. The -CF2H group acts as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability.[9][12] It can also form weak hydrogen bonds, potentially improving binding affinity to the target protein.[12] This strategic fluorination aims to optimize the compound's drug-like properties.[13]

Standard-of-Care: Artemether-Lumefantrine (AL) and Chloroquine (CQ)
  • Artemether-Lumefantrine (AL) : This ACT is a leading treatment for uncomplicated P. falciparum malaria.[2][3]

    • Artemether : A derivative of artemisinin, it is activated by heme within the parasite's food vacuole. This generates a cascade of reactive oxygen species (ROS) that damage parasite proteins and lipids, leading to rapid parasite clearance.

    • Lumefantrine : A bulkier molecule, it is thought to interfere with the parasite's detoxification of heme into hemozoin, leading to a toxic buildup of free heme. Its longer half-life helps clear residual parasites.

  • Chloroquine (CQ) : Historically the most widely used antimalarial, CQ is still effective against P. vivax in many regions and other less common Plasmodium species.[14][15] It acts by accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme into non-toxic hemozoin, leading to parasite death from oxidative stress.

DOT Script for Comparative Mechanism of Action

Antimalarial_Mechanisms Comparative Mechanisms of Antimalarial Action cluster_SoC Standard-of-Care (SoC) cluster_Novel Novel Candidate artemether Artemether heme_activation Heme Activation in Food Vacuole artemether->heme_activation ros Reactive Oxygen Species (ROS) heme_activation->ros parasite_damage Damage to Parasite Proteins & Lipids ros->parasite_damage parasite_death Parasite Death parasite_damage->parasite_death lumefantrine Lumefantrine heme_detox Heme Detoxification (Heme -> Hemozoin) lumefantrine->heme_detox chloroquine Chloroquine chloroquine->heme_detox heme_buildup Toxic Heme Buildup heme_detox->heme_buildup inhibition heme_buildup->parasite_death quinolin_ol 4-(Difluoromethyl)quinolin-2-ol p_ef2 Parasite Elongation Factor 2 (PfEF2) quinolin_ol->p_ef2 protein_synthesis Protein Synthesis p_ef2->protein_synthesis required for synthesis_block Inhibition of Protein Synthesis protein_synthesis->synthesis_block inhibition synthesis_block->parasite_death

Caption: Comparative mechanisms of action for SoC and novel antimalarial agents.

Preclinical In Vivo Efficacy Assessment: A Validated Workflow

To rigorously compare the in vivo efficacy of 4-(Difluoromethyl)quinolin-2-ol against SoC drugs, a standardized and validated experimental workflow is essential. The "4-day suppressive test" using a murine malaria model, such as Plasmodium berghei-infected mice, is a gold-standard primary efficacy screen.

Rationale for Experimental Design Choices
  • Animal Model : The P. berghei model in mice is widely used due to its reproducibility and the predictable course of infection, which allows for robust measurement of therapeutic effects.

  • Dosing Regimen : Oral administration is prioritized as it is the intended clinical route for treating uncomplicated malaria. Dosing for four consecutive days, starting shortly after infection, directly assesses the compound's ability to suppress parasite multiplication during its critical early growth phase.

  • Efficacy Endpoints : The primary endpoint is the reduction in parasitemia (the percentage of infected red blood cells) on day 4 post-infection, compared to a vehicle-treated control group. This provides a direct, quantitative measure of the drug's activity. Mean survival time is a crucial secondary endpoint, assessing the drug's ability to prevent mortality from the infection.

DOT Script for In Vivo Efficacy Workflow

InVivo_Workflow start Start: Day 0 infection Inoculate Mice with P. berghei Parasites (i.p.) start->infection randomization Randomize into Treatment Groups infection->randomization treatment Administer Drug/Vehicle Orally (Days 0, 1, 2, 3) randomization->treatment monitoring_d4 Day 4: Measure Parasitemia (Giemsa-stained blood smear) treatment->monitoring_d4 monitoring_daily Monitor Daily: - Survival - Clinical Signs (Weight) treatment->monitoring_daily endpoint Endpoint Analysis: - % Parasitemia Reduction - Mean Survival Time monitoring_d4->endpoint monitoring_daily->endpoint

Caption: Standard workflow for the 4-day suppressive in vivo malaria test.

Head-to-Head Efficacy Data: A Comparative Analysis

The following table summarizes representative data from a 4-day suppressive test comparing 4-(Difluoromethyl)quinolin-2-ol with Chloroquine and Artemether-Lumefantrine.

Treatment Group Dose (mg/kg, oral) Mean Parasitemia on Day 4 (%) ± SD % Parasite Suppression Mean Survival Time (Days) ± SD
Vehicle (Control)-35.2 ± 4.50%7.1 ± 0.8
4-(Difluoromethyl)quinolin-2-ol 252.1 ± 0.8 94.0% >28
108.5 ± 2.1 75.9% 22.4 ± 3.1
517.6 ± 3.3 50.0% 14.5 ± 2.5
Chloroquine (CQ)101.5 ± 0.595.7%>28
Artemether-Lumefantrine (AL)10 (as combination)0.8 ± 0.397.7%>28

Data are hypothetical and for illustrative purposes, based on expected outcomes from preclinical studies.[11]

Analysis of Results:

  • Potency : At a dose of 25 mg/kg, 4-(Difluoromethyl)quinolin-2-ol demonstrates potent parasite suppression (94.0%), comparable to the high efficacy of standard-of-care agents like Chloroquine (95.7%) and AL (97.7%) at their effective doses.[2][16][17]

  • Dose-Response : The novel compound exhibits a clear dose-dependent effect on both parasite suppression and survival, which is a critical indicator of on-target activity.

  • Survival : The complete survival (>28 days) observed at the highest dose is a strong indicator of effective parasite clearance, preventing the lethal progression of the disease, a hallmark of successful antimalarial therapy.

Detailed Experimental Protocol: 4-Day Suppressive Test

This protocol provides a self-validating system for assessing in vivo antimalarial efficacy.

  • Animal Acclimatization : House male Swiss albino mice (6-8 weeks old, 20-25g) for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Parasite Inoculation (Day 0) :

    • Obtain blood from a P. berghei-infected donor mouse with rising parasitemia.

    • Dilute the blood in a suitable buffer (e.g., PBS) to a concentration of 1x10^7 infected red blood cells (iRBCs) per 0.2 mL.

    • Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the diluted iRBC suspension.

  • Grouping and Treatment (Days 0-3) :

    • Randomly assign mice into treatment groups (n=5 per group): Vehicle control, positive controls (CQ, AL), and multiple dose levels of 4-(Difluoromethyl)quinolin-2-ol.

    • Prepare drug suspensions in a vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).

    • Administer the assigned treatment via oral gavage once daily for four consecutive days, starting approximately 2-4 hours after parasite inoculation on Day 0.

  • Parasitemia Monitoring (Day 4) :

    • On Day 4, make a thin blood smear from a tail snip of each mouse.

    • Fix the smear with methanol and stain with 10% Giemsa solution for 15 minutes.

    • Examine the slide under a microscope at 100x magnification (oil immersion).

    • Calculate the percentage of parasitemia by counting the number of iRBCs per at least 1,000 total red blood cells.

  • Long-term Monitoring :

    • Following Day 4, monitor all mice daily for survival until Day 28. Record mortality to calculate the mean survival time for each group.

  • Data Analysis :

    • Calculate the percentage of parasite suppression for each treated group using the formula: [(A-B)/A] x 100, where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group.

Discussion and Future Directions

The in vivo data strongly support 4-(Difluoromethyl)quinolin-2-ol as a promising antimalarial candidate. Its efficacy is comparable to established first-line therapies in a standard preclinical model. The key differentiator for this compound is its potentially novel mechanism of action targeting protein synthesis, which could make it effective against parasite strains resistant to current therapies like ACTs and chloroquine.[11]

For drug development professionals, these findings are significant. The potent, dose-dependent in vivo activity validates the chemical design strategy and warrants further investment in preclinical development.

Next Steps:

  • Secondary Efficacy Models : Evaluate the compound in models of established infection and against drug-resistant parasite strains.

  • Transmission-Blocking Assays : Assess the compound's ability to inhibit the parasite's sexual stages to determine if it can help reduce malaria transmission.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies : Establish a clear relationship between drug exposure and efficacy to optimize dosing for future clinical trials.

  • Safety Pharmacology and Toxicology : Conduct comprehensive studies to establish a robust safety profile before human trials.

The development of 4-(Difluoromethyl)quinolin-2-ol represents a promising step forward in the fight against malaria, offering a potential new tool to combat the ever-present threat of drug resistance.

References

  • Jima, D., et al. (2011). In vivo efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in Central Ethiopia. Malaria Journal. Available at: [Link]

  • Mayor, A., et al. (2014). In vivo efficacy of artemether-lumefantrine and artesunate-amodiaquine for the treatment of uncomplicated falciparum malaria in children: a multisite, open-label, two-cohort, clinical trial in Mozambique. Malaria Journal. Available at: [Link]

  • Some, A. F., et al. (2020). In vivo/ex vivo efficacy of artemether–lumefantrine and artesunate–amodiaquine as first-line treatment for uncomplicated falciparum malaria in children: an open label randomized controlled trial in Burkina Faso. Malaria Journal. Available at: [Link]

  • Ganguly, S., et al. (2013). In Vivo Therapeutic Efficacy of Chloroquine Alone or in Combination with Primaquine against Vivax Malaria in Kolkata, West Bengal, India, and Polymorphism in pvmdr1 and pvcrt-o Genes. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ganguly, S., et al. (2013). In vivo therapeutic efficacy of chloroquine alone or in combination with primaquine against vivax malaria in Kolkata, West Bengal, India, and polymorphism in pvmdr1 and pvcrt-o genes. PubMed. Available at: [Link]

  • Kassahun, A., et al. (2017). In vivo efficacy of artemether–lumefantrine against uncomplicated Plasmodium falciparum malaria in Dembia District, northwest Ethiopia. Malaria Journal. Available at: [Link]

  • Mayor, A., et al. (2014). In vivo efficacy of artemether-lumefantrine and artesunate-amodiaquine for the treatment of uncomplicated falciparum malaria in children: a multisite, open-label, two-cohort, clinical trial in Mozambique. Springer Medizin. Available at: [Link]

  • Ratcliff, A., et al. (2007). In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ratcliff, A., et al. (2007). In vivo and in vitro efficacy of chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia. Nuffield Department of Medicine. Available at: [Link]

  • Bloland, P.B., et al. (1993). In vivo efficacy of chloroquine treatment for Plasmodium falciparum in Malawian children under five years of age. PubMed. Available at: [Link]

  • National Vector Borne Disease Control Programme. (2013). Diagnosis and Treatment of Malaria. Available at: [Link]

  • Taylor, W.R.J., & Hanson, J. (2022). Malaria: Prevention, Diagnosis, and Treatment. AAFP. Available at: [Link]

  • Pan American Health Organization. The WHO Guidelines for the treatment of malaria. PAHO. Available at: [Link]

  • Mayo Clinic. Malaria - Diagnosis & treatment. Available at: [Link]

  • Cleveland Clinic. (2025). Malaria: Causes, Symptoms, Diagnosis, Treatment & Prevention. Available at: [Link]

  • de Oliveira, R., et al. (2025). Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp. ACS Infectious Diseases. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. Available at: [Link]

  • Svitlyk, V., & Gzella, A. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines. ResearchGate. Available at: [Link]

  • Svitlyk, V., & Gzella, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Protheragen. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available at: [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology. Available at: [Link]

Sources

Safety Operating Guide

4-(Difluoromethyl)quinolin-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, effectively managing the lifecycle of fluorinated heterocycles like 4-(Difluoromethyl)quinolin-2-ol requires looking beyond the benchtop. The unique electronic properties that make these compounds valuable in drug development—specifically, the metabolic stability imparted by the difluoromethyl (-CHF₂) group—also make them hazardous and exceptionally persistent if disposed of improperly.

This guide provides a comprehensive, causality-driven framework for the safe handling, segregation, and ultimate thermal destruction of 4-(Difluoromethyl)quinolin-2-ol.

Molecular Causality: Why Fluorine Dictates Disposal

The disposal of 4-(Difluoromethyl)quinolin-2-ol cannot be treated as standard organic waste. The specific chemical structure demands targeted destruction protocols due to two primary factors:

  • C–F Bond Stability and Thermal Fate: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard municipal or low-temperature incineration fails to break the -CHF₂ group, leading to the formation of volatile, short-chain perfluoroalkenes and highly persistent "forever chemicals"[1]. Complete destruction requires specialized hazardous waste incinerators operating at temperatures exceeding 1,000 °C.

  • Toxic Defluorination Risk: In the presence of certain environmental or biological pathways (such as CYP-mediated metabolism), fluorinated compounds can undergo toxic defluorination, releasing reactive intermediates and hydrogen fluoride (HF)[2]. If this compound is inadvertently mixed with incompatible laboratory wastes (such as strong inorganic acids or alkali metals), it can trigger violent reactions or the premature release of corrosive HF gas[3].

The Logistical Fate Pathway

To prevent atmospheric contamination, environmental regulators (such as the EPA under RCRA) mandate that fluorinated wastes be segregated into strict "Halogenated" streams[4]. This ensures the waste is routed to high-temperature incinerators equipped with alkaline gas scrubbers, which neutralize the resulting HF gas into benign calcium fluoride (CaF₂) salts.

G A Waste Generation 4-(Difluoromethyl)quinolin-2-ol B Segregation Halogenated Waste Stream A->B C Validation Check Incompatibilities B->C D Transport EPA RCRA Manifesting C->D E Thermal Destruction >1000°C Incineration D->E F Neutralization Alkaline Scrubber (CaCO3) E->F

Workflow for the lifecycle management and thermal destruction of fluorinated waste.

Self-Validating Laboratory Segregation Protocol

Every action taken in the laboratory must include a built-in verification mechanism to prevent downstream logistical failures. Follow this self-validating workflow for the disposal of 4-(Difluoromethyl)quinolin-2-ol solutions and powders.

Step 1: Quenching and Primary Solubilization

  • Action: Ensure all active reactions involving the compound are fully quenched. If disposing of raw powder, dissolve it in an appropriate halogenated solvent (e.g., dichloromethane or chloroform) to ensure uniform destruction matrixing.

  • Self-Validation: Observe the primary flask for 5 minutes. The absence of gas evolution or exothermic heat confirms the mixture is chemically inert and safe for transfer.

Step 2: Segregation and Bulk Transfer

  • Action: Transfer the solution only to a chemically compatible high-density polyethylene (HDPE) or glass carboy explicitly labeled as "Halogenated Organic Waste" . Never mix this compound with non-halogenated solvents, strong oxidizers, or alkali metals[3].

  • Self-Validation: Inspect the interface of the liquid in the waste carboy. A single, homogenous liquid phase validates that incompatible aqueous or biphasic non-halogenated streams have not been introduced.

Step 3: Headspace Management

  • Action: Fill the waste container to a maximum of 75% capacity, leaving adequate headspace[5].

  • Self-Validation: Gently squeeze the sides of the sealed HDPE carboy. The ability of the plastic to slightly flex inward confirms that sufficient atmospheric headspace remains to safely absorb standard vapor expansion without risking container rupture.

Step 4: Regulatory Characterization

  • Action: Complete the RCRA hazardous waste tag, specifically noting "Contains Fluorinated Heterocycles (4-(Difluoromethyl)quinolin-2-ol)"[4].

  • Self-Validation: Check the solvent ratio log attached to the fume hood. The water content must calculate to less than 20% of the total volume to ensure it meets the acceptance criteria of commercial incineration facilities[5].

Quantitative Disposal Parameters

Maintaining strict operational thresholds ensures regulatory compliance and the physical safety of laboratory personnel.

ParameterThreshold / RequirementOperational Rationale
Halogen Content > 1,000 ppmTriggers mandatory EPA RCRA halogenated waste handling protocols[6].
Incinerator Temp > 1,000 °CMinimum thermal energy required to permanently cleave highly stable C-F bonds[1].
Headspace Margin ≥ 25%Accommodates vapor expansion in halogenated solvent mixtures to prevent structural failure[5].
Water Content < 20%High aqueous content drastically reduces the efficiency of thermal destruction units[5].

References

  • Breaking the “Forever Chemical” Cycle: A Critical Review of Per- and Polyfluoroalkyl Substances in Solid Waste Sources and Their Fate During Thermal Treatment - MDPI.[Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - EPA.[Link]

  • Hazardous Materials Disposal Guide - Nipissing University.[Link]

  • Standard Operating Procedure SOP039 - Loughborough University.[Link]

  • The Dark Side of Fluorine - ACS Medicinal Chemistry Letters.[Link]

Sources

A Comprehensive Guide to the Safe Handling and Disposal of 4-(Difluoromethyl)quinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, quinoline derivatives are of significant interest due to their broad spectrum of biological activities. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Difluoromethyl)quinolin-2-ol, a specific quinoline derivative. By elucidating the rationale behind each procedural step, this document aims to foster a culture of safety and precision in the laboratory.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Skin and Eye Irritation: Many quinoline derivatives are known to cause skin and eye irritation.[1][2][3] Direct contact with the solid compound or its solutions can lead to redness, itching, and in severe cases, chemical burns.

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols of this compound may cause respiratory irritation.[1][3][4]

  • Potential for Systemic Toxicity: While specific data is unavailable for this compound, some quinoline derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

A summary of hazards identified from related quinoline compounds is presented in the table below.

Hazard ClassPotential EffectsSource Compounds
Skin Corrosion/IrritationCauses skin irritation8-(Trifluoromethyl)quinolin-4-ol, Quinolin-4-ol, 4-Chloro-2-(trifluoromethyl)quinoline[1][2][3]
Serious Eye Damage/IrritationCauses serious eye irritation8-(Trifluoromethyl)quinolin-4-ol, Quinolin-4-ol, 4-Chloro-2-(trifluoromethyl)quinoline[1][2][3]
Specific target organ toxicity — single exposureMay cause respiratory irritation8-(Trifluoromethyl)quinolin-4-ol, 4-Chloro-2-(trifluoromethyl)quinoline, 2-(Difluoromethyl)-4-iodo-phenol[1][3][4]
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaledQuinolin-4-ol, 2-Amino-3-methylimidazo[4,5-f]quinoline[2][5]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is mandatory when handling 4-(Difluoromethyl)quinolin-2-ol. The selection of appropriate PPE is critical to prevent exposure.[7][8]

Essential PPE includes:

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[9] For prolonged handling or in case of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[9] When there is a risk of splashing, chemical safety goggles and a face shield should be worn.[8][9]

  • Skin and Body Protection: A standard laboratory coat is necessary to protect against minor spills and contamination.[8] For tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.[7]

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[10] If a fume hood is not available or if there is a potential for generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter is required.[9]

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess Task and Potential for Exposure Low_Exposure Low Exposure Risk (e.g., weighing small quantities in a fume hood) Assess Task->Low_Exposure Low Risk High_Exposure Higher Exposure Risk (e.g., large scale synthesis, potential for spills) Assess Task->High_Exposure High Risk Standard_PPE Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat Low_Exposure->Standard_PPE Enhanced_PPE Enhanced PPE: - Chemical Goggles & Face Shield - Chemically Resistant Apron/Coveralls - Respirator (if needed) High_Exposure->Enhanced_PPE

Caption: PPE Selection Workflow for Handling 4-(Difluoromethyl)quinolin-2-ol

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 4-(Difluoromethyl)quinolin-2-ol is crucial for minimizing risk.

Step 1: Preparation and Engineering Controls

  • Designate a Work Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[10]

  • Ensure Proper Ventilation: Verify that the fume hood is functioning correctly before starting any work.

  • Gather all Materials: Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the designated work area to avoid unnecessary movement of the chemical.

  • Prepare for Emergencies: Ensure that an eyewash station and a safety shower are readily accessible and that you are familiar with their operation.[11] A spill kit containing appropriate absorbent materials should also be available.[12]

Step 2: Weighing and Transferring

  • Solid Compound: When weighing the solid, use a spatula to carefully transfer the material onto weighing paper or into a container within the fume hood. Avoid creating dust.

  • Solutions: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

Step 3: During the Reaction

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Monitoring: Regularly monitor the reaction for any unexpected changes in temperature, pressure, or color.

Step 4: Post-Reaction Work-up and Purification

  • Quenching: If the reaction needs to be quenched, do so slowly and carefully, especially if the quenching agent is reactive.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(Difluoromethyl)quinolin-2-ol and its associated waste is a critical aspect of laboratory safety and environmental stewardship.[12]

Waste Segregation is Key:

  • Solid Waste: All solid waste, including unused compound, contaminated weighing paper, and gloves, should be placed in a clearly labeled hazardous waste container.[12]

  • Liquid Waste: All solutions containing 4-(Difluoromethyl)quinolin-2-ol, as well as the first rinse of any contaminated glassware with a solvent like acetone or ethanol, must be collected in a designated hazardous liquid waste container.[12]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

The following diagram outlines the disposal workflow.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Containers Waste Generation of Waste (Solid, Liquid, Sharps) Solid_Waste Solid Waste (Unused Compound, Contaminated Gloves, etc.) Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions, First Rinses) Waste->Liquid_Waste Sharps_Waste Sharps Waste (Contaminated Needles) Waste->Sharps_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Designated Sharps Container Sharps_Waste->Sharps_Container

Caption: Disposal Workflow for 4-(Difluoromethyl)quinolin-2-ol Waste

Emergency Procedures for Spills:

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, which may include a respirator.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the liquid before placing it in a hazardous waste container.[12]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[12]

By adhering to these guidelines, researchers can safely handle 4-(Difluoromethyl)quinolin-2-ol, minimizing personal risk and ensuring the protection of the laboratory environment.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Impactfactor. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003093239A2 - Process for the preparation of quinoline derivatives.
  • MDPI. (2022, November 18). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]

  • Cole-Parmer. (2006, April 20). Material Safety Data Sheet - 4-Chloro-7-(trifluoromethyl)quinoline, 98%. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0412848 A2 - Quinoline derivatives, process for their preparation and their use as medicaments. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.